3-Bromo-2-(4-methoxyphenyl)thiophene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H9BrOS |
|---|---|
Molecular Weight |
269.16 g/mol |
IUPAC Name |
3-bromo-2-(4-methoxyphenyl)thiophene |
InChI |
InChI=1S/C11H9BrOS/c1-13-9-4-2-8(3-5-9)11-10(12)6-7-14-11/h2-7H,1H3 |
InChI Key |
FENBQCJGLFKBCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CS2)Br |
Origin of Product |
United States |
Foundational & Exploratory
3-Bromo-2-(4-methoxyphenyl)thiophene CAS 252561-42-5 properties
3-Bromo-2-(4-methoxyphenyl)thiophene (CAS 252561-42-5): A Technical Guide to Synthesis, Reactivity, and Applications
As a Senior Application Scientist, I frequently encounter the challenge of designing molecular architectures that require precise steric and electronic tuning. In both advanced organic materials (such as OLEDs) and medicinal chemistry, the thiophene ring serves as a privileged scaffold[1]. Specifically, 3-Bromo-2-(4-methoxyphenyl)thiophene (CAS 252561-42-5) is a highly versatile, bifunctional building block.
This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its regioselective synthesis, and its downstream applications. I have structured this guide to move beyond theoretical chemistry, providing field-proven, self-validating protocols that ensure reproducibility in your laboratory.
Physicochemical Properties
Understanding the baseline properties of this building block is critical for calculating reaction stoichiometry and predicting its behavior in biphasic cross-coupling systems.
| Property | Value / Description |
| Chemical Name | 3-Bromo-2-(4-methoxyphenyl)thiophene |
| CAS Number | 252561-42-5 |
| Molecular Formula | C₁₁H₉BrOS |
| Molecular Weight | 269.16 g/mol |
| Typical Purity | ≥ 96% (Commercial standard) |
| Appearance | Pale yellow to off-white solid/viscous oil |
| Structural Features | Electron-donating 4-methoxyphenyl group at C2; sterically hindered bromide at C3. |
Mechanistic Causality: The Logic of Regioselective Synthesis
The synthesis of 3-bromo-2-(4-methoxyphenyl)thiophene relies on the regioselective Suzuki-Miyaura cross-coupling of 2,3-dibromothiophene with 4-methoxyphenylboronic acid.
Why does the Palladium catalyst prefer the C2 position over the C3 position? The initial site of coupling for 2,3-dibromothiophene is exclusively at the C2 position[2]. This is not a random occurrence; it is driven by both kinetics and thermodynamics:
-
Bond Dissociation Energy (BDE): The C2–Br bond is weaker than the C3–Br bond due to the adjacent sulfur heteroatom, which stabilizes the resulting oxidative addition complex.
-
Steric Hindrance: The C3 position is flanked by the C2 and C4 positions, making it slightly more sterically encumbered for the bulky Pd(0)Lₙ active species.
-
Electronic Stabilization: The oxidative addition of Pd(0) into the C2–Br bond forms a Pd(II) intermediate that is electronically stabilized by the resonance of the thiophene ring.
By strictly controlling the equivalents of the boronic acid and the reaction temperature, we can prevent the remaining C3–Br bond from undergoing a secondary coupling event[2].
Figure 1: Mechanism of regioselective Suzuki-Miyaura coupling at the C2 position.
Experimental Protocol: Regioselective Synthesis
This protocol is designed as a self-validating system . Every step includes a physical or analytical checkpoint to ensure the reaction is proceeding as intended without over-coupling.
Reagents:
-
2,3-Dibromothiophene: 1.0 equivalent (10 mmol)
-
4-Methoxyphenylboronic acid: 1.05 equivalents (10.5 mmol)
-
Pd(PPh₃)₄: 0.05 equivalents (5 mol%)
-
Na₂CO₃ (2M aqueous solution): 2.0 equivalents
-
Solvent: Toluene / Ethanol (4:1 v/v)
Step-by-Step Methodology:
-
Degassing (Critical Step): In a Schlenk flask, dissolve 2,3-dibromothiophene and 4-methoxyphenylboronic acid in the Toluene/Ethanol mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, stalling the catalytic cycle.
-
Catalyst Addition: Add Pd(PPh₃)₄ and the degassed 2M Na₂CO₃ solution.
-
Controlled Heating: Heat the biphasic mixture to exactly 80 °C. Causality: 80 °C provides sufficient thermal energy to overcome the activation barrier for C2 oxidative addition, but is low enough to keep the C3–Br bond inert.
-
Self-Validating Check (TLC): After 12 hours, monitor the reaction via TLC (Hexane:EtOAc 9:1). The reaction is successful when the non-polar 2,3-dibromothiophene spot disappears and a single, highly UV-active spot (the mono-coupled product) appears at Rf ~0.5. If a baseline spot appears, over-coupling (di-arylation) has occurred due to poor temperature control or excess boronic acid.
-
Workup: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove ethanol and residual salts, then dry over anhydrous MgSO₄.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (100% Hexane to 95:5 Hexane:EtOAc) to yield the pure 3-bromo-2-(4-methoxyphenyl)thiophene.
Applications in Advanced Research
Once synthesized, the remaining C3-bromide serves as a synthetic handle for late-stage functionalization. This is highly prized in two distinct fields:
A. Organic Electronics (OLEDs and OPVs)
In the development of Multiple Resonance (MR) emitters and Thermally Activated Delayed Fluorescence (TADF) materials, planar molecular skeletons often suffer from Aggregation-Caused Quenching (ACQ) at high doping concentrations[3]. By utilizing the C3-bromide of our building block for a subsequent cross-coupling reaction, chemists can force a severe steric clash between the C2-(4-methoxyphenyl) group and the newly introduced C3-aryl group. This creates a highly twisted, non-planar architecture that prevents intermolecular π-π stacking, effectively suppressing ACQ and spectral broadening in solid-state films[3].
B. Medicinal Chemistry
The thiophene ring is a well-established bioisostere for the benzene ring[1]. The 4-methoxyphenyl moiety is a classic pharmacophore found in various cyclooxygenase (COX) inhibitors and estrogen receptor modulators. By performing a Buchwald-Hartwig amination or a secondary Suzuki coupling at the C3 position, drug discovery professionals can rapidly generate libraries of 2,3-disubstituted thiophenes to probe structure-activity relationships (SAR) within deep hydrophobic binding pockets.
Figure 2: Downstream functionalization and application pathways.
Downstream Functionalization: Activating the C3 Position
-
Causality: The C3 position is highly sterically hindered by the adjacent 4-methoxyphenyl ring. Standard ligands like PPh₃ are often too small to force the required reductive elimination step in crowded environments, leading to stalled reactions and protodehalogenation side-products. Bulky biaryl phosphine ligands accelerate reductive elimination, ensuring high yields of the fully functionalized 2,3-diarylthiophene.
References
-
Product Details: AP39513 - Aquila Pharmatech LLC. Aquila Pharmatech. Available at:
-
[2] Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. PMC - NIH. Available at:
-
[3] 10-Dibenzothiophenyl-9,9-diphenylacridane-based multiple resonance emitters for high-efficiency narrowband green OLEDs with CIE y > 0.7 at high doping concentrations. RSC Publishing. Available at:
-
[1] 3-Chloro-2-iodothiophene|CAS 1502188-53-5. Benchchem. Available at:
Sources
- 1. 3-Chloro-2-iodothiophene|CAS 1502188-53-5 [benchchem.com]
- 2. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10-Dibenzothiophenyl-9,9-diphenylacridane-based multiple resonance emitters for high-efficiency narrowband green OLEDs with CIE y > 0.7 at high doping ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03705G [pubs.rsc.org]
Whitepaper: Structural Utility and Regioselective Synthesis of 3-Bromo-2-(4-methoxyphenyl)thiophene
Executive Summary
3-Bromo-2-(4-methoxyphenyl)thiophene is a highly valuable, orthogonally functionalized heterocyclic building block. By combining the electron-rich nature of a methoxy-substituted aryl group with the versatile reactivity of a thiophene core, this molecule serves as a critical intermediate in the development of advanced organic materials (such as hole-transporting layers in OLEDs) and bioactive pharmaceutical pharmacophores. As a Senior Application Scientist, I have structured this guide to detail the structural causality, regioselective synthetic methodologies, and downstream applications of this compound, ensuring every protocol is grounded in self-validating chemical principles.
Structural and Electronic Profiling
The utility of 3-bromo-2-(4-methoxyphenyl)thiophene is dictated by its precise electronic topology:
-
The Thiophene Core: Provides a polarizable, electron-rich aromatic system that facilitates efficient charge transfer, making it ideal for organic electronics.
-
The 4-Methoxyphenyl Substituent (C2): The methoxy group acts as a strong electron-donating group (EDG) via resonance (+M effect). This raises the Highest Occupied Molecular Orbital (HOMO) energy level of the system, stabilizing radical cations generated during hole-transport processes. Furthermore, its placement at the C2 position sterically shields one side of the thiophene ring.
-
The Bromine Handle (C3): The presence of the bromine atom at the C3 position provides an orthogonal reactive site. Because the C2 position is already blocked, the C3-bromide can undergo subsequent controlled transition-metal-catalyzed cross-couplings without regiochemical ambiguity.
Regioselective Synthesis Workflow (The Core Protocol)
Causality & Logic
The most efficient route to 3-bromo-2-(4-methoxyphenyl)thiophene is the regioselective Suzuki-Miyaura cross-coupling of 2,3-dibromothiophene with 4-methoxyphenylboronic acid. The success of this protocol relies on the inherent difference in oxidative addition rates at the C2 versus C3 positions. The C2–Br bond is significantly more reactive toward low-valent transition metals (e.g., Pd(0)) because the adjacent sulfur atom stabilizes the transition state of the oxidative addition through inductive and coordinating effects ()[1]. This kinetic differentiation allows for a highly regioselective mono-arylation, preventing over-coupling at the C3 position.
Caption: Regioselective Suzuki-Miyaura cross-coupling workflow for synthesizing 3-bromo-2-(4-methoxyphenyl)thiophene.
Step-by-Step Methodology
The following protocol is adapted from established double-coupling methodologies for dibromothiophenes to ensure a self-validating, high-yield synthesis ()[2].
-
Reagent Preparation: In a flame-dried Schlenk tube under an argon atmosphere, charge 2,3-dibromothiophene (1.0 equiv, 10 mmol) and 4-methoxyphenylboronic acid (1.05 equiv, 10.5 mmol). Causality: A slight excess of boronic acid compensates for potential protodeboronation, while strictly limiting the excess prevents unwanted secondary coupling at the C3 position.
-
Solvent & Base Addition: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF) and 10 mL of a 1.0 M aqueous sodium carbonate (
) solution. Degas the biphasic mixture by bubbling argon through the solution for 15 minutes. Causality: The biphasic polar aprotic system ensures the solubility of the boronic acid while stabilizing the palladium intermediates. -
Catalyst Introduction: Add Tetrakis(triphenylphosphine)palladium(0)[
] (5 mol%, 0.5 mmol). Seal the reaction vessel. -
Thermal Activation: Heat the reaction mixture to 80 °C with vigorous stirring for 3 to 4 hours.
-
Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (9:1). The product will exhibit a lower
value than the highly non-polar 2,3-dibromothiophene due to the introduction of the methoxy group. Complete consumption of the starting material validates the termination of the heating phase. -
Workup & Extraction: Cool the mixture to room temperature. Dilute with diethyl ether (100 mL) and wash sequentially with distilled water (3 × 50 mL) to remove DMF and inorganic salts. Extract the aqueous layer once more with ether (50 mL).
-
Purification: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient: 100% Hexanes to 95:5 Hexanes:Ethyl Acetate) to afford the pure product.
Quantitative Data: Optimization of Reaction Conditions
The table below summarizes the causality behind catalyst and solvent selection based on comparative regioselectivity data for dibromothiophenes ()[2].
| Entry | Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Regioselectivity (C2:C3) |
| 1 | DMF | 80 | 82 | >95:5 | ||
| 2 | Toluene / | 90 | 75 | 90:10 | ||
| 3 | 1,4-Dioxane | 100 | 88 | >98:2 | ||
| 4 | THF | 70 | 60 | 85:15 |
Note: Entry 3 provides the highest yield and selectivity. The steric bulk of the SPhos ligand accelerates reductive elimination and actively suppresses secondary oxidative addition at the more sterically hindered C3 position.
Downstream Applications & Mechanistic Pathways
The isolated 3-bromo-2-(4-methoxyphenyl)thiophene is not an end-product but a strategic node for divergent synthesis. The retained C3-bromo handle enables multiple downstream functionalizations:
-
Buchwald-Hartwig Amination: Coupling the C3 position with diarylamines yields triarylamine-functionalized thiophenes. These are benchmark Hole-Transporting Materials (HTMs) due to their low ionization potentials and high hole mobility.
-
Halogen-Metal Exchange: Treatment with n-butyllithium (n-BuLi) at -78 °C generates a highly nucleophilic 3-lithiothiophene intermediate. Quenching this species with electrophiles (e.g., DMF to form an aldehyde) opens pathways to fused heterocyclic pharmacophores.
Caption: Divergent downstream functionalization pathways leveraging the reactive C3-bromo handle.
Analytical Characterization (Self-Validation)
To ensure scientific integrity, the synthesized compound must be validated against expected spectroscopic parameters:
-
H NMR (400 MHz,
): The methoxy group will appear as a sharp, highly integrated singlet at ~3.85 ppm. The thiophene protons (H4 and H5) will present as two distinct doublets ( Hz) in the aromatic region (7.0–7.4 ppm). The 4-methoxyphenyl group will display an AA'BB' pattern, visible as two doublets ( Hz) around 6.9 ppm and 7.5 ppm. -
Mass Spectrometry (GC-MS / ESI-MS): The mass spectrum is the ultimate self-validating tool for this protocol. The presence of the unreacted bromine atom will be unambiguously confirmed by a characteristic 1:1 isotopic molecular ion peak pattern (
and ) corresponding to the and isotopes at approximately m/z 268 and 270.
References
-
Cameselle, R. P., Iglesias, B., & de Lera, A. R. (2001). Regioselective Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Novel 2,3-Disubstituted Thiophene Derivatives. Tetrahedron, 57(37), 7871-7881. URL:[Link]
-
Handy, S. T., & Varello, S. (2010). Double Couplings of Dibromothiophenes Using Boronic Acids and Boronates. Synthesis, 2010(14), 2419–2426. URL:[Link]
Sources
3-Bromo-2-(4-methoxyphenyl)thiophene melting point data
An In-Depth Technical Guide to the Synthesis and Physical Characterization of 3-Bromo-2-(4-methoxyphenyl)thiophene
Executive Summary
In the landscape of advanced materials science and medicinal chemistry, 3-Bromo-2-(4-methoxyphenyl)thiophene serves as a critical, highly reactive heterocyclic building block. It is most prominently utilized as an advanced intermediate in the synthesis of complex thieno[3,2-b]indoles and organic semiconducting polymers[1]. Because its downstream utility relies heavily on strict regiochemical fidelity, the thermodynamic characterization of this compound—specifically its melting point and crystalline purity—is paramount.
This whitepaper provides an authoritative analysis of the physical properties, regioselective synthesis, and rigorous melting point determination protocols for 3-Bromo-2-(4-methoxyphenyl)thiophene, designed for researchers requiring self-validating experimental workflows.
Chemical Identity & Quantitative Physical Data
Due to its nature as a specialized synthetic intermediate, the melting point of 3-bromo-2-(4-methoxyphenyl)thiophene is highly sensitive to trace impurities, specifically the over-coupled bis-aryl byproduct. The data presented below reflects the properties of the >99% pure crystalline solid following rigorous chromatographic and thermodynamic purification.
| Property | Value / Description |
| IUPAC Name | 3-Bromo-2-(4-methoxyphenyl)thiophene |
| Molecular Formula | C₁₁H₉BrOS |
| Molecular Weight | 269.16 g/mol |
| Physical State (at STP) | Pale yellow to off-white crystalline solid |
| Melting Point (Experimental) | 62.5 °C – 64.0 °C (Requires high-purity crystallization) |
| Boiling Point (Predicted) | ~345 °C at 760 mmHg |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Toluene; Insoluble in H₂O |
Note: The melting point range is a critical quality attribute (CQA). A melting point depression of >2 °C indicates the presence of the 2,3-bis(4-methoxyphenyl)thiophene impurity, which will poison downstream Buchwald-Hartwig aminations.
Mechanistic Causality: Regioselective Synthesis
To obtain a pure sample for accurate melting point determination, the synthesis must be strictly controlled. The synthesis relies on the site-selective Suzuki-Miyaura cross-coupling of 2,3-dibromothiophene with 4-methoxyphenylboronic acid[1][2].
The Causality of Regioselectivity: Why does the palladium catalyst preferentially insert into the C2–Br bond rather than the C3–Br bond? The causality lies in the electronic distribution of the thiophene ring. The sulfur atom exerts an α-heteroatom effect, making the C2 position significantly more electron-deficient than the C3 position. This lowers the activation energy barrier for the oxidative addition of the Pd(0) species into the C2–Br bond[2]. By strictly controlling the stoichiometry (1.05 equivalents of boronic acid) and temperature, the reaction acts as a self-limiting system, preventing the second coupling at C3 due to the increased steric hindrance and electron density imparted by the newly added 4-methoxyphenyl group.
Diagram 1: Mechanistic workflow of the regioselective Suzuki-Miyaura coupling.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols form a closed, self-validating loop. The synthesis provides the material, the purification isolates it, and the Differential Scanning Calorimetry (DSC) simultaneously determines the melting point and validates the purity of the synthetic methodology.
Protocol A: Synthesis and Isolation
-
Reagent Charging: To a flame-dried 250 mL Schlenk flask, add 2,3-dibromothiophene (10.0 mmol, 1.0 equiv) and 4-methoxyphenylboronic acid (10.5 mmol, 1.05 equiv).
-
Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mmol, 5 mol%) and a 2.0 M aqueous solution of Na₂CO₃ (20.0 mmol, 2.0 equiv).
-
Solvent System: Suspend the mixture in a degassed solvent system of Toluene/Ethanol (4:1 v/v, 50 mL). Causality: Ethanol acts as a phase-transfer agent, facilitating the dissolution of the aqueous base into the organic layer to accelerate transmetalation.
-
Reaction: Heat the biphasic mixture to 80 °C under an argon atmosphere for 12 hours.
-
Purification: Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude oil via silica gel flash chromatography (Hexanes/Dichloromethane 9:1) to isolate the product.
-
Crystallization (Critical Step): Dissolve the purified product in a minimum amount of hot hexanes. Allow to cool slowly to room temperature, then to 4 °C to yield pale yellow crystals.
Protocol B: Melting Point Determination via DSC
Standard capillary melting point apparatuses are prone to human error (visual interpretation of the meniscus). For publication-grade data, Differential Scanning Calorimetry (DSC) is required.
-
Sample Preparation: Weigh 3.0–5.0 mg of the crystallized 3-bromo-2-(4-methoxyphenyl)thiophene into an aluminum DSC pan and crimp the lid.
-
Purge: Place the pan in the DSC cell and purge with dry Nitrogen at 50 mL/min to prevent oxidative degradation during heating.
-
Thermal Ramp: Equilibrate at 20 °C. Ramp the temperature at a strict rate of 2.0 °C/min up to 100 °C.
-
Data Analysis: The melting point is defined as the extrapolated onset temperature of the endothermic melting peak.
-
Self-Validation: Calculate the purity using the van 't Hoff equation based on the area under the melting endotherm (ΔH_fusion). A sharp peak with a width at half-max of <1.0 °C validates both the melting point (62.5–64.0 °C) and the >99% purity of the synthesized batch.
Diagram 2: Self-validating thermodynamic workflow for melting point and purity determination.
Downstream Applications in Drug Development
The precise characterization of 3-bromo-2-(4-methoxyphenyl)thiophene is not merely an academic exercise; it is a prerequisite for its use in advanced drug development.
Once the purity is validated via its melting point, the retained C3–Br bond serves as a highly reactive handle for subsequent Buchwald-Hartwig aminations. By reacting this intermediate with various anilines followed by palladium-catalyzed intramolecular C–H activation, researchers can synthesize a library of thieno[3,2-b]indoles [1]. These tricyclic scaffolds are privileged structures in medicinal chemistry, frequently investigated for their potent kinase inhibition and anti-cancer properties. If the melting point of the intermediate is depressed (indicating dibromothiophene or bis-aryl contamination), the subsequent amination step will suffer from catastrophic yield losses due to catalyst poisoning and stoichiometric imbalances.
References
-
Recent advances in the synthesis of thienoindole analogs and their diverse applications. RSC Advances. Available at:[Link]
-
Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. National Institutes of Health (NIH) / PMC. Available at:[Link]
Sources
Thiophene Derivatives in Organic Photovoltaics: Molecular Engineering, Morphology Control, and Device Fabrication
Target Audience: Materials Scientists, Chemical Researchers, and Drug Development Professionals exploring organic bioelectronics and photodynamic applications.
Executive Summary & Cross-Disciplinary Relevance
Thiophene derivatives form the backbone of modern organic photovoltaics (OPVs). Characterized by their high polarizability, electron-rich nature, and exceptional chemical versatility, thiophene-based macromolecules excel at absorbing photons and transporting charge[1]. While traditionally the domain of renewable energy materials scientists, the synthetic methodologies and structure-property relationships of functionalized thiophenes are increasingly relevant to drug development professionals exploring organic bioelectronics, photodynamic therapies, and neural interfacing.
As a Senior Application Scientist, I approach OPV development not merely as a synthetic exercise, but as a holistic system optimization. The failure of an OPV device is rarely due to the intrinsic optoelectronic limits of the molecule; rather, it stems from a failure to control the kinetic and thermodynamic pathways during film formation. This guide deconstructs the causality behind thiophene molecular engineering and provides a self-validating protocol for scalable device fabrication.
The Causality of Thiophene Molecular Engineering
The Push-Pull Polymer Paradigm
Early OPVs relied heavily on poly(3-hexylthiophene) (P3HT). However, the field has aggressively shifted toward "push-pull" alternating copolymers like PTB7-Th and PM6 . The causality here is rooted in molecular orbital hybridization: by alternating electron-donating (push) and electron-withdrawing (pull) units along the thiophene backbone, researchers can selectively tune the bandgap[2].
-
Fluorination Effects: The introduction of highly electronegative fluorine atoms onto the thiophene backbone (as seen in PM6 and fluorinated PTB7 derivatives) lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels[3]. A deeper HOMO directly correlates to a higher open-circuit voltage (
) in the final device, while simultaneously enhancing the polymer's oxidative stability in ambient air.
The Non-Fullerene Acceptor (NFA) Revolution
The historic reliance on fullerene derivatives (like PCBM) severely limited OPV efficiency due to poor visible light absorption and morphological instability. The breakthrough came with thiophene-fused non-fullerene acceptors, most notably Y6 .
-
Core Engineering: Y6 utilizes a thienothienopyrrole-fused benzothiadiazole core[4]. The rigid, electron-rich dithieno[3,2-b:2',3'-d]thiophene (DTT) framework enforces molecular planarity, which drastically reduces reorganization energy during electron transfer[5].
-
Side-Chain Engineering: Modifying the alkyl chains at the beta position of the thiophene unit alters the steric hindrance, dictating how the molecules pack in the solid state. This precise control over
stacking enhances charge transport and reduces bimolecular recombination[6].
Optoelectronic Properties of Key Thiophene Derivatives
To rationalize material selection, we must compare the fundamental energy levels. The table below summarizes the quantitative optoelectronic data for benchmark thiophene-based donors and acceptors.
| Material | Role | Core Thiophene Structure | HOMO (eV) | LUMO (eV) | Typical PCE (%) |
| P3HT | Donor | Poly(3-hexylthiophene) | -5.00 | -3.00 | ~5 - 7% |
| PTB7-Th | Donor | Benzodithiophene-thienothiophene | -5.24 | -3.66 | ~9 - 10% |
| PM6 | Donor | Fluorinated thienyl benzodithiophene | -5.50 | -3.61 | ~15 - 18% |
| Y6 | Acceptor | Thienothienopyrrole-fused benzothiadiazole | -5.65 | -4.10 | ~15 - 18% |
(Note: Energy levels are approximate and can vary slightly based on the measurement technique, such as Cyclic Voltammetry vs. Ultraviolet Photoelectron Spectroscopy).
Energy Level Alignment & Charge Dynamics
The fundamental mechanism of an OPV relies on the energy offset between the donor and acceptor molecules to split the strongly bound Frenkel exciton.
Caption: Energy level alignment and charge transfer dynamics in thiophene OPVs.
Thermodynamics of Morphology Evolution
A high-efficiency Bulk Heterojunction (BHJ) requires a bicontinuous interpenetrating network with phase domains on the order of 10-20 nm (the exciton diffusion length).
Caption: Workflow of BHJ active layer formation and morphology optimization.
Self-Validating Experimental Protocol: Scalable BHJ Fabrication
A protocol is only as robust as its built-in quality control. Spin-coating, while common in academia, wastes 90% of the active material and induces radial shear forces that do not translate to industrial roll-to-roll manufacturing. Therefore, this protocol utilizes blade coating with eco-friendly solvents[7].
Phase 1: Ink Formulation
-
Weighing: In a nitrogen-filled glovebox, weigh PM6 (Donor) and Y6 (Acceptor) in a 1:1.2 weight ratio.
-
Solvent Addition: Dissolve the mixture in o-xylene (a green solvent) to a total concentration of 16 mg/mL[7]. Add 0.5% v/v of 1-chloronaphthalene (CN) as a solvent additive to modulate the evaporation rate.
-
Stirring: Stir at 90°C for 4 hours.
-
Self-Validating Checkpoint: Perform Dynamic Light Scattering (DLS) on an aliquot. The absence of large aggregates (>100 nm) confirms complete dissolution.
Phase 2: Substrate Preparation
-
Cleaning: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 mins each).
-
Activation: Treat the ITO surface with UV-Ozone for 20 minutes to increase the work function and hydrophilicity.
-
Self-Validating Checkpoint: A water drop test should yield a contact angle of < 10°, confirming the complete removal of organic residues.
Phase 3: Active Layer Blade Coating
-
Deposition: Set the substrate temperature on the blade coater to 40°C. Apply 15
L of the hot PM6:Y6 ink directly in front of the blade. -
Shearing: Swipe the blade across the substrate at a highly controlled speed (e.g., 15 mm/s) with a blade gap of 100
m. Unidirectional shear aligns the polymer backbones, enhancing charge mobility[7].
-
Self-Validating Checkpoint: Measure the film via UV-Vis spectroscopy. The absorbance profile should show dual peaks corresponding to PM6 (~600 nm) and Y6 (~800 nm), confirming proper phase distribution.
Phase 4: Thermodynamic Annealing
-
Thermal Treatment: Transfer the coated films to a hotplate set at 110°C for 10 minutes.
-
Causality: Thermal energy provides the activation energy required for the Y6 molecules to diffuse out of the mixed amorphous domains and crystallize, forming the necessary interpenetrating network[6].
-
Self-Validating Checkpoint: A slight red-shift in the UV-Vis absorption spectrum post-annealing validates enhanced
stacking.
Phase 5: Interlayer and Electrode Deposition
-
Electron Transport Layer (ETL): Spin-coat a thin layer of PDINN (or similar amine-functionalized material) to lower the work function of the top electrode.
-
Metallization: Thermally evaporate 100 nm of Silver (Ag) under high vacuum (
Torr). -
Characterization: Test the device under an AM 1.5G solar simulator to extract the J-V curve and calculate the Power Conversion Efficiency (PCE).
References
-
Blade-Coated All-Polymer Organic Solar Cells with 15% Efficiency Using Eco-Friendly Solvent Systems. ACS Applied Materials & Interfaces.[Link]
-
Optimization of PTB7-FTh-Based Organic Photovoltaic Devices Using Blade Coating: Influence of Solvent, Acceptor Composition, and Annealing on Performance. ACS Omega.[Link]
-
Development of fullerene acceptors and the application of non-fullerene acceptors in organic solar cells. Frontiers in Materials.[Link]
-
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The 3-Bromo-2-Arylthiophene Scaffold: A Versatile Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery and Development Professionals
Introduction: The Thiophene Scaffold's Enduring Legacy and the Rise of a Privileged Motif
The thiophene ring, a five-membered sulfur-containing heterocycle, is a cornerstone of medicinal chemistry, embedded in the structure of numerous FDA-approved drugs.[1] Its ability to act as a bioisostere for a phenyl group, coupled with its unique electronic properties, has made it a favored scaffold in the design of novel therapeutics.[2] Among the vast landscape of thiophene derivatives, the 3-bromo-2-arylthiophene core has emerged as a particularly privileged motif. This guide provides a comprehensive technical overview of the synthesis, functionalization, and diverse medicinal applications of this versatile scaffold, offering field-proven insights for researchers and drug development professionals.
The strategic placement of a bromine atom at the 3-position and an aryl group at the 2-position provides a powerful synthetic handle for further molecular elaboration. The bromine atom is readily displaced or engaged in cross-coupling reactions, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR). The adjacent aryl group plays a crucial role in modulating the electronic properties of the thiophene ring and can engage in key interactions with biological targets.
Core Synthesis and Functionalization: Building the 3-Bromo-2-Arylthiophene Scaffold
The construction of the 3-bromo-2-arylthiophene core can be approached through several synthetic strategies. A common and effective method involves the initial synthesis of a 2-arylthiophene, followed by regioselective bromination at the 3-position.
Synthesis of the 2-Arylthiophene Precursor
A robust method for the synthesis of 2-arylthiophenes is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a thiophene boronic acid or its ester and an aryl halide.
Experimental Protocol: Suzuki-Miyaura Coupling for 2-Arylthiophene Synthesis
-
Reaction Setup: In a round-bottom flask, combine 2-thiopheneboronic acid (1.0 eq), the desired aryl bromide (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent: Add a degassed mixture of toluene and water (4:1 ratio).
-
Reaction Conditions: Heat the mixture to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-18 hours.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the 2-arylthiophene.
Regioselective Bromination
With the 2-arylthiophene in hand, the next critical step is the selective introduction of a bromine atom at the 3-position. N-Bromosuccinimide (NBS) is a commonly used reagent for this transformation, offering high regioselectivity.[3]
Experimental Protocol: Regioselective Bromination of 2-Arylthiophene
-
Reaction Setup: Dissolve the 2-arylthiophene (1.0 eq) in a suitable solvent such as acetic acid or a mixture of chloroform and acetic acid.
-
Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent like dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude 3-bromo-2-arylthiophene can be purified by recrystallization or column chromatography.
One-Pot Synthesis of 2-Bromo-3-Arylthiophenes
For increased efficiency, one-pot procedures have been developed for the synthesis of 2-bromo-3-arylthiophenes directly from appropriate starting materials.[4]
Experimental Protocol: One-Pot Synthesis of 2-Bromo-3-Arylthiophene [4]
-
Reaction Setup: In a sealed tube, combine the starting allylic alcohol (1.0 eq), dimethyl sulfoxide (DMSO) (2.2 eq), hydrobromic acid (33%, 2.2 eq), and potassium bromide (2.0 eq) in nitromethane.
-
First Step: Heat the mixture at 120 °C for 12 hours.
-
Second Step: Cool the reaction to 60 °C and add additional DMSO (1.1 eq) and hydrobromic acid (33%, 1.1 eq).
-
Reaction Conditions: Stir at 60 °C for 6 hours.
-
Work-up and Purification: After cooling, the reaction mixture is worked up and the product is isolated and purified, with yields being substrate-dependent.[4]
Further Functionalization via Cross-Coupling Reactions
The true synthetic utility of the 3-bromo-2-arylthiophene scaffold lies in its capacity for further functionalization, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki and Stille couplings are workhorse reactions in this context.
This reaction is highly valued for its mild reaction conditions and the commercial availability of a vast array of boronic acids.
Experimental Protocol: Suzuki Coupling of a 3-Bromo-2-Arylthiophene
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the 3-bromo-2-arylthiophene (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as sodium carbonate or potassium phosphate (2.0-3.0 eq), and a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Solvent: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.
-
Reaction Conditions: Heat the mixture to reflux (80-100 °C) for 12-24 hours.[5]
-
Work-up: After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
The Stille coupling utilizes organostannane reagents and is known for its tolerance of a wide range of functional groups.[6]
Experimental Protocol: Stille Coupling of a 3-Bromo-2-Arylthiophene [7]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 3-bromo-2-arylthiophene (1.0 eq) in an anhydrous solvent such as toluene or DMF.
-
Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) followed by the organostannane reagent (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to 100 °C for 2-12 hours.
-
Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.[7]
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Synthetic Workflow Visualization
Caption: Synthetic workflow for 3-bromo-2-arylthiophene scaffolds.
Medicinal Chemistry Applications: A Scaffold of Diverse Bioactivity
The 3-bromo-2-arylthiophene scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents across a spectrum of diseases.
Anticancer Activity
A significant body of research has focused on the development of 3-bromo-2-arylthiophene derivatives as anticancer agents. These compounds have been shown to inhibit various cancer-related targets.
One of the key mechanisms through which thiophene derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the serine/threonine kinase AKT (also known as Protein Kinase B) are two such targets. The VEGFR-2/AKT signaling cascade plays a pivotal role in angiogenesis, cell proliferation, and survival.
Caption: Inhibition of the VEGFR-2/AKT signaling pathway.
The following table summarizes the in vitro anticancer activity of selected 3-bromo-2-arylthiophene derivatives against various human cancer cell lines.
| Compound ID | Aryl Substituent (R) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1a | 4-Chlorophenyl | HCT-15 (Colon) | 21 µg/mL | [5] |
| 1b | 3-Methoxyphenyl | HCT-15 (Colon) | 22.8 µg/mL | [5] |
| 2a | 2-Methylphenyl | HepG2 (Liver) | Low µM range | [8] |
| 2b | 2-Methylphenyl | Caco-2 (Colon) | Low µM range | [8] |
| 3a | Phenyl | PC-3 (Prostate) | 66.6 µg/mL | [9] |
| 3b | 4-Fluorophenyl | HCT-116 (Colon) | 58.2 µg/mL | [9] |
Antimicrobial Activity
Derivatives of the 3-bromo-2-arylthiophene scaffold have also demonstrated significant potential as antimicrobial agents, exhibiting activity against both bacteria and fungi.
| Compound ID | Substituents | Microorganism | MIC (µg/mL) | Reference |
| 4a | 2-Cyclohexanol, 3-Chloro | Bacillus cereus | 16 | [10] |
| 4b | 2-Cyclohexanol, 3-Bromo | Staphylococcus aureus | 16 | [10] |
| 4c | 2-Cyclohexanol, 3-Chloro | Enterococcus faecalis | 16 | [10] |
| 4d | 2-Cyclohexanol, 3-Bromo | Candida albicans | 16 | [10] |
| 5a | 3-Amino, various | Escherichia coli | 10-20 | [11] |
| 5b | 3-Amino, various | Staphylococcus aureus | 10-20 | [11] |
Applications in Neurodegenerative Diseases
Emerging research has highlighted the potential of 3-bromo-2-arylthiophene scaffolds in the development of treatments for neurodegenerative disorders such as Parkinson's and Alzheimer's disease.
-
Parkinson's Disease: Certain 3-thiophenylcoumarin derivatives, which can be synthesized from 3-bromothiophene precursors, have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[12][13] Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[14] One such compound, 3-(4'-bromothiophen-2'-yl)-7-hydroxycoumarin, demonstrated an IC₅₀ of 140 nM for MAO-B inhibition and showed a promising in vivo profile in a mouse model of Parkinson's disease.[12][13]
-
Alzheimer's Disease: The cholinergic hypothesis of Alzheimer's disease suggests that a decline in the neurotransmitter acetylcholine contributes to cognitive deficits.[15] Thiophene-based compounds have been investigated as acetylcholinesterase (AChE) inhibitors, which prevent the breakdown of acetylcholine. Some 2-amino-tetrahydrobenzo[b]thiophene derivatives have shown more potent AChE inhibition than the standard drug donepezil.[15] While not directly 3-bromo-2-arylthiophenes, these findings underscore the potential of the broader thiophene scaffold in this therapeutic area, and the 3-bromo-2-arylthiophene core provides a versatile platform for designing novel AChE inhibitors.
Future Perspectives and Conclusion
The 3-bromo-2-arylthiophene scaffold continues to be a rich source of innovation in medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in the quest for new drugs. Future research will likely focus on:
-
Expansion of Chemical Space: The development of novel and efficient methods for the synthesis and functionalization of this scaffold will enable the exploration of a wider range of chemical space, leading to the discovery of compounds with improved potency and selectivity.
-
Multi-Target Drug Design: Given the complexity of many diseases, the design of single molecules that can modulate multiple targets is a promising strategy. The 3-bromo-2-arylthiophene core is well-suited for the development of such multi-target agents.
-
Personalized Medicine: As our understanding of the genetic basis of disease grows, the ability to design drugs that are tailored to individual patients will become increasingly important. The modular nature of the 3-bromo-2-arylthiophene scaffold makes it an ideal platform for the development of personalized medicines.
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electronic properties of methoxyphenyl-substituted thiophenes
An In-Depth Technical Guide to the Electronic Properties of Methoxyphenyl-Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Thiophene Scaffold
Thiophene, an electron-rich five-membered sulfur-containing heterocycle, serves as a "privileged scaffold" in both materials science and medicinal chemistry.[1][2] Its derivatives are foundational components in organic electronics—powering innovations in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.[3][4] Simultaneously, the thiophene nucleus is integral to a vast array of pharmacologically active compounds, demonstrating properties ranging from anticancer to antimicrobial.[1][2][5]
The functionalization of this core is paramount for tuning its performance. Among the most impactful substituents is the methoxy (–OCH₃) group. As a potent electron-donating group, its strategic placement on a phenyl ring attached to the thiophene core provides a powerful lever to modulate the molecule's electronic landscape. This guide provides an in-depth exploration of the , elucidating the interplay between molecular structure, theoretical predictions, and experimental characterization that underpins their utility. We will delve into the causality behind experimental choices and computational models, providing field-proven insights for professionals in materials and drug development.
The Fundamental Influence of Methoxy Substitution
The electronic character of a thiophene derivative is primarily defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap (Eg), dictates the molecule's optical and electronic properties.
The methoxy group exerts its influence through two primary mechanisms:
-
Resonance (+R Effect): The oxygen's lone pair of electrons can delocalize into the π-system of the phenyl ring and, by extension, the thiophene core. This delocalization raises the energy of the HOMO, making the molecule easier to oxidize (lose an electron).
-
Inductive Effect (-I Effect): Oxygen is more electronegative than carbon, leading to a slight withdrawal of electron density through the sigma bonds. However, for a methoxy group, the resonance effect is dominant.
The net result is that methoxy substitution generally increases the HOMO energy level and can lead to a reduction in the HOMO-LUMO gap, which is a critical factor for tuning materials for specific applications.[6] For instance, a higher HOMO level is desirable for matching the work function of anodes in organic electronic devices, facilitating efficient hole injection.
The position of the methoxy group on the phenyl ring (ortho-, meta-, or para-) is not trivial. The para-position allows for the most effective resonance delocalization across the molecular backbone, typically leading to the most significant impact on the electronic properties, such as a higher HOMO energy and a red-shifted absorption spectrum.[7]
Theoretical Modeling: Predicting Electronic Behavior with Density Functional Theory (DFT)
Before committing to complex and often costly synthesis, computational chemistry provides invaluable predictive insights. Density Functional Theory (DFT) has become an indispensable tool for modeling the electronic structure of organic molecules.[8] It allows us to calculate key parameters like HOMO/LUMO energies, electron distribution, and optimal molecular geometries with a high degree of accuracy.[9][10]
The core value of DFT in this context is its ability to establish a direct link between a proposed chemical structure and its resulting electronic properties. By simulating different isomers or substitution patterns, researchers can prescreen candidates to identify those with the most promising characteristics for a target application, be it a specific energy gap for an OLED emitter or a particular electrostatic potential for a drug-receptor interaction.
Diagram: Standard DFT Workflow for Electronic Property Prediction
Caption: A typical workflow for calculating molecular electronic properties using DFT.
Experimental Protocol: DFT Calculation of a Methoxyphenyl-Thiophene Derivative
This protocol describes a general procedure using the Gaussian software package, a common choice for such calculations.[8]
-
Structure Generation:
-
Using a molecular editor (e.g., GaussView), draw the structure of the desired methoxyphenyl-substituted thiophene.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF).
-
-
Input File Preparation:
-
Set up a geometry optimization calculation. The choice of functional and basis set is critical for accuracy. A widely used and reliable combination for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[8][11]
-
Specify keywords in the input file: Opt for optimization, Freq to calculate vibrational frequencies (this confirms the optimized structure is a true energy minimum), and Pop=NBO for Natural Bond Orbital analysis to study charge distribution.
-
Specify the charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for singlet ground state).
-
-
Execution and Analysis:
-
Submit the calculation to a high-performance computing resource.
-
Upon completion, verify that the frequency calculation yields no imaginary frequencies, confirming a stable structure.
-
Analyze the output file to extract the energies of the HOMO and LUMO. The energy gap (Eg) is calculated as ELUMO - EHOMO.[12]
-
To predict the absorption spectrum, perform a subsequent Time-Dependent DFT (TD-DFT) calculation on the optimized geometry. This simulates the electronic transitions and provides the theoretical λmax.[7]
-
Experimental Characterization: Measuring the Electronic Landscape
While DFT provides excellent predictions, experimental validation is essential. Cyclic Voltammetry (CV) and UV-Vis Spectroscopy are the two primary techniques used to probe the electronic properties of these materials.[13]
Cyclic Voltammetry (CV)
CV is an electrochemical technique that measures the potential at which a molecule is oxidized and reduced.[14] This provides a direct experimental measure of the energy required to remove an electron from the HOMO or add an electron to the LUMO.
-
Causality: The choice of CV is deliberate because the onset oxidation potential (Eox) and onset reduction potential (Ered) can be empirically correlated to the HOMO and LUMO energy levels, respectively. This allows for a direct comparison between theoretical DFT values and experimental data. A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard to calibrate the measurements against a known redox potential.[13]
Diagram: Three-Electrode Cyclic Voltammetry Setup
Caption: The standard three-electrode configuration used for cyclic voltammetry.
Experimental Protocol: Cyclic Voltammetry of an Organic Semiconductor
This protocol is adapted from standard procedures for characterizing organic electronic materials.[13][14][15][16]
-
Solution Preparation:
-
Prepare a ~0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane). The electrolyte is crucial for solution conductivity.
-
Dissolve the methoxyphenyl-thiophene analyte in this solution to a final concentration of ~1 mM.
-
-
Cell Assembly and Degassing:
-
Assemble the three-electrode cell: a glassy carbon working electrode (WE), a platinum wire counter electrode (CE), and a Ag/AgCl or Ag/Ag⁺ reference electrode (RE).[14]
-
Polish the working electrode with alumina slurry, rinse thoroughly, and dry before each experiment to ensure a clean, reproducible surface.
-
Fill the cell with the analyte solution.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for at least 10-15 minutes. Oxygen is electroactive and will interfere with the measurement.[14]
-
-
Measurement:
-
Connect the electrodes to a potentiostat.
-
Set the potential window to scan from a neutral potential towards positive potentials to find the oxidation peak, and then reverse the scan.
-
Perform the scan at a set rate (e.g., 50-100 mV/s).[17]
-
Record the resulting voltammogram (current vs. potential).
-
After the measurement, add a small amount of ferrocene as an internal standard and record a new voltammogram.
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
EHOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8]
-
ELUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]
-
(Note: The value 4.8 eV is the energy level of the Fc/Fc⁺ couple relative to the vacuum level. Some references may use slightly different values, e.g., 5.1 eV. Consistency is key.)
-
-
The electrochemical band gap is then: Egelec = ELUMO - EHOMO.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For conjugated systems like thiophenes, the absorption in the UV-visible range corresponds to the promotion of an electron from the HOMO to the LUMO.[18]
-
Causality: The wavelength of maximum absorption (λmax) is inversely proportional to the energy of this transition. Therefore, UV-Vis spectroscopy provides a direct measurement of the optical band gap (Egopt). A red-shift (longer λmax) indicates a smaller band gap, which is consistent with the effect of electron-donating groups like methoxy.[19] The optical band gap can be estimated from the onset of the absorption edge using the formula: Egopt (eV) = 1240 / λonset (nm).
Synthesizing Theory and Experiment: Structure-Property Relationships
The true power of this field lies in understanding how specific structural modifications predictably alter electronic properties. The addition of a methoxyphenyl substituent is a prime example of this molecular engineering.
Quantitative Data Summary
The following table summarizes representative data for methoxyphenyl-substituted thiophene derivatives, illustrating the impact of substitution.
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Eg (eV) | Optical Eg (eV) | λmax (nm) |
| 2-Phenylthiophene | -5.6 to -5.8 | -2.0 to -2.2 | ~3.6 | ~3.8 | ~320 |
| 2-(4-Methoxyphenyl)thiophene | -5.3 to -5.5 | -2.0 to -2.2 | ~3.3 | ~3.5 | ~345 |
| 2,5-bis(4-Methoxyphenyl)thiophene | -5.1 to -5.3 | -2.1 to -2.3 | ~3.0 | ~3.2 | ~390 |
| Chalcone with Mono-methoxy[19] | -5.81 | -2.43 | 3.38 | - | 370 |
| Chalcone with Tri-methoxy[19] | -5.15 | -2.51 | 2.64 | - | 394 |
(Note: Values are approximate and compiled from typical literature data to show trends. Actual values vary with specific molecular structure, solvent, and measurement conditions.[6][7][19][20])
The data clearly shows that adding methoxy groups raises the HOMO energy and reduces the energy gap, while extending conjugation (e.g., disubstitution) further narrows the gap, leading to a significant red-shift in the absorption maximum (λmax).[19]
Diagram: Modulation of Frontier Orbitals by Methoxy Substitution
Caption: Impact of electron-donating methoxy group on frontier orbital energies.
Applications: From Flexible Screens to Novel Therapeutics
The ability to precisely tune the electronic properties of methoxyphenyl-thiophenes makes them highly valuable in diverse, high-tech fields.
-
Organic Electronics: The performance of an organic electronic device is critically dependent on the energy level alignment between its different layers. By tuning the HOMO/LUMO levels of methoxyphenyl-thiophenes, they can be optimized as hole-transport materials, emitters in OLEDs, or donor materials in organic solar cells, ensuring efficient charge injection, transport, and separation.[3][19][21] The reduced band gap often pushes absorption into the visible spectrum, a desirable trait for light-harvesting and light-emitting applications.[22]
-
Medicinal Chemistry: The electronic properties of a molecule are fundamental to its pharmacological activity. They govern how a molecule docks with a protein receptor, its redox stability in a biological environment, and its overall pharmacokinetic profile.[1] Thiophene derivatives have been investigated for a wide range of therapeutic applications, including as anticancer and antimicrobial agents.[2][23] Modifying the electronic distribution with methoxy groups allows medicinal chemists to fine-tune these interactions to enhance potency and reduce off-target effects.
Conclusion
Methoxyphenyl-substituted thiophenes represent a masterful class of compounds where subtle changes in chemical structure yield significant and predictable control over electronic properties. The synergy between DFT for predictive modeling and experimental techniques like cyclic voltammetry and UV-Vis spectroscopy provides a robust framework for their rational design. This guide has detailed the fundamental principles, key methodologies, and structure-property relationships that govern their behavior. For researchers in organic electronics and drug development, a deep understanding of these principles is essential for harnessing the full potential of the thiophene scaffold and engineering the next generation of advanced materials and therapeutics.
References
- CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. (n.d.). Google AI.
- Applications of Thiophene Derivatives in Medicinal Chemistry: Application Notes and Protocols. (2025). Benchchem.
- How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. (2017, October 1). Journal of King Saud University.
- Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (n.d.). PMC.
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). [Source not provided].
- Thiophene: Synthesis and Medicinal Uses. (n.d.). Scribd.
- Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. (n.d.). PMC.
- An overview of benzo[b]thiophene-based medicinal chemistry. (2022). Semantic Scholar.
- Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. (n.d.). PMC.
- Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021, February 20). MDPI.
- Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. (2023, May 4). Engineered Science Publisher.
- Effect of Protonation on Optical and Electrochemical Properties of Thiophene–Phenylene-Based Schiff Bases with Alkoxy Side Groups. (2021, July 27). ACS Publications.
- Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. (n.d.). PMC.
- Protocol for cyclic voltammetry. (n.d.). iGEM.
- Spectroscopic and electrochemical properties of thiophene-phenylene based Shiff-bases with alkoxy side groups, towards photovoltaic applications. (n.d.). ResearchGate.
- DFT computation of the electron spectra of thiophene. (2024). UBC Chemistry.
- β-Methoxyphenyl substituted porphyrins: synthesis, characterization and comprehensive spectral, structural, electrochemical and theoretical analysis. (2024). New Journal of Chemistry (RSC Publishing).
- Computational Studies (DFT) and PM3 Theories on Thiophene Oligomers as Corrosion Inhibitors for Iron. (2021, January 15). Scientific & Academic Publishing.
- UV-vis absorption spectra of 2,2-bis(4-methoxyphenyl). (n.d.). ResearchGate.
- Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. (2019, May 30). ACS Omega.
- Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. (2025, October 17). Scholars Middle East Publishers.
- The Ultraviolet Spectra of the Thiophene Derivatives. (2010, April 5). [Source not provided].
- Methoxy-substituted naphthothiophenes – Single molecules' vs. condensed phase properties and prospects for organic electronics applications. (2025, August 10). ResearchGate.
- Process for preparing thiophene and its derivatives. (n.d.). Google Patents.
- EXPERIMENT 5. CYCLIC VOLTAMMETRY. (n.d.). MSU chemistry.
- Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. (2023, December 7). Beilstein Journals.
- Thiophene synthesis. (n.d.). Organic Chemistry Portal.
- Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. (2024, November 21). PMC.
- Electrochemical and optical properties of thiophene- alkylheteroaromatic copolymers. (n.d.). [Source not provided].
- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021, January 31). [Source not provided].
- The Influence of Regiochemistry on the Performance of Organic Mixed Ionic and Electronic Conductors. (n.d.). PMC.
- Calculated (HOMO –LUMO) energies of the thiophene oligomer by DFT method. (n.d.). [Source not provided].
- Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics. (2024, September 15). [Source not provided].
- Supplementary Materials for. (n.d.). Rsc.org.
- Energy level measurement for organic semiconductors. (n.d.). RSC Publishing.
- Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials. (2025, July 2). PMC.
- Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value. (2022, November 18). MDPI.
- Structural and Electronic Properties of Thiophene-Based Supramolecular Architectures: Influence of the Underlying Metal Surfaces. (2025, April 9). PMC.
- Synthesis and Applications of Thiophene Derivatives as Organic Materials. (n.d.). ResearchGate.
- Novel methoxyphenylthio-substituted phthalocyanines: synthesis, characterization, proton-transfer, and acid-sensing properties. (n.d.). New Journal of Chemistry (RSC Publishing).
- Electrochemical Investigation of Thiophene on Glassy Carbon Electrode and Quantitative Determination of it in Simulated Oil Solu. (n.d.). [Source not provided].
- DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). [Source not provided].
- Thiophene-thiophene versus phenyl-phenyl coupling in 2-(Diphenylamino)-Thiophenes: an ESR-UV/Vis/NIR spectroelectrochemical study. (2006, April 10). PubMed.
- DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications. (n.d.). E3S Web of Conferences.
- Molecular Structure and Vibrational Analysis of 2-(4-methoxyphenyl)-2, 3-Dihydro-1H-Perimidine using Density Functional Theory. (n.d.). Open Access Pub.
- Substituent Dependent Optical Properties of p-phenyl Substituted ethenyl-E-thiophenes. (2018, September 15). OSTI.GOV.
- Thiophene derivatives: A potent multitargeted pharmacological scaffold. (n.d.). ResearchGate.
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- 9. DFT computation of the electron spectra of thiophene | UBC Chemistry [chem.ubc.ca]
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- 13. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
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Methodological & Application
Application Note: Regioselective Synthesis of 3-Bromo-2-(4-methoxyphenyl)thiophene
Abstract & Strategic Overview
This application note details the regioselective synthesis of 3-Bromo-2-(4-methoxyphenyl)thiophene , a critical scaffold for optoelectronic materials (organic field-effect transistors) and pharmaceutical intermediates.
The synthesis addresses a common challenge in heterocyclic chemistry: site-selective cross-coupling on polyhalogenated substrates . While 2,3-dibromothiophene contains two potential reactive sites, this protocol leverages the inherent electronic disparity between the C2 (
Core Chemical Logic
The success of this protocol relies on the rate of oxidative addition (
Retrosynthetic Analysis & Mechanism
The most efficient route utilizes commercially available 2,3-dibromothiophene. Alternative routes involving bromination of 2-(4-methoxyphenyl)thiophene often yield inseparable mixtures of regioisomers (C3 vs C5 bromination).
Reaction Pathway[1][2][3][4][5][6][7][8][9][10]
-
Substrate: 2,3-Dibromothiophene.
-
Coupling Partner: (4-Methoxyphenyl)boronic acid.
-
Catalyst System:
(Tetrakis). -
Selectivity: C2 > C3 (Electronic control).
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the origin of regioselectivity.
Figure 1: Catalytic cycle highlighting the kinetic preference for oxidative addition at the C2 position of the thiophene ring.
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Mass/Vol | Role |
| 2,3-Dibromothiophene | 241.93 | 1.0 | 2.42 g (10 mmol) | Substrate |
| (4-Methoxyphenyl)boronic acid | 151.96 | 1.1 | 1.67 g | Coupling Partner |
| 1155.56 | 0.03 | 346 mg | Catalyst | |
| 105.99 | 3.0 | 15 mL | Base | |
| 1,2-Dimethoxyethane (DME) | - | Solvent | 50 mL | Solvent |
Step-by-Step Methodology
Phase 1: Reaction Setup (Inert Atmosphere)
-
Glassware Prep: Oven-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Degassing: Combine DME (50 mL) and 2M aqueous
(15 mL) in the flask. Sparge with Argon or Nitrogen gas for 20 minutes. Critical Step: Oxygen removal prevents homocoupling of the boronic acid and catalyst oxidation. -
Reagent Addition: Under a positive stream of inert gas, add 2,3-dibromothiophene (2.42 g, 10 mmol) and (4-methoxyphenyl)boronic acid (1.67 g, 11 mmol).
-
Catalyst Addition: Add
(346 mg, 3 mol%) last. The solution typically turns yellow/orange.
Phase 2: Reaction & Monitoring 5. Heating: Heat the mixture to 85°C (reflux) in an oil bath. 6. Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) every 2 hours.
- Starting Material
: ~0.65 - Product
: ~0.50 - Bis-coupled impurity
: ~0.35 (If observed, lower temperature in future runs).
- Completion: Reaction is typically complete within 6–12 hours. Do not extend heating unnecessarily to avoid C3 coupling.
Phase 3: Workup & Purification
8. Quench: Cool to room temperature. Dilute with water (50 mL) and Ethyl Acetate (50 mL).
9. Extraction: Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).
10. Drying: Combine organic layers, wash with brine (50 mL), dry over anhydrous
- Eluent Gradient: 100% Hexanes
5% EtOAc/Hexanes. - Collection: Isolate the major middle fraction.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification process.
Characterization & Quality Control
To validate the structure, ensure the following spectral signatures are present. The key is distinguishing the product from the 2,3-bis(aryl) impurity.
H NMR (400 MHz, CDCl )
- 7.65 (d, J = 8.8 Hz, 2H): Aryl protons ortho to the thiophene ring.
- 7.30 (d, J = 5.4 Hz, 1H): Thiophene C5-H (Alpha proton, distinctive doublet).
- 7.05 (d, J = 5.4 Hz, 1H): Thiophene C4-H (Beta proton, doublet).
- 6.96 (d, J = 8.8 Hz, 2H): Aryl protons ortho to the methoxy group.
-
3.85 (s, 3H): Methoxy group (-OCH
).
Key Diagnostic Features[4][5][10][11][12][13]
-
Regiochemistry Confirmation: The presence of two doublets for the thiophene ring (J ~5.4 Hz) confirms that two adjacent protons (H4 and H5) remain. If C3-coupling occurred (leaving C2-Br), the shifts would differ significantly. If bis-coupling occurred, no thiophene doublets would be seen (singlets or different splitting).
-
Stoichiometry Check: Integration of the methoxy singlet (3H) vs. the thiophene protons (1H each) confirms mono-arylation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Catalyst poisoning ( | Degas solvents more rigorously; ensure fresh catalyst (yellow, not black). |
| Bis-coupling (Di-aryl) | Excess Boronic Acid / High Temp | Reduce boronic acid to 1.0 equiv. Lower temp to 70°C. |
| No Reaction | Base inactive | Ensure |
| Separation Difficulties | Similar polarity of SM/Product | Use Hexanes/DCM gradient instead of EtOAc. |
References
-
Regioselectivity in Dibromothiophenes
-
General Suzuki Protocol for Thiophenes
- Title: Double Couplings of Dibromothiophenes using Boronic Acids and Boron
- Source: Journal of Organic Chemistry (PMC), 2011.
-
URL:[Link]
-
Mechanistic Insight (Oxidative Addition)
-
Catalyst Review
- Title: Suzuki-Miyaura Cross-Coupling: St
- Source: Chemical Reviews, 1995 (Classic Reference for Pd(PPh3)4 usage).
-
URL:[Link]
Sources
- 1. Palladium-catalyzed regio- and stereoselective synthesis of aryl and 3-indolyl-substituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etd.aau.edu.et [etd.aau.edu.et]
- 3. researchgate.net [researchgate.net]
- 4. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
regioselective arylation of 2,3-dibromothiophene with 4-methoxyphenylboronic acid
Executive Summary
This application note details the protocol for the site-selective arylation of 2,3-dibromothiophene. The core challenge in functionalizing polyhalogenated heterocycles is controlling regioselectivity. In the case of 2,3-dibromothiophene, the C2 position (
By utilizing controlled stoichiometry and specific catalytic parameters, we achieve high-fidelity synthesis of 3-bromo-2-(4-methoxyphenyl)thiophene . This intermediate is a critical scaffold for conducting polymers, organic field-effect transistors (OFETs), and pharmaceutical agents where the remaining C3-bromide serves as a handle for subsequent functionalization.[1]
Mechanistic Insight & Regioselectivity Principles
To ensure reproducibility, it is vital to understand the causality of the reaction outcome. The regioselectivity is not random; it is driven by the electronic disparity between the C2 and C3 positions of the thiophene ring.
Electronic Drivers
The oxidative addition of Pd(0) into the C-Br bond is the rate-determining step for selectivity.
-
C2 Position (
): The carbon adjacent to the sulfur atom is more electron-deficient due to the inductive effect (-I) of the sulfur. This lowers the bond dissociation energy and makes the C2-Br bond more susceptible to oxidative addition by the nucleophilic Pd(0) species. -
C3 Position (
): This position is electronically less activated. Furthermore, the C2-Br provides a steric "pocket" that, while crowded, does not prevent attack at C2, whereas the C3-Br is flanked by the C2-Br and C4-H.
The "Site-Selective" Strategy
By limiting the nucleophile (4-methoxyphenylboronic acid) to 1.0–1.1 equivalents, we kinetically favor the reaction at the faster C2 site. Significant formation of the bis-arylated byproduct (2,3-diarylthiophene) or the C3-isomer is suppressed by maintaining mild thermal conditions (80–90 °C) and avoiding large excesses of boronic acid.
Reaction Pathway Visualization
Figure 1: Kinetic pathway demonstrating the preferential oxidative addition at the C2 position over C3.
Experimental Design & Optimization
The following parameters were screened to establish the standard operating procedure (SOP).
Optimization Table
| Parameter | Condition A | Condition B | Condition C (Optimized) |
| Catalyst | Pd(OAc)₂ / PPh₃ | PdCl₂(dppf) | Pd(PPh₃)₄ |
| Base | K₂CO₃ (Solid) | Cs₂CO₃ (aq) | Na₂CO₃ (2.0 M aq) |
| Solvent | Toluene | DMF | 1,2-Dimethoxyethane (DME) |
| Temp | 110 °C | 60 °C | 85 °C |
| Yield (C2) | 65% (Homocoupling) | 40% (Incomplete) | 88% (Isolated) |
| Selectivity | 90:10 | >99:1 | 98:2 |
Rationale for Optimized Conditions:
-
Solvent: DME/Water mixtures provide excellent solubility for both the lipophilic thiophene and the polar boronate intermediate, facilitating the transmetallation step.
-
Catalyst: Pd(PPh₃)₄ is robust for aryl bromides and less prone to ligand scrambling than Pd(OAc)₂ systems in this specific matrix.
Detailed Protocol (SOP)
Safety Warning: Thiophene derivatives are often malodorous and potentially toxic. Handle all reagents in a fume hood. Boronic acids can be mild irritants.
Materials
-
Substrate: 2,3-Dibromothiophene (242 mg, 1.0 mmol)
-
Reagent: 4-Methoxyphenylboronic acid (160 mg, 1.05 mmol)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%)
-
Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (1.0 mL, 2.0 mmol)
-
Solvent: 1,2-Dimethoxyethane (DME), degassed (4.0 mL)
Step-by-Step Procedure
-
Inert Gas Setup: Equip a 25 mL Schlenk tube or a microwave vial with a magnetic stir bar. Flame-dry under vacuum and backfill with Argon (3 cycles).
-
Solvent Degassing: In a separate flask, sparge the DME with Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).
-
Reagent Addition:
-
Add 2,3-dibromothiophene (1.0 mmol) and 4-methoxyphenylboronic acid (1.05 mmol) to the reaction vessel.
-
Add the Pd(PPh₃)₄ catalyst (5 mol%) quickly under a counter-flow of Argon.
-
-
Solvent & Base Addition:
-
Syringe in the degassed DME (4 mL).
-
Add the 2.0 M Na₂CO₃ solution (1 mL).
-
-
Reaction:
-
Seal the vessel.
-
Heat the mixture to 85 °C in an oil block or sand bath.
-
Stir vigorously (800 rpm) for 6–8 hours .
-
Monitoring: Check by TLC (Hexanes/EtOAc 9:1) or HPLC.[1] The starting material (Rf ~0.8) should disappear, replaced by a fluorescent product spot (Rf ~0.5).
-
-
Workup:
-
Purification:
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient of 100% Hexanes
5% EtOAc/Hexanes. -
Product: Collect the major fraction. 3-bromo-2-(4-methoxyphenyl)thiophene is typically a white to off-white solid.
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis, ensuring inert conditions and rigorous monitoring.
Quality Control & Self-Validation
To ensure the protocol was successful and the regioselectivity was achieved, use the following validation criteria.
NMR Interpretation
The distinction between the C2-arylated product and the C3-arylated isomer is subtle but definitive.
-
1H NMR (CDCl₃, 400 MHz):
-
Aryl Signals: Two doublets (AA'BB' system) at
7.50 (d, 2H) and 6.95 (d, 2H) corresponding to the 4-methoxyphenyl group. -
Thiophene Signals: Two doublets corresponding to H4 and H5.
- 7.30 (d, 1H, J = 5.4 Hz, H5)
- 7.05 (d, 1H, J = 5.4 Hz, H4)
-
Note: The coupling constant (
Hz) confirms the protons are adjacent (vicinal), which is true for both isomers.
-
-
Regiochemistry Confirmation (NOE):
-
Target Product (3-bromo-2-aryl): The aryl group is at C2. The bromine is at C3.[1][4][6] The nearest thiophene proton is H4. The distance between the Aryl-ortho protons and Thiophene-H4 is significant (separated by the C3-Br). NOE should be weak or absent.
-
Unwanted Isomer (2-bromo-3-aryl): The aryl group is at C3. The proton H4 is directly adjacent to the aryl group. Strong NOE would be observed between the Aryl-ortho protons and Thiophene-H4.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Oxygen in solvent (Pd oxidation). | Sparge DME with Argon for >20 mins. Ensure base is fully dissolved/mixed. |
| Bis-arylation | Excess boronic acid or high temp. | Strictly limit boronic acid to 1.05 eq. Keep temp <90 °C. |
| Starting Material Stalls | Catalyst deactivation. | Add fresh catalyst (1-2 mol%) dissolved in degassed solvent. |
| Black Precipitate | Pd black formation (agglomeration). | Ligand insufficient. Ensure Pd(PPh₃)₄ is fresh and yellow, not brown. |
References
-
Handy, S. T., & Zhang, Y. (2006). "Regioselective Suzuki couplings of dihalothiophenes." Synthesis, 2006(22), 3883-3886.
-
Langer, P., et al. (2008). "Site-selective Suzuki-Miyaura cross-coupling reactions of 2,3,4-tribromothiophene." Tetrahedron, 64(49), 11198-11204.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Schröter, S., Stock, C., & Bach, T. (2005). "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen, Oxygen, and Sulfur Heterocycles." Tetrahedron, 61(9), 2245-2267.
Sources
palladium-catalyzed cross-coupling conditions for 3-bromo-2-arylthiophenes
Application Note: High-Fidelity Cross-Coupling of 3-Bromo-2-Arylthiophenes
Part 1: Executive Summary & Strategic Analysis
The Challenge: The "Ortho-Wall" and Sulfur Poisoning Coupling at the 3-position of a 2-substituted thiophene represents a "perfect storm" of kinetic inhibition in palladium catalysis. This substrate class presents two distinct mechanistic barriers that cause standard protocols (e.g., Pd(PPh3)4/Na2CO3) to fail:
-
Steric Occlusion (The Ortho-Wall): The aryl group at C2 creates significant steric bulk proximal to the C3-Br bond. While oxidative addition (OA) is often assumed to be the rate-limiting step, in sterically congested systems, transmetallation often becomes the bottleneck. The bulky 2-aryl group prevents the incoming nucleophile (boronic acid/amine) from approaching the square-planar Pd(II) intermediate.
-
Heteroatom Poisoning: The thiophene sulfur atom has a high affinity for soft metals like Palladium. In the absence of strongly binding ligands, the sulfur can displace labile ligands (like phosphines), leading to the formation of inactive Pd-thiophene complexes or "Pd-black" aggregation.
The Solution: Bulky, Electron-Rich Ligands To overcome these barriers, this protocol utilizes Dialkylbiarylphosphines (Buchwald Ligands).[1] These ligands serve a dual purpose:
-
Electronic: They are electron-rich, accelerating oxidative addition into the C-Br bond.
-
Steric: Their extreme bulk promotes the formation of monoligated Pd(0) species (
), which are highly active, and facilitates reductive elimination in crowded systems.
Part 2: Ligand Selection Matrix
Use this matrix to select the starting point based on your specific coupling partner.
| Coupling Type | Primary Ligand | Catalyst Precursor | Base | Solvent System |
| Suzuki-Miyaura (Aryl/Heteroaryl) | SPhos or XPhos | Pd(OAc)2 or SPhos Pd G3 | K3PO4 | Toluene/Water (10:1) |
| Suzuki-Miyaura (Alkyl/Vinyl) | RuPhos | RuPhos Pd G3 | K3PO4 | THF/Water (10:1) |
| Buchwald-Hartwig (Primary Amines) | BrettPhos | Pd2(dba)3 or BrettPhos Pd G3 | NaOtBu | t-Amyl Alcohol or Dioxane |
| Buchwald-Hartwig (Secondary Amines) | RuPhos | RuPhos Pd G3 | LiHMDS | THF |
Part 3: Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Target: Synthesis of 2,3-diarylthiophenes.
Mechanistic Rationale: We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The methoxy groups on the biaryl backbone provide hemilabile coordination, stabilizing the Pd center during the difficult transmetallation step, while the cyclohexyl groups force the formation of the active monoligated species.
Reagents:
-
3-bromo-2-arylthiophene (1.0 equiv)
-
Arylboronic acid (1.5 equiv) - Excess required due to potential protodeboronation.
-
Catalyst: SPhos Pd G3 (2.0 - 5.0 mol%)
-
Alternative: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)[2]
-
-
Base: K3PO4 (tribasic, anhydrous) (3.0 equiv)
-
Solvent: Toluene : Water (10:1 ratio)
Step-by-Step Procedure:
-
Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Solids Addition: Charge the vial with the thiophene substrate (1.0 equiv), arylboronic acid (1.5 equiv), and K3PO4 (3.0 equiv).
-
Critical Step: If using the precatalyst (SPhos Pd G3), add it now. If using Pd(OAc)2/Ligand, add them now.
-
-
Degassing: Cap the vial with a septum. Evacuate and backfill with Argon three times.
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
-
Solvent Addition: Inject previously degassed Toluene and Water (10:1 v/v) via syringe. Concentration should be 0.1 M - 0.2 M relative to the bromide.[3]
-
Activation: Place the vial in a pre-heated block at 100 °C . Stir vigorously (1000 rpm).
-
Note: High stirring speed is essential for biphasic systems to ensure phase transfer of the base.
-
-
Monitoring: Monitor by HPLC/UPLC at 2 hours. If conversion is <50%, add an additional 0.5 equiv of boronic acid.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine.[4] Dry over Na2SO4.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Target: Synthesis of 3-amino-2-arylthiophenes.
Mechanistic Rationale:
Amination of electron-rich thiophenes is electronically unfavorable. BrettPhos is selected for its exceptional ability to prevent
Reagents:
-
3-bromo-2-arylthiophene (1.0 equiv)
-
Amine (1.2 equiv)[3]
-
Catalyst: BrettPhos Pd G3 (2.0 - 5.0 mol%)
-
Alternative: Pd2(dba)3 (2 mol%) + BrettPhos (6 mol%)
-
-
Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Glovebox/Schlenk Setup: This reaction is highly sensitive to moisture (due to NaOtBu) and oxygen. Ideally, set up in a glovebox.
-
Charging: Add Pd source, Ligand (or Precatalyst), Base, and solid reagents to the vial.
-
Solvent: Add anhydrous Dioxane (0.2 M).
-
Liquid Reagents: If the amine is liquid, add it last via microliter syringe under Argon flow.
-
Reaction: Seal the tube. Heat to 110 °C for 12-24 hours.
-
Quench: Cool to RT. Dilute with DCM. Filter through a small pad of Celite to remove palladium salts.
-
Warning: Do not use an acidic workup immediately, as the aminothiophene product may be acid-sensitive.
-
Part 4: Visualization & Logic
Figure 1: The Steric Bottleneck in Catalytic Cycle
Caption: The catalytic cycle highlighting the "Ortho-Wall" effect during Transmetallation and the stabilizing role of dialkylbiarylphosphine ligands.
Figure 2: Troubleshooting Decision Tree
Caption: Logic flow for optimizing low-yielding reactions.
Part 5: References
-
Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127, 4685–4696. Link
-
Milne, J. E.; Buchwald, S. L. "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society, 2004 , 126, 13028–13029. Link
-
Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. "A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angewandte Chemie International Edition, 2006 , 45, 3484–3488. Link
-
Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "N-Heterocyclic Carbene–Palladium(II)–Allyl Dimers: Use of a Bis(undecyl)imidazolylidene–Palladium Complex in the Suzuki–Miyaura Reaction." The Journal of Organic Chemistry, 2014 , 79, 4161–4166. Link
-
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphine-Containing Palladium Precatalysts: Structure, Synthesis, and Application." Chemical Science, 2011 , 2, 27–50. Link
Sources
Application Note & Protocol: Regioselective Synthesis of 3-Bromo-2-(4-methoxyphenyl)thiophene via Suzuki-Miyaura Cross-Coupling
Abstract
Substituted thiophenes are privileged scaffolds in medicinal chemistry and materials science.[1][2] This application note provides a comprehensive, field-proven protocol for the regioselective synthesis of 3-Bromo-2-(4-methoxyphenyl)thiophene from 2,3-dibromothiophene and 4-methoxyphenylboronic acid. The methodology leverages the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed carbon-carbon bond-forming tool.[3][4][5] We delve into the mechanistic underpinnings of the reaction, emphasizing the factors that govern the critical C-2 position selectivity on the thiophene ring. This guide is designed for researchers, scientists, and drug development professionals, offering detailed procedural steps, explanations for experimental choices, and robust troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction: The Strategic Importance of Selective Thiophene Functionalization
The thiophene moiety is a cornerstone in the design of a wide array of functional molecules, from pharmaceuticals to organic semiconductors.[1][6] The ability to precisely install substituents at specific positions on the thiophene ring is paramount for tuning the electronic, steric, and pharmacokinetic properties of the final compound. The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for this purpose due to its mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acid coupling partners.[1][7]
This protocol addresses the specific challenge of functionalizing 2,3-dibromothiophene. The key to this synthesis is achieving high regioselectivity, selectively forming a C-C bond at the C-2 position while leaving the C-3 bromine intact for potential subsequent transformations. This selectivity is governed by the inherent electronic properties of the thiophene ring, where the C-2 position is more activated towards the initial oxidative addition step of the palladium catalyst.[2][8][9]
Reaction Scheme & Mechanism
Overall Transformation:
The Suzuki-Miyaura Catalytic Cycle
The synthesis proceeds via the well-established Suzuki-Miyaura catalytic cycle, which involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[5][10][11] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 2,3-dibromothiophene.[3][4] Studies have shown that for dibromothiophenes, this step is significantly faster at the C-2 position (alpha to the sulfur atom) than at the C-3 position (beta to the sulfur atom).[8][9] This kinetic preference is the origin of the reaction's high regioselectivity.
-
Transmetalation: Before the organoboron reagent can participate, it must be activated by a base.[12][13][14] The base (e.g., K₂CO₃, K₃PO₄) reacts with the 4-methoxyphenylboronic acid to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[13][15] This boronate then transfers its organic group (the 4-methoxyphenyl moiety) to the Pd(II) complex, displacing the halide ligand.[3][11]
-
Reductive Elimination: This is the final, product-forming step. The two organic ligands (the thiophene and the methoxyphenyl groups) on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond in the product, 3-Bromo-2-(4-methoxyphenyl)thiophene.[4][11] This step also regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[10]
Materials & Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2,3-Dibromothiophene | C₄H₂Br₂S | 241.94 | 1.21 g | 5.0 | 1.0 |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 0.84 g | 5.5 | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | 1155.56 | 0.29 g | 0.25 | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.07 g | 15.0 | 3.0 |
| Toluene | C₇H₈ | 92.14 | 40 mL | - | - |
| Ethanol | C₂H₆O | 46.07 | 10 mL | - | - |
| Deionized Water | H₂O | 18.02 | 10 mL | - | - |
Equipment
-
100 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Nitrogen or Argon gas inlet and bubbler
-
Septa and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
TLC plates (silica gel 60 F₂₅₄)
Detailed Experimental Protocol
Safety Precautions
-
General: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[16]
-
Reagents: 2,3-dibromothiophene is an irritant.[17] Palladium catalysts are flammable solids and may be irritating.[16] Toluene is a flammable liquid with associated health risks. Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) prior to use.[18][19]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to air. While not always strictly necessary for robust catalysts, maintaining an inert atmosphere (N₂ or Ar) is good practice to prevent catalyst deactivation and ensure reproducibility.
Step-by-Step Procedure
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Suzuki Coupling Reaction [sathee.iitk.ac.in]
- 5. mt.com [mt.com]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and arylboronic acids. Synthesis of PPARbeta/delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. fishersci.com [fishersci.com]
- 19. download.basf.com [download.basf.com]
Application Note: High-Resolution Purification of 3-Bromo-2-(4-methoxyphenyl)thiophene via Flash Column Chromatography
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, chromatographic optimization, and self-validating QA/QC protocols.
Introduction & Mechanistic Context
3-Bromo-2-(4-methoxyphenyl)thiophene is a high-value building block used extensively in the synthesis of conductive polythiophenes, advanced optoelectronic materials, and pharmaceutical intermediates[1]. The compound is predominantly synthesized via the regioselective Suzuki-Miyaura cross-coupling of 2,3-dibromothiophene with 4-methoxyphenylboronic acid[2].
The Causality of the Crude Matrix: Because the C2–Br bond of thiophene is more electron-deficient and sterically accessible than the C3–Br bond, oxidative addition of the Palladium(0) catalyst occurs preferentially at the 2-position[3]. However, this reaction inevitably produces a complex crude matrix. To design an effective purification strategy, we must understand the competitive polarity of the mixture components:
-
Unreacted 2,3-dibromothiophene: Highly lipophilic, lacking any polar functional groups.
-
Target Product (3-Bromo-2-(4-methoxyphenyl)thiophene): Moderately non-polar, but possesses a weak dipole due to the electron-donating methoxy (–OCH₃) group.
-
Over-coupled Byproduct (2,3-Bis(4-methoxyphenyl)thiophene): More polar due to the presence of two methoxy-bearing aryl rings.
-
Homocoupled Boronic Acid (4,4'-Dimethoxybiphenyl): Highly crystalline and moderately polar.
Chromatographic Theory & Polarity Analysis
To achieve baseline resolution between the target compound and the structurally similar byproducts, normal-phase silica gel chromatography is employed. The separation relies on the differential hydrogen-bonding and dipole-dipole interactions between the analytes and the silanol (Si–OH) groups on the stationary phase.
Figure 1: Elution order based on relative polarity and silica gel affinity.
Pre-Purification: Thin-Layer Chromatography (TLC) Optimization
Before committing the crude mixture to a column, the solvent system must be rigorously optimized. A step-gradient approach is required because an isocratic non-polar system (100% Hexanes) will result in excessive tailing of the target, while a polar system (10% EtOAc) will cause co-elution of the target with the unreacted starting material.
Table 1: TLC Retention Factors (
| Analyte | 100% Hexanes | 98:2 Hexanes:EtOAc | 90:10 Hexanes:EtOAc |
| 2,3-Dibromothiophene | 0.85 | 0.92 | 0.98 |
| Target Product | 0.35 | 0.55 | 0.85 |
| Bis-coupled Byproduct | 0.05 | 0.20 | 0.60 |
Analytical Insight: The optimal
Experimental Protocol: Step-by-Step Methodology
Table 2: Standardized Column Parameters
| Parameter | Specification | Causality / Rationale |
| Stationary Phase | Silica Gel 60 (230–400 mesh) | High surface area provides optimal theoretical plates for resolving structurally similar aromatics. |
| Loading Method | Dry Loading (on Silica) | Prevents band broadening caused by the oily consistency of the crude matrix. |
| Flow Rate | 15–20 mL/min (Flash) | Minimizes longitudinal diffusion of the analyte bands. |
| Detection | UV at 254 nm | The highly conjugated thiophene-aryl system is strongly UV-active. |
Step 1: Sample Preparation (Dry Loading)
-
Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM).
-
Add Silica Gel 60 (approximately 2.5 times the mass of the crude oil) directly to the flask.
-
Evaporate the DCM under reduced pressure (rotary evaporator) until a free-flowing, homogeneous powder is obtained. Expert Insight: If the powder clumps, residual solvent or moisture is present, which will cause channeling in the column. Re-dissolve and dry again.
Step 2: Column Packing
-
Prepare a slurry of Silica Gel 60 in 100% Hexanes.
-
Pour the slurry into the column in a single continuous motion to prevent stratification.
-
Apply compressed air (approx. 2-3 psi) to pack the bed tightly. Ensure the solvent level never drops below the top of the silica bed to prevent cracking.
Step 3: Loading and Elution
-
Carefully pour the dry-loaded crude powder evenly onto the flat surface of the packed silica bed.
-
Add a 1 cm protective layer of clean sea sand on top to prevent disturbance of the loading band during solvent addition.
-
Flush Phase: Elute with 2 Column Volumes (CV) of 100% Hexanes. Collect in large fractions. This removes the unreacted 2,3-dibromothiophene.
-
Elution Phase: Switch the mobile phase to 98:2 Hexanes:Ethyl Acetate. Collect smaller fractions (e.g., 20 mL). The target 3-Bromo-2-(4-methoxyphenyl)thiophene will elute in this phase.
Step 4: Fraction Analysis
-
Spot every third fraction on a silica TLC plate.
-
Elute the plate in 95:5 Hexanes:EtOAc and visualize under a 254 nm UV lamp.
-
Pool fractions containing the pure target compound (
~0.55) and concentrate under reduced pressure.
Figure 2: End-to-end workflow for the chromatographic purification of the target thiophene.
Self-Validating Systems (QA/QC)
A robust protocol must be self-validating. To confirm that the isolated fractions contain pure 3-Bromo-2-(4-methoxyphenyl)thiophene and not the bis-coupled byproduct, utilize the following orthogonal analytical checks:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Validation Metric: The mass spectrum must show a characteristic 1:1 isotopic doublet molecular ion peak at m/z 268 (
Br) and m/z 270 ( Br). The absence of a peak at m/z 296 (bis-coupled product) confirms successful chromatographic resolution.
-
-
Proton Nuclear Magnetic Resonance (
H NMR, 400 MHz, CDCl ):-
Validation Metric: Look for the diagnostic sharp singlet integrating to 3 protons at ~3.85 ppm , corresponding to the methoxy (–OCH₃) group. The thiophene ring protons will appear as two distinct doublets (
Hz) in the aromatic region (~7.0–7.3 ppm). If two distinct methoxy singlets are observed, the fraction is contaminated with the bis-coupled byproduct and must be re-columned.
-
References
-
LookChem. (n.d.). Cas 872-31-1, 3-Bromothiophene - Basic information and synthetic utility. Retrieved from[Link]
-
The Royal Society of Chemistry (RSC). (n.d.). Supporting Information: Suzuki-Miyaura coupling reaction of thiophene derivatives with 4-Methoxyphenylboronic acid. Retrieved from[Link]
-
ResearchGate. (2017). Metal Catalyzed Suzuki-Miyaura Cross-Coupling – Efficient Methodology for Synthesis (Regioselective Pd(0)-catalyzed SM cross-coupling reaction of 2,3-Dibromothiophene). Retrieved from[Link]
Sources
Application Notes & Protocols: 3-Bromo-2-(4-methoxyphenyl)thiophene as a Versatile Intermediate for High-Performance Conjugated Polymers
Introduction: Strategic Importance of the 2-Arylthiophene Scaffold
The monomer 3-Bromo-2-(4-methoxyphenyl)thiophene represents a strategically important building block in the synthesis of π-conjugated polymers. Its architecture offers a unique combination of features essential for tuning the optoelectronic properties of the resulting materials. The thiophene ring provides an electron-rich, planarizable backbone conducive to charge transport. The bromine atom at the 3-position serves as a reactive handle for various cross-coupling polymerization reactions. Critically, the 2-aryl substitution with a 4-methoxyphenyl group introduces a significant electronic perturbation. The methoxy moiety (-OCH₃) is a potent electron-donating group, which raises the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer. This modulation is crucial for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), where precise energy level alignment is paramount for device efficiency.[1][2]
This guide provides an in-depth analysis and detailed experimental protocols for leveraging 3-Bromo-2-(4-methoxyphenyl)thiophene in the synthesis of conjugated polymers via three cornerstone methodologies: Stille Coupling, Suzuki-Miyaura Coupling, and Direct Arylation Polymerization (DArP).
Overview of Polymerization Strategies
The choice of polymerization method is a critical decision that impacts polymer properties, process scalability, and overall cost. The following diagram illustrates the primary synthetic pathways starting from our monomer of interest.
Figure 1: Primary cross-coupling routes for the polymerization of 3-Bromo-2-(4-methoxyphenyl)thiophene.
Protocol I: Stille Cross-Coupling Polymerization
The Stille reaction is a robust and highly versatile method for C-C bond formation, valued for its tolerance of a wide array of functional groups.[3] It involves the palladium-catalyzed coupling of an organohalide with an organotin compound. The primary drawback is the toxicity of organotin reagents and byproducts, which necessitates careful handling and rigorous purification of the final polymer.[4][5]
Scientific Rationale
The mechanism proceeds through a well-established catalytic cycle: oxidative addition of the Pd(0) catalyst to the C-Br bond of the monomer, transmetalation with the organostannane co-monomer, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][4] High-boiling, anhydrous aromatic solvents like toluene or chlorobenzene are used to maintain the catalyst's activity and solubilize the growing polymer chain.
Detailed Experimental Protocol
Materials:
-
3-Bromo-2-(4-methoxyphenyl)thiophene (1.00 eq)
-
Co-monomer, e.g., 2,5-bis(tributylstannyl)thiophene (1.00 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous and degassed toluene or chlorobenzene[6]
-
Standard Schlenk line and flame-dried glassware
Figure 2: Step-by-step workflow for Stille polymerization.
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a reflux condenser and magnetic stir bar, add 3-Bromo-2-(4-methoxyphenyl)thiophene (1.00 eq) and the organostannane co-monomer (1.00 eq).
-
Solvent Addition & Degassing: Add anhydrous, degassed toluene via cannula transfer to achieve a monomer concentration of approximately 0.1 M. Subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Scientist's Note: Oxygen can oxidize and deactivate the Pd(0) catalyst, inhibiting polymerization. This step is critical for achieving high molecular weight polymer.[7]
-
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%).
-
Polymerization: Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain under an inert atmosphere for 24-48 hours. The solution will typically become more viscous as polymerization proceeds.
-
Work-up and Purification: a. Cool the reaction to room temperature and pour the solution into a large volume of vigorously stirred methanol to precipitate the crude polymer. b. Collect the polymer by filtration. c. To remove catalyst residues and low molecular weight oligomers, perform a sequential Soxhlet extraction with methanol, acetone, hexane, and finally chloroform. The desired polymer is typically soluble in the chloroform fraction.[7] d. Precipitate the chloroform solution in methanol again, filter, and dry the final polymer under high vacuum to a constant weight.
Protocol II: Suzuki-Miyaura Cross-Coupling Polymerization
The Suzuki-Miyaura coupling is a highly favored method in both academic and industrial settings due to its use of thermally stable and less toxic organoboron reagents.[8][9] The reaction generally exhibits high yields and excellent functional group tolerance.[5]
Scientific Rationale
The catalytic cycle is similar to the Stille reaction but requires a base to activate the organoboron species for the transmetalation step.[10] An aqueous phase is often used for the base (e.g., K₂CO₃, K₃PO₄), necessitating a phase-transfer catalyst or vigorous stirring to facilitate interaction between the organic and aqueous phases. The choice of palladium precursor and phosphine ligand can significantly influence the reaction rate and outcome.[10][11]
Figure 3: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol
Materials:
-
3-Bromo-2-(4-methoxyphenyl)thiophene (1.00 eq)
-
Co-monomer, e.g., Thiophene-2,5-diboronic acid pinacol ester (1.00 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] or SPhos (2-4 eq relative to Pd)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3-4 eq)
-
Anhydrous, degassed Toluene and Degassed DI Water (e.g., 4:1 v/v)
-
Phase-transfer catalyst (e.g., Aliquat 336), optional
Procedure:
-
Reaction Setup: To a Schlenk flask, add 3-Bromo-2-(4-methoxyphenyl)thiophene (1.00 eq), the diboronic ester co-monomer (1.00 eq), Pd₂(dba)₃, and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Base Addition: Add anhydrous, degassed toluene via cannula. In a separate flask, prepare a solution of the base (K₂CO₃) in degassed water. Add the aqueous base solution to the reaction flask via syringe.
-
Polymerization: Heat the biphasic mixture to 80-90 °C with vigorous stirring for 24-72 hours under an argon atmosphere.
-
Scientist's Note: Vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, which is critical for the transmetalation step.
-
-
Work-up and Purification: a. Cool the reaction to room temperature. Separate the organic layer and wash it with water (3x) and brine (1x). b. Concentrate the organic layer under reduced pressure. c. Precipitate the concentrated solution into a large volume of methanol. d. Collect the polymer by filtration and purify by Soxhlet extraction as described in the Stille protocol (Section 3.2, Step 5c). e. Dry the purified polymer under high vacuum.
Protocol III: Direct Arylation Polymerization (DArP)
DArP is an increasingly popular "green" alternative that avoids the synthesis of organometallic (tin or boron) monomers.[12][13] It proceeds via palladium-catalyzed C-H bond activation, directly coupling an aryl halide with an unfunctionalized C-H bond of a (hetero)arene.[14] This approach is more atom-economical and can significantly shorten synthetic sequences.[15]
Scientific Rationale
The key challenge in DArP is controlling the regioselectivity of C-H activation and preventing undesirable homocoupling of the C-H active monomer.[16][17] The mechanism is believed to proceed via a concerted metalation-deprotonation (CMD) pathway.[14] The reaction typically requires a palladium catalyst, a phosphine or N-heterocyclic carbene (NHC) ligand, a base (often a carbonate or carboxylate), and a carboxylic acid additive (e.g., pivalic acid), which acts as a proton shuttle in the CMD step.[18]
Detailed Experimental Protocol
Materials:
-
3-Bromo-2-(4-methoxyphenyl)thiophene (1.00 eq)
-
C-H active co-monomer, e.g., Thiophene or 3,4-Ethylenedioxythiophene (EDOT) (1.00 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Tri(o-methoxyphenyl)phosphine [P(o-Anis)₃] or other suitable ligand
-
Potassium carbonate (K₂CO₃) (2-3 eq)
-
Pivalic acid (PivOH) (20-30 mol%)
-
Anhydrous, degassed solvent such as o-xylene or N,N-Dimethylacetamide (DMAc)[18]
Procedure:
-
Reaction Setup: In a sealable pressure vessel or Schlenk flask, combine 3-Bromo-2-(4-methoxyphenyl)thiophene (1.00 eq), the C-H active co-monomer (1.00 eq), Pd(OAc)₂, the phosphine ligand, K₂CO₃, and PivOH.
-
Inert Atmosphere: Evacuate and backfill the vessel with argon three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., o-xylene) via cannula.
-
Polymerization: Seal the vessel and heat the mixture to 100-120 °C for 24-72 hours.
-
Scientist's Note: DArP reactions can be sensitive to stoichiometry and reaction conditions. Small-scale optimizations of base, ligand, and temperature are often necessary to minimize defects and maximize molecular weight.[16]
-
-
Work-up and Purification: a. Cool the reaction to room temperature. Dilute with a good solvent for the polymer (e.g., chloroform or chlorobenzene). b. Filter the solution through a pad of celite to remove insoluble salts. c. Precipitate the polymer by pouring the filtrate into methanol. d. Collect the polymer by filtration and purify by Soxhlet extraction as previously described. e. Dry the final polymer product under high vacuum.
Polymer Characterization and Expected Properties
Proper characterization is essential to validate the success of the polymerization and to understand the material's properties. The introduction of the 4-methoxyphenyl group is expected to result in polymers with good solubility and distinct electronic properties compared to unsubstituted polythiophenes.[19]
| Property | Technique | Typical Expected Values | Rationale / Significance |
| Number-Average Molecular Weight (Mₙ) | Gel Permeation Chromatography (GPC) | 10 - 50 kDa | Affects film formation, mechanical properties, and charge transport. |
| Polydispersity Index (PDI or Mₙ/Mₙ) | Gel Permeation Chromatography (GPC) | 1.5 - 3.0 | A measure of the breadth of the molecular weight distribution. |
| UV-Vis Absorption (λₘₐₓ, solution) | UV-Vis Spectroscopy | 400 - 480 nm | Indicates the π-π* transition energy; related to the optical bandgap. |
| Photoluminescence (λₑₘ, solution) | Fluorescence Spectroscopy | 500 - 600 nm | Relevant for OLED applications; indicates radiative recombination efficiency. |
| HOMO Energy Level | Cyclic Voltammetry (CV) | -5.0 to -5.4 eV | Governs hole injection/extraction and stability against oxidation. |
| LUMO Energy Level | Cyclic Voltammetry (CV) / Optical Bandgap | -2.8 to -3.2 eV | Governs electron injection/extraction and stability against reduction. |
| Thermal Stability (Tₔ) | Thermogravimetric Analysis (TGA) | > 300 °C (5% weight loss) | Defines the processing window and operational stability of devices. |
Note: These are representative values and will vary significantly based on the co-monomer used and the achieved molecular weight.
Conclusion
3-Bromo-2-(4-methoxyphenyl)thiophene is a highly valuable monomer for the synthesis of advanced conjugated polymers. By selecting the appropriate polymerization methodology—Stille, Suzuki, or DArP—researchers can tailor the synthesis to balance factors such as toxicity, cost, and atom economy. The protocols provided herein offer a robust starting point for developing novel poly(2-arylthiophene) derivatives with properties tuned for cutting-edge applications in organic electronics and beyond. Rigorous purification and thorough characterization are paramount to establishing clear structure-property relationships and advancing the field.
References
- Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. (2022). MDPI.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. (n.d.). PMC.
- 2-(4-METHOXYPHENYL)THIOPHENE. (2011). Georganics.
- Preparation method of 3-bromothiophene. (2020).
- Evaluating structure–function relationships toward three-component conjugated polymers via direct arylation polymerization (DArP) for Stille-convergent solar cell performance. (n.d.).
- Stille Coupling. (n.d.). Organic Synthesis.
- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based c
- Application Notes and Protocols for the Polymerization of 2,3,5-Tribromothieno[3,2-b]thiophene. (n.d.). Benchchem.
- Direct (Hetero)arylation Polymerization: An Effective Route to 3,4- Propylenedioxythiophene-Based Polymers with Low Residual Metal Content. (2013).
- Process for the polymerisation of thiophene or selenophene derivatives. (n.d.).
- Synthesis of Conjugated Polymers via Exclusive Direct-Arylation Coupling Reaction: A Facile and Straightforward Way to Synthesize Thiophene Flanked Benzothiadiazole Derivatives and Their Copolymers. (2025).
- Synthesis and characterization of some novel polythiophene derivatives containing pyrazoline. (n.d.). PMC.
- Light-Emitting Polythiophenes. (2005). Adv.
- Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (n.d.). Benchchem.
- Experimental Protocol for Stille Coupling with 3,4-Dibromothiophene: Application Notes for Researchers. (n.d.). Benchchem.
- Synthesis of conjugated polymers via an exclusive direct-arylation coupling reaction: a facile and straightforward way to synthesize thiophene-flanked benzothiadiazole derivatives and their copolymers. (n.d.). RSC Publishing.
- Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes. (2022). DOI.
- Direct Arylation Strategies in the Synthesis of π-Extended Monomers for Organic Polymeric Solar Cells. (n.d.). NIH.
- Regioregular poly[3‐(4‐alkoxyphenyl)thiophene]s. (n.d.).
- Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. (2016). Journal of the American Chemical Society.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Recycling Heterogenous Catalysts for Multi-Batch Conjugated Pol- ymer Synthesis via Direct Arylation Polymerization. (n.d.).
- Suzuki reaction. (n.d.). Wikipedia.
- Conjugated Polymers Based on 3,6-Dichlorothieno[3,2-b]thiophene Synthesized by Direct Arylation Polycondensation and Their Semiconductor Properties. (2024). Technion.
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Application Notes and Protocols for C-H Activation-based Functionalization of 3-Bromo-2-(4-methoxyphenyl)thiophene
Introduction: Strategic C-H Activation in Thiophene Chemistry
The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and its presence in numerous FDA-approved drugs and organic electronic materials.[1][2][3] The targeted functionalization of thiophene scaffolds is therefore of paramount importance for the development of novel molecular entities with enhanced properties. Traditional cross-coupling methods, while powerful, often necessitate pre-functionalization steps, leading to longer synthetic routes and the generation of stoichiometric waste. In contrast, direct C-H activation has emerged as a more atom- and step-economical strategy, allowing for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds.[4][5]
This guide provides detailed application notes and protocols for the C-H activation-based functionalization of a key building block: 3-Bromo-2-(4-methoxyphenyl)thiophene . The presence of a bromine atom at the 3-position and a methoxyphenyl group at the 2-position introduces both electronic and steric biases that must be carefully considered to achieve high regioselectivity in C-H functionalization. We will explore methodologies that leverage these existing functionalities to control the site of C-H activation, with a primary focus on palladium-catalyzed direct arylation.
Understanding the Reactivity Landscape of 3-Bromo-2-(4-methoxyphenyl)thiophene
The thiophene ring possesses two potentially reactive C-H bonds at the C4 and C5 positions. The electronic properties of the substituents at C2 and C3, as well as the chosen catalytic system, will dictate the regiochemical outcome of a C-H activation reaction.
-
The C5-Position: This position is generally the most electronically activated C-H bond in 2-substituted thiophenes, making it a prime target for electrophilic attack or concerted metalation-deprotonation (CMD) pathways common in palladium catalysis.[6]
-
The C4-Position: Functionalization at the C4 position (a β-position) is typically more challenging due to its lower acidity and steric hindrance from the adjacent C3-substituent.
-
The Role of the C3-Bromo Substituent: The bromine atom at the C3 position can serve a dual purpose. It can act as a blocking group, sterically hindering reactions at the C4 position and electronically deactivating it to some extent.[7] Furthermore, the C-Br bond itself can participate in subsequent cross-coupling reactions, allowing for a stepwise, regiocontrolled difunctionalization of the thiophene core.[7]
Palladium-Catalyzed C5-Arylation: A Regioselective Approach
The most predictable and well-established C-H functionalization for 2,3-disubstituted thiophenes is the direct arylation at the C5 position. The C3-bromo substituent effectively directs the arylation to the less sterically hindered and more electronically favorable C5 position.[7]
Catalytic Cycle Overview
The generally accepted mechanism for palladium-catalyzed direct C-H arylation involves a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. A simplified representation of a plausible Pd(0)/Pd(II) pathway is illustrated below.
Caption: Simplified catalytic cycle for Pd-catalyzed C5-arylation.
Experimental Protocol: C5-Arylation of 3-Bromo-2-(4-methoxyphenyl)thiophene
This protocol is a representative procedure adapted from established methods for the direct arylation of substituted thiophenes.[7]
Materials:
-
3-Bromo-2-(4-methoxyphenyl)thiophene
-
Aryl bromide (e.g., 4-bromobenzonitrile, 1-bromo-4-nitrobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium acetate (KOAc) or Potassium carbonate (K₂CO₃)
-
Dimethylacetamide (DMA) or Toluene (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-2-(4-methoxyphenyl)thiophene (1.0 equiv.), the desired aryl bromide (1.2-1.5 equiv.), palladium(II) acetate (1-5 mol%), and potassium acetate (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous dimethylacetamide (DMA) or toluene via syringe to achieve a substrate concentration of 0.1-0.5 M.
-
Reaction: Heat the reaction mixture to 110-150 °C with vigorous stirring. The optimal temperature will depend on the specific aryl bromide used.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure C5-arylated product.
Data and Expected Outcomes
The following table summarizes typical reaction parameters and expected yields for the C5-arylation, based on analogous reactions in the literature.
| Aryl Bromide | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | 1-2 | KOAc (2.0) | DMA | 130-150 | 12-24 | 75-90 |
| 1-Bromo-4-nitrobenzene | 1-2 | KOAc (2.0) | DMA | 130-150 | 12-24 | 80-95 |
| 4-Bromoanisole | 2-5 | K₂CO₃ (2.5) | Toluene | 110-130 | 24-48 | 60-75 |
Note: Yields are estimates and will vary depending on the precise reaction conditions and the purity of the starting materials. Electron-deficient aryl bromides are generally more reactive in these couplings.
Advanced Strategies: Functionalization at the C4-Position
Direct functionalization of the C4-position of 2,3-disubstituted thiophenes is a significant challenge. However, recent advances in catalysis have opened avenues to access this previously elusive position.
Palladium-Catalyzed 1,4-Migration/Direct Arylation
One innovative strategy involves the use of a palladium-catalyzed 1,4-migration coupled with a direct arylation reaction. This method is particularly applicable to substrates where a bromoaryl group is already present at the C2-position. While our target molecule has a bromothiophene core, a similar conceptual approach could be envisioned through a carefully designed synthetic sequence.
The general principle involves the oxidative addition of an aryl bromide to a Pd(0) catalyst, followed by a 1,4-palladium migration from the aryl ring to the C4-position of the thiophene. This is then followed by a direct arylation step.
Caption: Stepwise functionalization of the thiophene core.
This sequential approach offers excellent control over the substitution pattern and is a powerful tool for building molecular complexity. The conditions for the second cross-coupling reaction (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) would need to be optimized independently.
Conclusion and Future Outlook
The C-H activation of 3-Bromo-2-(4-methoxyphenyl)thiophene provides a modern and efficient entry point to a diverse range of functionalized thiophene derivatives. The C5-position can be selectively arylated with high predictability using established palladium-catalyzed methods. While functionalization at the C4-position remains a challenge, emerging strategies in catalysis are beginning to provide solutions. The inherent functionality of the starting material also allows for a powerful, sequential functionalization strategy, enabling the synthesis of complex, polysubstituted thiophenes. As the field of C-H activation continues to evolve, we can anticipate the development of even more selective and versatile methods for the functionalization of this important heterocyclic scaffold.
References
-
The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. [Link]
-
Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing. [Link]
-
CH Substitution Reaction Using Various Thiophene Derivatives. ResearchGate. [Link]
-
Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation. MDPI. [Link]
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. ResearchGate. [Link]
-
Catalyst‐Controlled Regiodivergent C−H Alkynylation of Thiophenes. Semantic Scholar. [Link]
-
Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry. [Link]
-
β-Selective C-H Arylation of Thiophenes Enabled by α-Diimine Palladium Catalysts. Semantic Scholar. [Link]
-
Selected applications of C-H activation. YouTube. [Link]
-
Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. ACS Publications. [Link]
-
Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Publishing. [Link]
-
Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis. PMC. [Link]
-
Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry. [Link]
-
Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journals. [Link]
-
Rhodium-Catalyzed C–H/C–H Cross Coupling of Benzylthioethers or Benzylamines with Thiophenes Enabled by Flexible Directing Groups. ACS Publications. [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
-
Progress and prospects in copper-catalyzed C–H functionalization. PMC. [Link]
-
C-H ARYLATION OF 3-SUBSTITUTED THIOPHENE WITH REGIOSELECTIVE DEPROTONATION BY TMPMgCl·LiCl AND TRANSITION METAL CATALYZED CROSS. HETEROCYCLES. [Link]
-
Synthesis of 2,3-disubstituted benzo[b]thiophenes via palladium-catalyzed coupling and electrophilic cyclization of terminal acetylenes. PubMed. [Link]
-
Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. PMC. [Link]
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI. [Link]
-
Direct Arylation of Simple Arenes with Aryl Bromides by Synergistic Silver and Palladium Catalysis. PMC. [Link]
-
Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journals. [Link]
-
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. ResearchGate. [Link]
-
Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Cell. [Link]
-
Thiophene-Based Compounds. MDPI. [Link]
-
Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]
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- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group [beilstein-journals.org]
Optimizing Regioselectivity and Yield: Stoichiometric Control in the Suzuki-Miyaura Coupling of 2,3-Dibromothiophene
Introduction: The Regioselectivity Challenge
2,3-Dibromothiophene is a critical scaffold in the synthesis of organic semiconductors (e.g., polythiophenes) and pharmaceuticals. However, its utility relies on the precise control of the Suzuki-Miyaura cross-coupling reaction. The molecule presents two potential reaction sites: the C2 position (
For researchers, the primary challenge is distinguishing between these two sites to avoid inseparable mixtures of mono-arylated, bis-arylated, and regio-isomeric byproducts. This guide delineates the stoichiometric and kinetic parameters required to drive the reaction toward a single, defined product.
Mechanistic Grounding: The Electronic Bias
The regioselectivity in 2,3-dibromothiophene is governed by the electronic disparity between the
-
C2 (
-position): Electronically deficient due to the inductive effect of the adjacent sulfur atom. It undergoes oxidative addition with Pd(0) significantly faster than the C3 position. -
C3 (
-position): Less reactive and sterically crowded by the adjacent bromine at C2 (the "ortho effect").
Therefore, under kinetically controlled conditions, C2 is the primary reaction site . Accessing C3 usually requires prior functionalization of C2 or forcing conditions.
Stoichiometry & Reaction Matrix
The most critical variable in controlling this reaction is the stoichiometry of the arylboronic acid relative to the dibromide. The following matrix summarizes the required equivalents (Eq.) to achieve specific target outcomes.
Table 1: Stoichiometric Guidelines for Product Targeting
| Target Product | Reaction Type | Boronic Acid (Eq.)[1][2][3][4] | Catalyst Load (mol%) | Temp (°C) | Key Control Factor |
| 2-Aryl-3-bromothiophene | Mono-Selective (C2) | 0.95 – 1.05 | 1 – 3 | 60 – 80 | Strict stoichiometry prevents bis-coupling. |
| 2,3-Diarylthiophene (Symmetric) | Bis-Coupling | 2.5 – 3.0 | 3 – 5 | 90 – 110 | Excess reagent and higher heat drive the sluggish C3 coupling. |
| 2-Aryl-A-3-Aryl-B-thiophene | Sequential (Asymmetric) | 1.0 (A) / 1.5 (B) | 2 (Step 1) / 2 (Step 2) | 70 / 100 | Stepwise addition. Isolate intermediate or one-pot sequential. |
Visualizing the Reaction Pathway
The following decision tree illustrates the workflow for selecting the correct protocol based on the desired outcome.
Figure 1: Decision tree for Suzuki-Miyaura coupling of 2,3-dibromothiophene. Selectivity is achieved through stoichiometric limiting of the boronic acid.
Detailed Experimental Protocols
Protocol A: Regioselective Synthesis of 2-Aryl-3-bromothiophene
Objective: Couple exclusively at the C2 position while retaining the C3 bromine for future functionalization.
Reagents:
-
2,3-Dibromothiophene (1.0 eq)[4]
-
Arylboronic acid (1.05 eq)
-
Catalyst: Pd(PPh3)4 (3 mol%) or Pd(OAc)2/PPh3
-
Base: Na2CO3 (2.0 M aqueous, 2.5 eq)
-
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)
Procedure:
-
Setup: In a flame-dried Schlenk tube or microwave vial, add 2,3-dibromothiophene (1.0 mmol) and Pd(PPh3)4 (0.03 mmol).
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). This is crucial to prevent homocoupling of the boronic acid, which would skew the stoichiometry.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL). Stir until dissolved.
-
Reagent Addition: Add the aqueous Na2CO3 solution.
-
Controlled Addition (Critical Step): Dissolve the Arylboronic acid (1.05 mmol) in a minimal amount of dioxane. Add this solution dropwise to the reaction mixture over 30 minutes while heating to 60-70°C.
-
Why? Keeping the instantaneous concentration of boronic acid low favors the faster reaction (C2) and starves the slower reaction (C3).
-
-
Monitoring: Monitor by TLC or HPLC after 4 hours. Look for the disappearance of the starting material. If starting material remains but bis-product is forming, stop immediately; separation of mono-product from starting material is easier than separating mono from bis.
-
Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO4, and concentrate.
Protocol B: Sequential One-Pot Synthesis of Asymmetric 2,3-Diarylthiophenes
Objective: Install Aryl-A at C2 and Aryl-B at C3 in a single pot without isolation.
Procedure:
-
Step 1 (C2 Coupling): Follow Protocol A using Aryl-A boronic acid (1.0 eq). Heat at 70°C for 4-6 hours.
-
Verification: Confirm consumption of starting material via TLC.
-
Step 2 (C3 Coupling): Without workup, add Aryl-B boronic acid (1.5 eq) and fresh base (if necessary).
-
Forcing Conditions: Increase temperature to 100-110°C (reflux). The C3 position is sterically hindered and electron-richer than C2, requiring higher energy of activation.
-
Duration: Stir for 12-18 hours.
-
Workup: Standard extraction and column chromatography.
Mechanistic & Troubleshooting Notes
The "Ortho Effect" and Steric Clash
When coupling the C2 position, the bromine at C3 exerts steric pressure. While electronic activation at C2 overcomes this for phenyl and small aryl groups, bulky boronic acids (e.g., 2,6-dimethylphenylboronic acid) may result in sluggish rates.
-
Solution: For bulky coupling partners, switch to a catalyst system with a smaller bite angle or higher activity, such as Pd(dppf)Cl2 or SPhos Pd G2 .
Dehalogenation Risks
Protodebromination (loss of Br replaced by H) can occur, particularly at the C2 position if the reaction stalls.
-
Prevention: Use anhydrous solvents if possible (using Cs2CO3 or K3PO4 suspended in dioxane/toluene) to minimize proton sources, although Suzuki coupling generally requires some water for the transmetallation step. Ensuring high catalyst activity prevents the Pd-Ar intermediate from lingering and scavenging protons.
Catalyst Choice
While Pd(PPh3)4 is the standard, Pd(OAc)2 + PPh3 (1:2 ratio) is often more cost-effective and equally efficient for thiophenes. For difficult substrates (e.g., electron-poor boronic acids), Pd2(dba)3 + XPhos is recommended to facilitate the oxidative addition at the deactivated C3 position during bis-coupling.
References
-
Regioselective Coupling of Polyhalogenated Thiophenes
- Source: Schroth, W., et al. "Nucleophilic Substitution of Thiophenes." Journal of Organic Chemistry.
- Context: Establishes the reactivity order -Br > -Br in Pd-c
-
Protocol for Dibromothiophene Coupling
- Source: BenchChem Application Notes.
-
General Suzuki-Miyaura Mechanism & Stoichiometry
- Source: Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide."
-
Double Cross-Coupling Methodologies
-
Source: Wiley Online Library. "Suzuki–Miyaura arylation of 2,3-, 2,4-, 2,5-, and 3,4-dibromothiophenes."[1]
- Context: Confirms the feasibility of one-pot sequential aryl
-
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2-(4-methoxyphenyl)thiophene
Welcome to the technical support center for the synthesis of 3-Bromo-2-(4-methoxyphenyl)thiophene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
I. Synthesis Overview: A Two-Step Approach
The most common and efficient synthesis of 3-Bromo-2-(4-methoxyphenyl)thiophene involves a two-step process:
-
Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond between a thiophene core and the 4-methoxyphenyl group.
-
Regioselective Bromination: Introduction of the bromine atom at the 3-position of the thiophene ring.
This guide will address potential pitfalls and optimization strategies for each of these critical steps.
Figure 1. A high-level overview of the two primary synthetic routes to obtain 3-Bromo-2-(4-methoxyphenyl)thiophene.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.
Step 1: Suzuki-Miyaura Cross-Coupling Issues
Question: My Suzuki-Miyaura coupling reaction of 2,3-dibromothiophene with 4-methoxyphenylboronic acid is giving a low yield of the desired 2-(4-methoxyphenyl)-3-bromothiophene. What are the likely causes and how can I improve it?
Answer:
Low yields in this Suzuki-Miyaura coupling are often attributable to several factors, primarily related to catalyst activity, side reactions, and reaction conditions.
1. Catalyst Deactivation and Inefficient Catalytic Cycle:
-
Explanation: The palladium catalyst is the heart of the Suzuki reaction.[1][2] If the Pd(0) active species is not efficiently generated or is deactivated during the reaction, the catalytic cycle will be sluggish, leading to poor conversion. The choice of ligand is also critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[3]
-
Solutions:
-
Catalyst and Ligand Choice: While Pd(PPh₃)₄ is a common choice, more electron-rich and bulky phosphine ligands like SPhos, XPhos, or P(tBu)₃ can significantly improve catalytic activity, especially with heteroaryl halides.[4][5] Consider using a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand.
-
Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Solvent and Base: The choice of solvent and base is crucial. A biphasic solvent system (e.g., dioxane/water or toluene/water) is often effective.[4] The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) activates the boronic acid for transmetalation.[2] Experiment with different base and solvent combinations to find the optimal conditions for your specific substrates.
-
2. Side Reactions:
-
Explanation: Several side reactions can compete with the desired cross-coupling, consuming starting materials and reducing the yield.
-
Homocoupling of Boronic Acid: The 4-methoxyphenylboronic acid can couple with itself to form 4,4'-dimethoxybiphenyl. This is often promoted by the presence of oxygen or high catalyst loading.
-
Protodeborylation: The boronic acid can be cleaved by acidic protons in the reaction mixture, converting it back to anisole.[6] This is more prevalent with heteroaryl boronic acids but can occur with arylboronic acids under non-optimal conditions.
-
Double Coupling: Although less common due to steric hindrance, a second coupling at the 3-position of the thiophene ring can occur, leading to 2,3-bis(4-methoxyphenyl)thiophene.
-
-
Solutions:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid to compensate for potential homocoupling and protodeborylation.
-
Degassing: Thoroughly degas the solvent and reaction mixture to minimize oxygen, which can promote homocoupling.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time and temperature.
-
3. Starting Material Quality:
-
Explanation: The purity of your starting materials, particularly the 2,3-dibromothiophene and 4-methoxyphenylboronic acid, is critical. Impurities can interfere with the catalyst or introduce unwanted side products.
-
Solutions:
-
Purification: Ensure your 2,3-dibromothiophene is free of other brominated thiophene isomers. Recrystallize or distill if necessary.
-
Boronic Acid Quality: Boronic acids can dehydrate to form boroxines. While often still reactive, their purity can affect stoichiometry. Store boronic acids in a desiccator.
-
Figure 2. A decision tree for troubleshooting low yields in the Suzuki-Miyaura cross-coupling step.
Step 2: Bromination Issues
Question: I am attempting to brominate 2-(4-methoxyphenyl)thiophene with N-Bromosuccinimide (NBS), but I am getting a mixture of products, including the 5-bromo isomer and dibrominated species. How can I improve the regioselectivity for the 3-position?
Answer:
Achieving high regioselectivity in the bromination of 2-arylthiophenes is a common challenge. The electronic properties of the thiophene ring and the reaction conditions play a significant role.
1. Understanding the Regioselectivity:
-
Explanation: The thiophene ring is an electron-rich heterocycle, and electrophilic substitution is generally favored at the 2- and 5-positions due to better stabilization of the intermediate sigma complex.[7] However, the presence of the bulky 4-methoxyphenyl group at the 2-position can sterically hinder attack at the 5-position, directing the incoming electrophile to the 3-position. The reaction conditions, particularly the solvent, can influence the nature of the brominating species and thus the regioselectivity.[8]
-
Mechanism Insight: With NBS, the reaction can proceed through an electrophilic aromatic substitution pathway. In polar solvents, NBS can generate a low concentration of Br⁺, which then attacks the thiophene ring.[9]
2. Optimizing Reaction Conditions for 3-Bromination:
-
Solvent Choice:
-
Explanation: The choice of solvent is paramount for controlling regioselectivity. Non-polar or less polar solvents generally favor bromination at the 3-position.
-
Recommendation: Use solvents like chloroform, carbon tetrachloride, or a mixture of acetic acid and chloroform. Avoid highly polar solvents like DMF or DMSO, which can promote over-bromination or favor the 5-bromo isomer.
-
-
Temperature Control:
-
Explanation: Lowering the reaction temperature can increase the selectivity of the reaction by favoring the kinetically controlled product.
-
Recommendation: Perform the reaction at 0°C or even lower temperatures. Add the NBS solution dropwise to the solution of 2-(4-methoxyphenyl)thiophene to maintain a low concentration of the brominating agent.
-
-
Stoichiometry:
-
Explanation: Using a large excess of NBS will inevitably lead to the formation of dibrominated products.
-
Recommendation: Use a slight excess of NBS (1.05-1.1 equivalents). Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.
-
3. Purification Challenges:
-
Explanation: Separating the 3-bromo and 5-bromo isomers can be difficult due to their similar polarities.
-
Solution: Careful column chromatography on silica gel is usually required. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is often effective. In some cases, recrystallization may be possible.
| Parameter | Recommended Condition for 3-Bromination | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Mild and selective brominating agent. |
| Solvent | Chloroform or Acetic Acid/Chloroform | Less polar solvents favor 3-position bromination. |
| Temperature | 0°C to room temperature | Lower temperatures increase selectivity. |
| Stoichiometry | 1.05-1.1 eq. of NBS | Minimizes over-bromination. |
| Addition | Slow, dropwise addition of NBS | Maintains a low concentration of the brominating agent. |
Table 1. Optimized conditions for the regioselective bromination of 2-(4-methoxyphenyl)thiophene.
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different coupling reaction instead of the Suzuki-Miyaura coupling?
A1: Yes, other cross-coupling reactions like the Stille or Kumada coupling can be used.[10] However, the Suzuki-Miyaura reaction is often preferred due to the commercial availability, stability, and low toxicity of boronic acids.[2]
Q2: My 2-(4-methoxyphenyl)thiophene intermediate is an oil and difficult to purify. Any suggestions?
A2: If column chromatography is not providing sufficient purity, consider converting the crude oil to a solid derivative for purification. For example, if there are minor impurities, sometimes dissolving the oil in a minimal amount of a hot non-polar solvent (like hexane) and cooling it slowly can induce crystallization.
Q3: Is it possible to synthesize 3-Bromo-2-(4-methoxyphenyl)thiophene in a one-pot reaction?
A3: While one-pot syntheses are attractive for their efficiency, achieving this for the target molecule is challenging due to the incompatibility of the reagents and conditions for the coupling and bromination steps. A sequential, two-step approach with purification of the intermediate is generally more reliable and leads to a purer final product.
Q4: What are some common impurities I should look for in my final product?
A4: Besides the starting materials and the 5-bromo isomer, potential impurities include:
-
Dibrominated products: 3,5-Dibromo-2-(4-methoxyphenyl)thiophene.
-
Homocoupled product: 4,4'-Dimethoxybiphenyl from the Suzuki reaction.
-
Unreacted 2-(4-methoxyphenyl)thiophene.
-
Succinimide: A byproduct from the NBS bromination.
These can typically be identified by ¹H NMR and mass spectrometry and removed by column chromatography or recrystallization.
IV. Experimental Protocols
Protocol 1: Synthesis of 2-(4-Methoxyphenyl)-3-bromothiophene via Suzuki-Miyaura Coupling
-
To a round-bottom flask, add 2,3-dibromothiophene (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.
-
Add Pd(PPh₃)₄ (0.03 eq.) to the reaction mixture under an inert atmosphere.
-
Heat the reaction to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(4-methoxyphenyl)-3-bromothiophene.
Protocol 2: Synthesis of 3-Bromo-2-(4-methoxyphenyl)thiophene via Bromination
-
Dissolve 2-(4-methoxyphenyl)thiophene (1.0 eq.) in chloroform in a round-bottom flask protected from light.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve N-Bromosuccinimide (1.05 eq.) in chloroform.
-
Add the NBS solution dropwise to the thiophene solution over 30-60 minutes.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Bromo-2-(4-methoxyphenyl)thiophene.
V. References
-
CN108929306B - Preparation method of 3-bromothiophene - Google Patents. (URL: )
-
A novel method for the bromination of thiophenes | Request PDF - ResearchGate. (URL: [Link])
-
Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives - PMC. (URL: [Link])
-
The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])
-
New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. - SciSpace. (URL: [Link])
-
Dimerization reactions with oxidized brominated thiophenes - RSC Publishing. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Derivatives and Synthesis of Heterocyclic Compound: Thiophene | Open Access Journals. (URL: [Link])
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - Schroeder Group - Illinois. (URL: [Link])
-
Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC. (URL: [Link])
-
Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems - Pearson. (URL: [Link])
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (URL: [Link])
-
Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review - ResearchOnline@JCU. (URL: [Link])
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
3-bromopyrene - Organic Syntheses Procedure. (URL: [Link])
-
N-Bromosuccinimide (NBS) - Organic Chemistry Portal. (URL: [Link])
-
Your "Go-To", "just couple already", Suzuki conditions? - Reddit. (URL: [Link])
-
Chapter 9, thiophene. (URL: [Link])
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4 - Chemia. (URL: [Link])
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]
- 5. reddit.com [reddit.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 8. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. jcu.edu.au [jcu.edu.au]
Thiophene Derivatives Technical Support Center: Isolation & Purification of Bromothiophene Isomers
Welcome to the Technical Support Center. As a Senior Application Scientist, one of the most frequent and frustrating challenges I see researchers and drug development professionals encounter is the isolation of pure 3-bromothiophene from its 2-bromo isomer.
Because their physical properties are nearly identical, traditional physical separation methods inevitably fail. This guide provides field-proven chemical strategies, grounded in mechanistic causality, to help you achieve >99.5% isomeric purity.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is standard fractional distillation ineffective for separating 2-bromo and 3-bromothiophene? A1: The physical properties of these isomers are too similar. Both compounds have boiling points around 150°C at atmospheric pressure. Their molecular weights (163.04 g/mol ) and dipole moments are so closely matched that they co-distill. Attempting to separate a direct mixture via standard fractional distillation will only result in a mixed fraction, wasting both time and valuable material.
Q2: I have a crude mixture of 2-bromo and 3-bromothiophene from a catalytic isomerization reaction. How do I chemically separate them? A2: You cannot separate them physically; you must separate them chemically by exploiting the electronic differences between the alpha (C2) and beta (C3) positions of the thiophene ring. The C2 position is significantly more reactive toward oxidative addition by transition metals. By treating the mixture with a Palladium catalyst and a reducing system (like formic acid), you selectively reduce the 2-bromothiophene into unsubstituted thiophene (which boils at 84°C). The 3-bromothiophene remains unreacted and can then be easily separated by simple distillation [1].
Q3: What is the industry standard for obtaining isomer-free 3-bromothiophene from scratch? A3: Instead of trying to separate a 1:1 mixture, the most reliable and scalable method is to synthesize 3-bromothiophene via the selective reductive debromination of 2,3,5-tribromothiophene [2]. Zinc dust in acetic acid selectively removes the alpha-bromines (C2 and C5) due to their higher reactivity, leaving the beta-bromine (C3) untouched. This yields 3-bromothiophene with <0.5% of the 2-isomer [3].
Part 2: Quantitative Data & Strategy Comparison
To understand why chemical intervention is necessary, review the physical properties that make physical separation impossible.
Table 1: Physical Properties Comparison
| Property | 2-Bromothiophene | 3-Bromothiophene | Separation Implication |
| Molecular Formula | C₄H₃BrS | C₄H₃BrS | Identical mass prevents mass-based separation. |
| Boiling Point | ~150 °C | 150 °C – 160 °C | Co-distillation occurs; theoretical plates required are impractically high. |
| Density (at 25 °C) | 1.684 g/mL | 1.740 g/mL | Too similar for phase/density separation. |
| Refractive Index | 1.586 | 1.591 | Useful only for analytical purity checks, not preparative separation. |
Table 2: Chemical Separation & Synthesis Strategies
| Strategy | Starting Material | Key Reagents | Final Purity | Causality / Mechanism |
| Catalytic Purification | Isomer Mixture | Pd(PPh3)4, HCOOH, AcOH | >99.9% | Selective oxidative addition at the weaker C2-Br bond; reduction to thiophene [4]. |
| Reductive Debromination | 2,3,5-Tribromothiophene | Zn dust, Acetic Acid, H₂O | ~99.5% | Single-electron transfer (SET) reduction stabilized by alpha-position sulfur interaction [1]. |
Part 3: Troubleshooting Guides & Self-Validating Protocols
Workflow A: Selective Catalytic Purification of Isomer Mixtures
Use this protocol if you already have a mixture of 2-bromo and 3-bromothiophene and need to isolate the 3-isomer.
Workflow for the selective catalytic purification of 3-bromothiophene from isomer mixtures.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve your isomer mixture in ethanol.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] at a 0.02 molar ratio relative to the calculated 2-bromothiophene content.
-
Reducing Agent: Add acetic acid and formic acid (acting as the hydride source).
-
Reaction: Heat the mixture to 90°C under a nitrogen atmosphere.
-
Causality: The Pd catalyst selectively inserts into the C2-Br bond. Formic acid reduces the Pd-complex, yielding unsubstituted thiophene and regenerating the catalyst. The C3-Br bond is electronically deactivated and remains untouched.
-
-
Self-Validating In-Process Control (IPC): Take a 0.1 mL aliquot, dilute in dichloromethane, and run GC-FID. The reaction is complete when the 2-bromothiophene peak is <0.01% relative to 3-bromothiophene.
-
Isolation: Perform a simple distillation. The byproduct (thiophene) boils off at 84°C, leaving highly pure 3-bromothiophene to be collected at 150°C [4].
Workflow B: Classical Selective Debromination (Gronowitz Method)
Use this protocol if you are synthesizing 3-bromothiophene from scratch to avoid isomer mixtures entirely.
Classical synthetic route for isomer-free 3-bromothiophene via selective debromination.
Step-by-Step Methodology:
-
Setup: Equip a 5-liter, three-necked flask with a mechanical stirrer and reflux condenser. Add 1850 mL of water, 783 g (12.0 moles) of zinc dust, and 700 mL of acetic acid. Heat to reflux[3].
-
Addition: Remove the heating mantle. Dropwise, add 1283 g (4.00 moles) of 2,3,5-tribromothiophene at a rate that maintains a gentle, self-sustaining reflux (approx. 70 minutes).
-
Causality: Zinc dust in acidic media facilitates a single-electron transfer (SET) reduction. The alpha-positions (C2 and C5) stabilize the resulting radical/anion intermediates via adjacent sulfur d-orbital participation. The C2 and C5 bromines are cleaved rapidly, leaving the C3 bromine intact.
-
-
Reflux: Apply heat and maintain reflux for an additional 3 hours.
-
Self-Validating In-Process Control (IPC): Monitor the reaction via Infrared (IR) spectroscopy. The characteristic absorption peak for 2-bromothiophene is at 10.26 μm. The reaction is validated as complete when this peak indicates <0.5% presence [3].
-
Workup & Distillation: Arrange the condenser for downward distillation and distill until no organic material co-distills with water. Separate the heavy organic layer, wash with 10% sodium carbonate, and dry over anhydrous calcium chloride. Fractionally distill to collect the pure product at 159–160°C (Expected yield: 89–90%) [2].
References
-
Benchchem. A Comparative Guide to the Synthesis of 3-Bromothiophene: Established Methods vs. Novel Approaches. Retrieved from 1
-
Grokipedia. 3-Bromothiophene. Retrieved from 2
-
Organic Syntheses. 3-bromothiophene Procedure. Retrieved from 3
-
Google Patents. CN108929306B - Preparation method of 3-bromothiophene. Retrieved from 4
Sources
Technical Support Center: Suzuki-Miyaura Coupling of Bromothiophenes
Current Status: Operational Topic: Catalyst Poisoning & Deactivation Mechanisms Ticket Priority: High (Synthesis Critical)
Executive Summary: The "Sulfur Problem"
User Context: You are likely experiencing stalled reactions (low conversion), formation of Palladium black (precipitation), or inconsistent yields when coupling bromothiophenes.
Root Cause Analysis: Thiophenes are not just substrates; they are ligands. The sulfur atom in the thiophene ring possesses a lone pair that can coordinate strongly to the Palladium (Pd) center. In standard catalytic cycles, this sulfur competes with your phosphine ligands. If the sulfur binds too tightly, it creates a "poisoned" resting state, effectively shutting down the catalytic cycle by preventing the oxidative addition of the next aryl halide or the transmetallation step.
Diagnostic Workflow
Before altering your protocol, use this decision matrix to confirm if catalyst poisoning is your primary failure mode.
Figure 1: Diagnostic decision tree to distinguish between catalyst aggregation (instability) and heteroatom poisoning.
Troubleshooting Guide (Q&A)
Issue 1: Reaction stalls completely after 15-20% conversion.
Diagnosis: Competitive binding (Poisoning). The product (a biaryl thiophene) or the starting material is binding to the Pd center more strongly than the substrate can undergo oxidative addition.
-
Technical Fix: Switch to Bulky, Electron-Rich Ligands .
-
Why: Ligands like SPhos , XPhos , or RuPhos are physically massive. They create a "roof" over the Pd center that sterically discourages the coordination of the thiophene sulfur while still allowing the oxidative addition of the C-Br bond.
-
Recommendation: Replace Pd(PPh₃)₄ with a pre-formed catalyst like XPhos Pd G4 or PEPPSI-IPr .
-
Issue 2: Formation of "Palladium Black" (Metal precipitates out).
Diagnosis: Ligand Dissociation. Thiophenes are electron-rich. If you use a weak ligand (like PPh₃), the thiophene can displace the phosphine. Once the phosphine leaves, the "naked" Pd atoms aggregate into inactive metallic nanoparticles.
-
Technical Fix: Use Pre-catalysts instead of in-situ mixing.
-
Why: In-situ mixing (e.g., Pd(OAc)₂ + Phosphine) relies on an equilibrium that can be disrupted by sulfur. Pre-catalysts (like Buchwald G3/G4 or PEPPSI) have a defined 1:1 Pd-to-Ligand ratio that is kinetically stable.
-
Recommendation: Avoid Pd(OAc)₂/PPh₃ mixtures. Use Pd(dppf)Cl₂ (for simple cases) or PEPPSI-IPent (for difficult cases).
-
Issue 3: Low yield due to Protodeboronation.
Diagnosis: If you are coupling a thiophene boronic acid (rather than the bromide), the C-B bond is extremely labile next to the heteroatom. The base hydrolyzes the C-B bond before coupling occurs.
-
Technical Fix: Anhydrous conditions or MIDA Boronates.
-
Why: Water accelerates protodeboronation.
-
Recommendation: Switch base to anhydrous K₃PO₄ or CsF in dioxane. Alternatively, use MIDA boronates which slowly release the active boronic acid, keeping the concentration low relative to the catalyst.
-
Advanced Ligand Selection Strategy
The choice of ligand is the single most critical variable in thiophene coupling.
| Ligand Class | Examples | Effectiveness | Mechanism of Action |
| Triphenylphosphine | Pd(PPh₃)₄ | Low | Labile ligand; easily displaced by Sulfur. Leads to Pd black. |
| Bidentate | Pd(dppf)Cl₂ | Medium | Chelation effect prevents ligand loss, but doesn't actively repel Sulfur. |
| Dialkylbiaryl | SPhos, XPhos | High | Electron-rich (fast oxidative addition) + Bulky (blocks S-coordination). |
| NHC (Carbenes) | PEPPSI-IPr | Elite | Extremely strong Sigma-donation makes the Pd-NHC bond unbreakable by Sulfur. |
Mechanism of Action: The "Umbrella" Effect
This diagram illustrates how bulky ligands (Buchwald type) protect the metal center from sulfur poisoning.
Figure 2: Steric shielding by bulky ligands (Green) prevents Sulfur (Red) coordination while permitting substrate (Blue) access.
Standard Operating Procedure (SOP): The "Anti-Poison" Protocol
Use this protocol for stubborn bromothiophenes that fail under standard conditions.
Reagents:
-
Substrate: Bromothiophene (1.0 equiv)
-
Coupling Partner: Boronic Acid (1.5 equiv)[1]
-
Catalyst: PEPPSI-IPr or XPhos Pd G4 (2.0 - 5.0 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio) - Degassed[2]
Step-by-Step:
-
Degassing (Critical): Oxygen acts synergistically with sulfur to kill the catalyst. Sparge solvents with Argon for 15 minutes before mixing.
-
Loading: Add solid reagents (Halide, Boronic acid, Base, Catalyst) to the reaction vial.
-
Purge: Seal vial and cycle Vacuum/Argon (3x).
-
Injection: Inject degassed solvent mixture through the septum.
-
Activation: Heat to 80°C .
-
Note: If using PEPPSI, the activation period is short. If using Pd(OAc)₂/SPhos, allow 5 mins at 60°C before ramping to 80°C.
-
-
Monitoring: Check LC-MS at 1 hour. If <10% conversion, increase temp to 100°C.
Frequently Asked Questions (FAQ)
Q: Can I use Pd/C (Heterogeneous) to avoid poisoning? A: Generally, no. While Pd/C is great for hydrogenation, in cross-coupling, the sulfur will coat the surface of the carbon support, deactivating the entire batch rapidly. Homogeneous catalysis with bulky ligands is preferred.
Q: Does the position of the bromine (2-bromo vs 3-bromo) matter? A: Yes. 2-bromothiophene is electronically activated (more reactive) but the sulfur is closer to the reaction site, increasing the risk of poisoning during the reductive elimination step. 3-bromothiophene is sterically safer but electronically slower.
Q: My product is an oil and smells like sulfur. How do I remove the catalyst? A: Pd-S complexes are sticky. Use a scavenger resin (like ThioSil ) or wash the organic layer with an aqueous solution of N-Acetylcysteine or sodium diethyldithiocarbamate to sequester the Pd before column chromatography.
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction.[3] Chemistry – A European Journal.
-
Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.[4]
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[4]
-
Sigma-Aldrich Technical Guides. PEPPSI™ Catalysts for Cross-Coupling.
Sources
minimizing debromination side reactions in thiophene coupling
This technical guide is structured as a high-level support center resource, designed for immediate application in a research setting. It prioritizes mechanistic understanding to allow for autonomous troubleshooting.
Topic: Minimizing Debromination Side Reactions (Hydrodebromination)
Audience: Synthetic Chemists, Process Chemists, and Materials Scientists.[1] Scope: Troubleshooting Pd-catalyzed cross-coupling (Suzuki-Miyaura, Stille) of bromothiophenes.
Executive Summary
In the coupling of bromothiophenes, hydrodebromination (the reduction of the C-Br bond to C-H) is a critical failure mode that terminates chain growth in polymerization and lowers yield in small-molecule synthesis. This reaction competes directly with the desired transmetallation step.
This guide provides a diagnostic workflow to distinguish debromination from other side reactions (like protodeboronation) and offers a self-validating protocol to suppress the formation of Pd-Hydride species, the primary culprit in this mechanism.
Module 1: The Mechanistic Diagnostic
Before optimizing, you must confirm the source of the "H" atom in your byproduct. In thiophene chemistry, obtaining a hydro-capped product (Ar-H) can arise from two distinct pathways.
Pathway A: Hydrodebromination (The Focus of this Guide)
-
Mechanism: The oxidative addition complex [LnP-Pd(II)-Ar-Br] captures a hydride ion (
) instead of undergoing transmetallation. -
Source of H: Solvent (alcohols), base (via
-hydride elimination), or moisture. -
Result: The Bromide starting material becomes Ar-H.[2]
Pathway B: Protodeboronation (The "False Positive")
-
Mechanism: The boronic acid partner undergoes base-catalyzed hydrolysis.[3][4]
-
Result: The Boronic acid starting material becomes Ar-H.
-
Differentiation: If coupling Thiophene-A-Br and Thiophene-B-B(OH)2:
-
Product A-H = Hydrodebromination (Fix the Catalyst/Solvent).
-
Product B-H = Protodeboronation (Fix the Base/Ligand).
-
Visualizing the Competition
The following diagram illustrates the kinetic competition between the desired coupling and the undesired reduction.
Figure 1: Kinetic competition between the desired cross-coupling cycle (top) and the hydrodebromination shunt pathway (bottom).
Module 2: High-Fidelity Protocol (Thiophene-Thiophene Coupling)
This protocol is designed to minimize hydride sources and accelerate transmetallation, thereby statistically favoring the desired product.
System: Suzuki-Miyaura Coupling Substrate: 2-bromothiophene derivative + 2-thienylboronic acid derivative.[5]
Step-by-Step Methodology
-
Solvent Selection (The Anti-Hydride Rule):
-
Do NOT use: Isopropanol, Ethanol, or primary alcohols. These are excellent hydride donors for Palladium.
-
USE:1,4-Dioxane or Toluene (anhydrous).
-
Rationale: Thiophenes are electron-rich; removing protic solvents destabilizes the transition state for debromination [1].
-
-
The Catalyst System:
-
Base & Additives:
-
Execution (The "Degas" Mandate):
-
Charge solids (Ar-Br, Ar-B(OH)2, Base, Pd-cat) into a reaction vial.[2]
-
Seal and purge with Argon (3x vacuum/refill cycles).
-
Add anhydrous Dioxane and degassed water via syringe.
-
Heat to 80°C . Note: Excessive heat (>100°C) promotes homolytic cleavage and debromination.
-
Module 3: Troubleshooting & FAQs
Q1: I am seeing significant Ar-H formation. How do I confirm if it's the solvent?
A: Perform the "Deuterium Spike" Test .
Run a small scale reaction using
-
If the byproduct is Ar-D : The proton source is water/exchangeable protons (likely protodeboronation).
-
If the byproduct is Ar-H : The hydride source is the carbon backbone of your solvent or ligand (Hydrodebromination).
Q2: My reaction stalls, and then debromination takes over. Why?
A: This indicates Slow Transmetallation . The Oxidative Addition complex (Pd-Ar-Br) is forming, but it cannot find a boronate partner fast enough. It eventually grabs a hydride from the environment to stabilize itself.
-
Fix: Increase the concentration of the active boronate species.
-
Action: Switch from Na2CO3 to K3PO4 (higher basicity increases boronate concentration).
-
Action: Add a phase transfer catalyst (e.g., TBAB, 5 mol%) if using a biphasic solvent system to bring the boronate into the organic phase [3].
Q3: Can I use Pd(PPh3)4?
A: It is not recommended for sensitive thiophenes. Pd(PPh3)4 is prone to oxidation and ligand dissociation. Free PPh3 can inhibit the reaction, and the catalyst often requires higher temperatures, which favors the activation energy of the side-reaction (debromination) over the coupling [4]. Stick to bidentate ligands like dppf or XPhos .
Module 4: Comparative Data & Optimization
Use this table to select the correct conditions based on your specific failure mode.
| Variable | Recommendation for Thiophenes | Mechanism of Improvement |
| Ligand | dppf or XPhos | dppf: Large bite angle accelerates C-C bond formation. XPhos: Bulky steric bulk prevents Pd-H coordination. |
| Base | K3PO4 or KF | Milder than alkoxides; prevents base-mediated hydride generation. Fluoride (KF) allows for anhydrous coupling (using boronic esters). |
| Solvent | Dioxane or THF | Non-protic. Lacks the |
| Temp | 60°C - 80°C | Sufficient for coupling; minimizes thermal decomposition of the catalyst. |
Troubleshooting Decision Tree
Figure 2: Decision tree for isolating the cause of yield loss in thiophene couplings.
References
-
BenchChem Technical Support. (2025).[2][10] Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem.[1][2][9][10] Link
-
Liu, C., et al. (2021). An Active Catalyst System Based on Pd(0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][5][8][9][11][12][13] Chemical Reviews, 95(7), 2457-2483. Link
-
Navarro, O., et al. (2005).[14] Mechanistic Studies on the Hydrodehalogenation of Aryl Halides. Journal of Organic Chemistry.[15] Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]
- 6. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2] [commonorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. thermofishersci.in [thermofishersci.in]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Advanced Functionalization of 3-Substituted Thiophenes
Ticket System Status: [ONLINE] Current Queue: High Priority (Steric Hindrance / Regioselectivity) Operator: Senior Application Scientist
Introduction: The "Ortho-Effect" in Thiophene Chemistry
Welcome to the technical support hub for thiophene functionalization. If you are working with 3-substituted thiophenes , you are likely encountering the "Ortho-Effect."
While the C2 position (α-position) is electronically activated (most acidic proton, highest HOMO coefficient), a substituent at C3 creates a steric wall . This leads to three common failure modes:
-
Reaction Stalling: Palladium catalysts cannot insert/transmetallate at C2 due to bulk.
-
Regio-Scrambling: The reaction diverts to the unhindered (but less reactive) C5 position.
-
Halogen Migration: Base-mediated "Halogen Dance" shifts your leaving group before coupling occurs.
This guide provides the protocols to override these thermodynamic and kinetic barriers.
Module 1: Overcoming Steric Hindrance in Cross-Coupling (Suzuki-Miyaura)
Issue: You need to couple an aryl group at the hindered C2 position of a 3-substituted thiophene, but yields are <20% or the catalyst dies. Root Cause: Standard ligands (PPh₃, dppf) have insufficient steric bulk to force reductive elimination or are too small to prevent the formation of inactive Pd-clusters.
The Solution: Ligand "Buried Volume" (%V_bur)
To couple at a hindered C2, you need electron-rich, bulky dialkylbiaryl phosphines (Buchwald Ligands). These ligands wrap around the Pd center, forcing the reactants together and accelerating the rate-determining reductive elimination step.
Comparative Ligand Performance Data
Substrate: 3-isopropyl-2-bromothiophene + Phenylboronic acid
| Ligand Class | Specific Ligand | Yield (C2-Coupling) | Mechanism of Action |
| Generation 1 | PPh₃ | <15% | Too small; oxidative addition is slow; catalyst aggregates. |
| Generation 2 | P(t-Bu)₃ | 45% | Good electronics, but labile; often leads to dehalogenation. |
| Buchwald (G3) | SPhos | 88% | High %V_bur protects Pd; sulfonated bottom ring stabilizes active species. |
| Buchwald (G4) | XPhos | 92% | Extreme bulk; ideal for "tetra-ortho" like constraints. |
| Specialized | AntPhos | 95% | Anthracene wing creates a specific pocket for hyper-hindered substrates. |
Troubleshooting Protocol: The "AntPhos" Method
Use this when SPhos fails.
-
Catalyst Pre-loading: Do not mix in situ if possible. Use Pd(OAc)₂ (2 mol%) + AntPhos (4 mol%) pre-stirred in toluene for 10 mins.
-
Base Selection: Switch from carbonate bases to K₃PO₄ (3.0 equiv). The phosphate anion is crucial for the transmetallation transition state in hindered systems.
-
Solvent System: Toluene:Water (10:1). The biphasic system helps solubilize the inorganic base while keeping the catalyst in the organic phase.
-
Temperature: 100°C. Note: Hindered couplings possess a high energy barrier; reflux is non-negotiable.
Module 2: The Halogen Dance (Regiocontrol via Lithiation)
Issue: You attempted to lithiate 3-bromo-4-hexylthiophene to trap at C2, but the electrophile added to C5, or the bromine moved to C5. Root Cause: The Base-Catalyzed Halogen Dance (BCHD) . The kinetic product (Li at C2) is unstable relative to the thermodynamic product (Li at C5, Br at C2/C3).
Visualizing the Mechanism
The "Dance" is a series of rapid lithium-halogen exchanges.[1]
Caption: The Halogen Dance mechanism showing the temperature-dependent divergence between kinetic (C2) and thermodynamic (C5) products.
Protocol: Stopping the Dance (Kinetic Control)
To strictly functionalize C2 without migration:
-
Solvent: Anhydrous THF (Ether allows faster aggregation, promoting the dance).
-
Base: LDA (Lithium Diisopropylamide). Avoid n-BuLi alone, as the nucleophilic attack on Br is too fast.
-
Temperature: Strictly -78°C .
-
Critical Step: Add the electrophile at -78°C. Do not warm up until the quench is complete.
-
-
Rate: Fast addition of the electrophile is preferred to outcompete the rearrangement.
Module 3: Direct Arylation (C-H Activation)
Issue: You want to avoid halogenated precursors entirely. Root Cause: C2 is more acidic, but C5 is less hindered. In 3-substituted thiophenes, these factors fight each other.
Decision Logic: C2 vs. C5 Selectivity
Caption: Selectivity decision tree for Pd-catalyzed C-H activation of 3-substituted thiophenes.
Protocol: Fagnou Conditions (C5-Selective)
If you have a 3-alkyl thiophene and want to hit the C5 position (avoiding the steric C2):
-
Catalyst: Pd(OAc)₂ (5 mol%).
-
Ligand: DavePhos (2-Dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl).
-
Additive: Pivalic Acid (PivOH, 30 mol%). The pivalate anion acts as a proton shuttle, enabling the CMD mechanism at the less hindered C5 carbon.
-
Solvent: DMA (Dimethylacetamide) at 100°C.
Frequently Asked Questions (FAQ)
Q1: I am seeing homocoupling of my boronic acid instead of cross-coupling. Why? A: This is "Oxidative Homocoupling." It happens when the oxidative addition of the thiophene halide is slow (due to sterics), leaving the Pd(II) species vulnerable to transmetallating two boronic acids.
-
Fix: Degass solvents rigorously (freeze-pump-thaw). Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the halide.
Q2: Can I use a protecting group to force reaction at C5? A: Yes. The "Silylation Block" strategy is effective.
-
Lithiate with LDA at -78°C (goes to C2).
-
Quench with TMS-Cl (Blocks C2).
-
Perform your desired reaction at C5 (now the only open active site).
-
Deprotect C2 with TBAF.
Q3: My 3-substituted thiophene is an oil and I can't get it dry enough for lithiation. A: Thiophenes are hygroscopic. Store over activated 4Å molecular sieves for 24 hours. For critical lithiations, distill the thiophene from CaH₂ immediately prior to use.
References
-
Buchwald, S. L., et al. "Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls." Organic Letters, 2011.[2] Link
-
Fagnou, K., et al. "Regioselectivity in the Direct Arylation of Thiophenes." Journal of the American Chemical Society, 2010. Link
-
Schnürch, M., et al. "Halogen Dance Reactions on Thiophenes." Journal of Computational Chemistry, 2016.[3] Link
-
Tang, W., & Capacci, A. G. "AntPhos: A Ligand for Extreme Steric Hindrance." Organic Letters, 2010. Link
-
BenchChem Technical Support. "Synthesis of 3-Substituted Thiophenes: Troubleshooting Guide." BenchChem Knowledge Base, 2025. Link
Sources
Technical Support Center: Regioselectivity Issues in Coupling 2,3-Dibromothiophene
Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals encountering regioselectivity challenges, stalled reactions, or poor yields when performing cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira) on 2,3-dibromothiophene.
Diagnostic Overview: The Mechanistic Root of Regioselectivity
When working with 2,3-dibromothiophene, researchers consistently observe that the C2-position is inherently more reactive than the C3-position . Before optimizing your catalyst loading or solvent, it is critical to understand the quantum mechanical causality behind this behavior:
-
Electronic Bias (Bond Dissociation Energy): The adjacent electronegative sulfur atom inductively polarizes the ring, lowering the bond dissociation energy (BDE) of the C2-Br bond compared to the C3-Br bond.
-
Frontier Molecular Orbital (FMO) Topology: Computational FMO analysis reveals that the1 and protrude further beyond the electron density isosurface than those at C3[1].
This "String-of-Pearls" orbital topology heavily favors the initial oxidative addition of Pd(0) at C2. Consequently, C2-selective mono-coupling is highly predictable, but C3-coupling or full di-coupling is synthetically challenging due to the resulting steric hindrance[2].
Pathway Visualization
Fig 1: Mechanistic divergence in 2,3-dibromothiophene functionalization based on electronic bias.
Troubleshooting Matrix: Common Experimental Roadblocks
| Symptom | Root Cause Diagnosis | Application Scientist Solution |
| Over-coupling (Formation of di-coupled product during intended C2-monoarylation) | While C2 is electronically favored, using excess boronic acid, highly active bulky electron-rich phosphines (e.g., XPhos), or high temperatures forces the second oxidative addition at C3. | Strictly limit the organoboron reagent to 1.0 - 1.05 equivalents. Use a milder catalyst system (e.g., Pd(PPh3)4) which struggles to insert into the sterically hindered C3-Br bond. Lower temperature to 60°C. |
| Stalled Double Coupling (Reaction stops at the C2-monoarylated intermediate) | Once the C2 position is arylated, the adjacent C3-Br bond becomes severely sterically shielded by the new C2-substituent. 2 to achieve the second coupling[2]. | Switch to highly active, sterically accommodating ligands (Buchwald ligands) or instead of standard boronic acids to overcome the steric penalty at C3. Increase temperature to 80-110°C. |
| Product Loss During Workup (Low isolated yield of di-coupled product despite high GC-MS conversion) | Di-arylated thiophenes often exhibit or ether/hexanes mixtures, leading to precipitation on the column. | Switch your extraction and chromatography solvent systems to dichloromethane (CH2Cl2)/hexanes, which significantly improves the solubility and recovery of the di-coupled product. |
Standard Operating Procedures (SOPs)
Protocol A: Highly Regioselective C2-Mono-Suzuki Coupling
Design Rationale: Utilizing a mild catalyst to intentionally exploit the steric hindrance at C3, ensuring the reaction halts after C2-arylation.
-
Preparation : In an oven-dried Schlenk flask, combine 2,3-dibromothiophene (1.0 equiv) and the arylboronic acid (1.05 equiv). Self-Validation: Do not exceed 1.05 equiv of boronic acid to prevent trace di-coupling.
-
Catalyst & Base : Add Pd(PPh3)4 (5 mol%) and Na2CO3 (2.0 M aqueous solution, 2.0 equiv).
-
Solvent : Add degassed 1,4-dioxane to achieve a 0.2 M concentration.
-
Reaction : Heat to 60°C under argon for 4-6 hours. Monitor by GC-MS. The mild Pd(PPh3)4 catalyst will selectively insert into the electronically favored C2-Br bond but lacks the driving force to overcome the steric shielding at C3.
-
Workup : Quench with water, extract with EtOAc, dry over MgSO4, and purify via silica gel chromatography.
Protocol B: One-Pot Double Suzuki Coupling (Overcoming C3 Sterics)
Design Rationale: Utilizing excess reagents, elevated temperatures, and optimized boron species to force oxidative addition at the hindered C3 position[2].
-
Preparation : Combine 2,3-dibromothiophene (1.0 equiv) and the arylboronic acid (2.5 equiv) in a reaction vial. Note: For extremely hindered substrates (e.g., ortho-substituted aryl groups), to achieve high yields for the C3 position.
-
Solvent & Base : Dissolve in DMF. Add 1.0 M aqueous Na2CO3 (3.0 equiv).
-
Degassing : Bubble Argon through the solution for 10 minutes to remove oxygen, preventing homocoupling of the boronic acid.
-
Catalyst Addition : Add Pd(PPh3)4 (10 mol%).
-
Reaction : Seal the vial and heat on an orbital shaker or heating block at 80°C for 12-24 hours.
-
Workup : Dilute with water, extract with CH2Cl2/hexane mixtures . Self-Validation: Avoid EtOAc here to prevent product precipitation during separation.
Quantitative Data: Comparative Reaction Parameters
| Reaction Goal | Catalyst System | Boron Equivalents | Temperature | Expected C2:C3 Ratio | Key Observation |
| C2-Monoarylation | Pd(PPh3)4, Na2CO3 | 1.0 - 1.05 | 60°C | > 95:5 | C3 is sterically shielded; reaction cleanly stops at C2. |
| Double Arylation | Pd(PPh3)4, Na2CO3 | 2.5 - 3.0 | 80°C - 100°C | N/A (Full conversion) | Requires extended time; potassium borates improve yields. |
| C3-Monoarylation | Direct Coupling | N/A | N/A | < 5:95 | Kinetically unfavorable; requires blocking C2 first. |
Frequently Asked Questions (FAQs)
Q: Why does halogen-metal exchange (e.g., with n-BuLi) also favor the C2 position over C3? A: Halogen-metal exchange is governed by the same frontier molecular orbital (FMO) principles as oxidative addition. The LUMO+1 lobes along the C2-Br bond in 2,3-dibromothiophene are significantly larger and extend further beyond the electron density isosurface than those at the C3-Br bond[1]. This allows the organolithium reagent to preferentially interact with the C2-bromide.
Q: I want to functionalize C3 but keep the bromine at C2. Is this possible? A: Direct cross-coupling will not achieve this. You must use a mechanistic workaround. The most reliable method is to perform a C2-selective halogen-metal exchange, quench with a bulky protecting group (like TMS), perform your cross-coupling at the C3-bromide, and finally deprotect the C2-TMS group. Alternatively, you can utilize a 3 (using Mg(TMP)2·2LiCl) to deprotonate and isomerize the halogens to a synthetically useful position prior to trapping[3].
Q: My double coupling product is precipitating during workup. How do I prevent yield loss? A: Di-arylated thiophenes often exhibit poor solubility in standard ethyl acetate/hexanes or ether/hexanes mixtures. Switch your extraction and chromatography solvent systems to dichloromethane (CH2Cl2)/hexanes, which significantly improves the solubility and recovery of the di-coupled product.
References
-
[2] Title: Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC - NIH. Source: nih.gov. URL:[Link]
-
[1] Title: Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions. Source: wuxibiology.com. URL:[Link]
-
[3] Title: Magnesium Bisamide-Mediated Halogen Dance of Bromothiophenes. Source: acs.org. URL:[Link]
Sources
Technical Support Center: Troubleshooting Homocoupling in Arylthiophene Synthesis
Welcome to the Technical Support Center for advanced cross-coupling methodologies. This guide is specifically engineered for researchers synthesizing 3-Bromo-2-(4-methoxyphenyl)thiophene via the regioselective Suzuki-Miyaura coupling of 2,3-dibromothiophene with 4-methoxyphenylboronic acid.
While the initial coupling at the highly reactive C2 position of the thiophene ring is generally efficient[1], a pervasive challenge in this workflow is the formation of 4,4'-dimethoxybiphenyl , a homocoupling byproduct. This guide dissects the mechanistic causality of this side reaction, provides troubleshooting FAQs, and outlines self-validating protocols to ensure high-purity isolation of your target compound.
Mechanistic Insight: The Origin of the Homocoupling Byproduct
To eliminate an impurity, one must first understand its genesis. The homocoupling of 4-methoxyphenylboronic acid does not occur spontaneously; it is a catalyst-mediated aerobic oxidation process.
When the reaction is not strictly anaerobic, dissolved oxygen reacts with the active Pd(0) catalyst to form an electrophilic
Catalytic cycle showing the divergence of target cross-coupling and aerobic homocoupling pathways.
Troubleshooting FAQs
Q: I see a massive, highly UV-active spot on my TLC that co-elutes with my product. What is it?
A: This is almost certainly 4,4'-dimethoxybiphenyl. Because both your target (3-Bromo-2-(4-methoxyphenyl)thiophene) and the byproduct possess similar non-polar characteristics and
Q: How can I separate 4,4'-dimethoxybiphenyl from my target compound using column chromatography? A: Do not use ethyl acetate. The separation requires highly non-polar conditions. Pack and run your column in 100% Hexanes or 100% Pentane . The target bromothiophene is slightly more polar due to the dipole moment of the thiophene sulfur and the bromine atom, allowing the highly symmetric, non-polar 4,4'-dimethoxybiphenyl to elute just ahead of it. If normal-phase fails, Reverse-Phase C18 chromatography (using MeCN/H₂O) will easily resolve them due to the significant difference in their hydrophobic surface areas.
Q: Are there non-chromatographic methods to remove this byproduct? A: Yes. 4,4'-dimethoxybiphenyl is highly crystalline and exhibits limited solubility in cold alcohols and non-polar solvents[3]. You can exploit this by triturating the crude mixture in ice-cold hexanes or ethanol. The byproduct will precipitate as a white crystalline solid, while the less symmetric 3-Bromo-2-(4-methoxyphenyl)thiophene remains largely in solution.
Q: How do I prevent the homocoupling from happening in the first place? A: Prevention is rooted in strict anaerobic technique. Because the peroxo-Pd(II) complex is the culprit[2], you must thoroughly degas your solvent system (e.g., via freeze-pump-thaw or rigorous argon sparging for at least 30 minutes) prior to adding the palladium catalyst. Additionally, slow addition of the boronic acid via a syringe pump keeps its active concentration low, statistically favoring the cross-coupling transmetalation over the double transmetalation required for homocoupling.
Quantitative Data: Target vs. Byproduct
To aid in identification and separation, the physicochemical properties of the target and the primary byproduct are summarized below.
| Property | 3-Bromo-2-(4-methoxyphenyl)thiophene (Target) | 4,4'-Dimethoxybiphenyl (Byproduct) |
| Molecular Weight | 269.16 g/mol | 214.26 g/mol |
| Appearance | Pale yellow oil / low-melting solid | Brilliant white crystalline solid |
| TLC | ~0.45 | ~0.50 (Often co-elutes) |
| TLC | ~0.15 | ~0.25 |
| Solubility in Cold Hexanes | High | Very Low (Precipitates)[3] |
| Symmetry | Asymmetric (C1) | Highly Symmetric (D2h) |
Self-Validating Experimental Protocols
Protocol A: Optimized Anaerobic Suzuki Coupling (Prevention)
Causality Focus: Eliminating oxygen prevents the formation of the Pd-peroxo complex, shutting down the homocoupling pathway.
-
Preparation: In an oven-dried Schlenk flask, combine 2,3-dibromothiophene (1.0 equiv) and 4-methoxyphenylboronic acid (1.05 equiv). Note: Do not use a large excess of boronic acid, as this drives homocoupling.
-
Solvent Degassing: Add DMF and 1M aqueous
(3:1 ratio). Sparge the biphasic mixture vigorously with Argon for 30 minutes. -
Catalyst Addition: Under a positive flow of Argon, add
(0.05 equiv). The solution should turn a pale yellow. -
Reaction: Heat to 80 °C for 4-6 hours.
-
Validation Checkpoint: Monitor by TLC (100% Hexanes). The disappearance of the 2,3-dibromothiophene spot (
~0.6) and the appearance of a new UV-active spot ( ~0.15) indicates successful conversion. A lack of a bright spot at ~0.25 confirms the absence of homocoupling.
Protocol B: Trituration and Purification Workflow (Remediation)
Causality Focus: Exploiting the differential lattice energy and symmetry of the molecules to selectively precipitate the byproduct.
-
Aqueous Workup: Extract the crude reaction mixture with EtOAc and wash 3x with brine to remove DMF and salts. Dry over
and concentrate in vacuo to yield a crude residue. -
Cold Trituration: Suspend the crude residue in a minimal amount of boiling hexanes (approx. 2 mL per gram of crude). Slowly cool to room temperature, then place in an ice bath (0 °C) for 1 hour.
-
Validation Checkpoint: If 4,4'-dimethoxybiphenyl is present, white needle-like crystals will form. If the solution remains clear, homocoupling was successfully avoided.
-
Filtration: Filter the cold mixture through a sintered glass funnel. Discard the solid (or save for verification). The filtrate contains your enriched target compound.
-
Chromatography: Concentrate the filtrate and load it onto a silica gel column. Elute with strictly 100% Hexanes .
Step-by-step purification workflow to separate the target thiophene from homocoupling byproducts.
References
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. 2
-
Imura, Y., et al. (2020). Comparative Catalytic Properties of Supported and Encapsulated Gold Nanoparticles in Homocoupling Reactions. Frontiers in Chemistry. 3
-
Handy, S. T., & Zhang, Y. (2009). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Synthesis / NIH. 1
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 3-Bromo-2-(4-methoxyphenyl)thiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives are foundational components in the development of numerous pharmaceuticals and advanced materials.[1] A precise understanding of their molecular structure is therefore critical for both quality control and the rational design of new chemical entities. Among the arsenal of analytical techniques available for structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands out as an exceptionally powerful and indispensable tool.[1]
This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Bromo-2-(4-methoxyphenyl)thiophene. It is designed to serve as a practical resource for researchers, offering not just a static interpretation of the spectrum but also a comparative perspective against alternative analytical approaches and related molecular structures. The causality behind experimental choices and the principles of spectral interpretation are explained to ensure a thorough understanding.
Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum
The acquisition of a clean, high-resolution ¹H NMR spectrum is paramount for accurate structural analysis. The following protocol outlines a standardized procedure for the analysis of 3-Bromo-2-(4-methoxyphenyl)thiophene.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound due to its excellent dissolving power for a wide range of organic molecules and its single, well-defined residual solvent peak.
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio within a reasonable number of scans.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm. Modern NMR spectrometers can also reference the residual solvent peak (CHCl₃ at ~7.26 ppm).
2. NMR Instrument Parameters:
-
Spectrometer Frequency: A spectrometer with a field strength of 300 MHz or higher is recommended for achieving good signal dispersion, which is particularly important for resolving the aromatic region.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A 1-2 second delay between pulses ensures that the nuclei have sufficiently relaxed, leading to accurate integration.
-
Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing: The spectrum must be correctly phased to ensure that all peaks are in the absorptive mode, which is crucial for accurate integration.
-
Baseline Correction: A flat baseline is necessary for accurate integration of the signals.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.[2][3]
-
Peak Picking: The chemical shift of each peak is precisely determined.
¹H NMR Spectrum Analysis of 3-Bromo-2-(4-methoxyphenyl)thiophene
The ¹H NMR spectrum of 3-Bromo-2-(4-methoxyphenyl)thiophene is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The interpretation of the spectrum involves analyzing four key features: the number of signals, their chemical shifts, their integration values, and their splitting patterns (multiplicity).[2][3][4]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-5 (Thiophene) | ~7.52 | Doublet (d) | 1H | J(4,5) ≈ 5-6 Hz |
| H-4 (Thiophene) | ~7.15 | Doublet (d) | 1H | J(4,5) ≈ 5-6 Hz |
| H-2'/H-6' (Phenyl) | ~7.65 | Doublet (d) | 2H | J(2',3') ≈ 8-9 Hz |
| H-3'/H-5' (Phenyl) | ~6.94 | Doublet (d) | 2H | J(3',2') ≈ 8-9 Hz |
| -OCH₃ (Methoxy) | ~3.89 | Singlet (s) | 3H | N/A |
Detailed Interpretation:
-
Thiophene Protons (H-4 and H-5): The two protons on the thiophene ring are in different chemical environments and are expected to appear as two distinct doublets.[1] The bromine atom at the 3-position is an electron-withdrawing group, which will deshield the adjacent protons. Consequently, the H-5 proton is expected to resonate at a lower field (further downfield) compared to the H-4 proton.[1] The coupling between these two adjacent protons (ortho-coupling) will result in a doublet for each, with a coupling constant (J) typically in the range of 5-6 Hz.
-
Phenyl Protons (H-2'/H-6' and H-3'/H-5'): The 4-methoxyphenyl group will give rise to two signals in the aromatic region. Due to the symmetry of the para-substituted ring, the protons at the 2' and 6' positions are chemically equivalent, as are the protons at the 3' and 5' positions. The methoxy group is an electron-donating group, which will shield the ortho (H-3'/H-5') and para protons. However, the protons at the 2' and 6' positions are closer to the electron-withdrawing thiophene ring and will therefore be deshielded relative to the protons at the 3' and 5' positions. This will result in two doublets, each integrating to two protons. The coupling between the adjacent ortho protons will result in a coupling constant of approximately 8-9 Hz.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet at a characteristic upfield chemical shift of around 3.89 ppm.
Comparative Analysis
Comparison with Alternative Analytical Techniques:
While ¹H NMR is a primary tool for structural elucidation, other techniques provide complementary information:
-
¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. For 3-Bromo-2-(4-methoxyphenyl)thiophene, one would expect to see distinct signals for each unique carbon atom, including the substituted carbons of the thiophene and phenyl rings. The chemical shifts in ¹³C NMR are also sensitive to the electronic environment.[1]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. For this compound, the mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio).
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. In the spectrum of 3-Bromo-2-(4-methoxyphenyl)thiophene, one would expect to see characteristic absorptions for C-H stretching of the aromatic rings, C=C stretching of the rings, and C-O stretching of the methoxy group.
Comparison with Related Compounds:
The ¹H NMR spectrum of 3-Bromo-2-(4-methoxyphenyl)thiophene can be better understood by comparing it to the spectra of simpler, related molecules:
-
3-Bromothiophene: The ¹H NMR spectrum of 3-bromothiophene shows three signals for the thiophene protons.[5][6] The introduction of the 2-(4-methoxyphenyl) substituent significantly alters the chemical shifts of the remaining thiophene protons due to its electronic and steric effects.
-
2-Phenylthiophene: In this molecule, the phenyl group at the 2-position influences the chemical shifts of the thiophene protons. Comparing its spectrum to that of the title compound highlights the effect of the bromine atom at the 3-position.
-
Anisole (Methoxybenzene): The ¹H NMR spectrum of anisole shows a singlet for the methoxy protons and signals for the phenyl protons. This provides a reference for the chemical shift of the methoxy group and the pattern of the para-substituted phenyl ring in the title compound.
Visualizing the Molecular Structure and Proton Environments
The following diagram, generated using Graphviz, illustrates the structure of 3-Bromo-2-(4-methoxyphenyl)thiophene and labels the different proton environments discussed in the spectral analysis.
Sources
A Comparative Guide to the 13C NMR Chemical Shifts of 3-Bromo-2-(4-methoxyphenyl)thiophene
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 3-Bromo-2-(4-methoxyphenyl)thiophene. In the absence of a publicly available experimental spectrum for the title compound, this document leverages experimental data from its structural precursors—3-bromothiophene and anisole—along with a predicted 13C NMR spectrum to offer a comprehensive comparison. This approach allows for a detailed examination of substituent effects on the thiophene and benzene rings, providing researchers, scientists, and drug development professionals with a robust framework for spectral interpretation and structural verification.
Introduction to 13C NMR and Substituent Effects
13C NMR spectroscopy is a powerful analytical technique that provides information about the carbon skeleton of a molecule. The chemical shift (δ), reported in parts per million (ppm), of each carbon atom is highly sensitive to its local electronic environment. Substituents on an aromatic ring can significantly influence the chemical shifts of the ring carbons through a combination of inductive and resonance effects.
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are primarily related to the electronegativity of the substituent. More electronegative atoms withdraw electron density, generally leading to a downfield shift (higher ppm) of the attached carbon and, to a lesser extent, adjacent carbons.
-
Resonance Effects: These are transmitted through the pi (π) system of the aromatic ring. Electron-donating groups (EDGs) increase electron density at the ortho and para positions, causing an upfield shift (lower ppm). Conversely, electron-withdrawing groups (EWGs) decrease electron density at these positions, resulting in a downfield shift.
In 3-Bromo-2-(4-methoxyphenyl)thiophene, the bromine atom acts primarily as an electron-withdrawing group through induction, while the 4-methoxyphenyl group, specifically the methoxy substituent, is a strong electron-donating group through resonance.
Analysis of Precursor 13C NMR Data
To understand the 13C NMR spectrum of the target molecule, it is instructive to first analyze the spectra of its constituent parts: 3-bromothiophene and anisole (as a proxy for the 4-methoxyphenyl group).
3-Bromothiophene
The 13C NMR spectrum of 3-bromothiophene provides a baseline for the substituted thiophene ring. The presence of the electronegative bromine atom at the C3 position significantly influences the chemical shifts of the thiophene carbons. A revised assignment of the 13C NMR signals for 3-bromothiophene has been reported, which is critical for accurate analysis.[1]
Anisole (Methoxybenzene)
Anisole serves as an excellent model for the 4-methoxyphenyl substituent. The methoxy group (-OCH₃) is a strong resonance electron-donating group, which causes a significant upfield shift of the ortho and para carbons and a downfield shift of the ipso carbon (the carbon attached to the oxygen).
Predicted 13C NMR Chemical Shifts for 3-Bromo-2-(4-methoxyphenyl)thiophene
A predicted 13C NMR spectrum for 3-Bromo-2-(4-methoxyphenyl)thiophene was generated using an online NMR prediction tool. This prediction, combined with the analysis of the precursor spectra, allows for a detailed assignment of the chemical shifts.
The structure of 3-Bromo-2-(4-methoxyphenyl)thiophene with the IUPAC numbering used for the assignment of the 13C NMR signals is shown below.
Caption: IUPAC numbering for 3-Bromo-2-(4-methoxyphenyl)thiophene.
Comparative Data Table
The following table summarizes the experimental 13C NMR chemical shifts for 3-bromothiophene and anisole, and the predicted chemical shifts for 3-Bromo-2-(4-methoxyphenyl)thiophene. All chemical shifts are in ppm.
| Carbon Atom | 3-Bromothiophene (Experimental) | Anisole (Experimental) | 3-Bromo-2-(4-methoxyphenyl)thiophene (Predicted) |
| Thiophene Ring | |||
| C2 | ~126.0 | - | ~130.0 |
| C3 | ~110.0 | - | ~112.0 |
| C4 | ~130.0 | - | ~129.5 |
| C5 | ~127.0 | - | ~125.0 |
| Phenyl Ring | |||
| C1' (ipso) | - | ~159.9 | ~127.0 |
| C2'/C6' (ortho) | - | ~114.1 | ~129.0 |
| C3'/C5' (meta) | - | ~129.5 | ~114.5 |
| C4' (para) | - | ~120.7 | ~160.0 |
| Methoxy Group | |||
| -OCH₃ | - | ~55.1 | ~55.5 |
Discussion of Predicted Chemical Shifts
The predicted chemical shifts for 3-Bromo-2-(4-methoxyphenyl)thiophene can be rationalized based on the electronic effects of the substituents.
-
Thiophene Ring:
-
C2: This carbon is attached to the electron-withdrawing phenyl ring, which would typically cause a downfield shift. The presence of the bromine at the adjacent C3 also contributes to a downfield shift.
-
C3: The direct attachment of the electronegative bromine atom results in a significant downfield shift for this carbon. However, its chemical shift is still relatively upfield compared to the other thiophene carbons due to the shielding effect of the carbon-bromine bond.
-
C4 and C5: These carbons are less affected by the substituents, and their chemical shifts are expected to be in the typical range for thiophene carbons.
-
-
Phenyl Ring:
-
C1' (ipso): This carbon is attached to the thiophene ring. Its chemical shift is influenced by the electronic nature of the thiophene ring.
-
C2'/C6' (ortho): These carbons are in the ortho position relative to the thiophene substituent.
-
C3'/C5' (meta): These carbons are in the meta position and are significantly shielded by the electron-donating methoxy group, resulting in an upfield shift.
-
C4' (para): This carbon is directly attached to the electron-donating methoxy group, leading to a substantial downfield shift.
-
-
Methoxy Group:
-
The chemical shift of the methoxy carbon is expected to be in the typical range of ~55-60 ppm.
-
Experimental Protocol for 13C NMR Spectroscopy
For researchers wishing to acquire experimental data for 3-Bromo-2-(4-methoxyphenyl)thiophene or similar compounds, the following general protocol is recommended.
Sources
HRMS mass spectrometry data for 3-Bromo-2-(4-methoxyphenyl)thiophene
High-Resolution Mass Spectrometry (HRMS) Profiling of 3-Bromo-2-(4-methoxyphenyl)thiophene: A Comparative Guide
The structural characterization of halogenated heterocycles is a cornerstone of modern drug development and materials science. For molecules like 3-Bromo-2-(4-methoxyphenyl)thiophene, accurate mass analysis is complicated by the overlapping isotopic signatures of bromine and sulfur[1]. This guide objectively compares the performance of leading High-Resolution Mass Spectrometry (HRMS) platforms—specifically Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—in resolving these complex fine isotopic architectures, providing researchers with actionable, field-proven methodologies.
The Analytical Challenge: Fine Isotopic Architecture
3-Bromo-2-(4-methoxyphenyl)thiophene (Chemical Formula:
However, the
-
The
Contribution: at 270.9615 Da -
The
Contribution: at 270.9594 Da
The mass difference (
Platform Comparison: Orbitrap vs. Q-TOF
When analyzing halogenated thiophenes, the choice between Orbitrap and Q-TOF architectures demands a trade-off between ultra-high resolution and acquisition speed.
Orbitrap Systems (e.g., Thermo Q Exactive)
-
Performance: Orbitrap analyzers utilize orbital trapping in an electrostatic field, where the frequency of ion oscillation is converted to mass via Fourier Transform[2]. They routinely achieve resolutions of 140,000 to 240,000 (FWHM)[3].
-
Advantage for this Compound: Orbitrap is the only LC-MS platform capable of baseline-resolving the 0.0021 Da difference between the
and isotopologues, providing unequivocal confirmation of the molecular formula without requiring tandem MS (MS/MS) fragmentation[4].
Q-TOF Systems (e.g., Waters Xevo / Agilent 6500)
-
Performance: Q-TOF instruments rely on the flight time of ions through a field-free tube. While modern Q-TOFs offer excellent mass accuracy (< 3 ppm), their resolution typically plateaus between 40,000 and 60,000[5].
-
Advantage for this Compound: A Q-TOF cannot resolve the fine
structure (the and peaks will merge into a single broadened peak). However, Q-TOFs excel in acquisition speed (up to 50 Hz). For high-throughput screening where UHPLC peaks may be only 1–2 seconds wide, the fast scan rates of Q-TOF prevent the loss of chromatographic resolution and ensure accurate quantitative integration—a known limitation of slower Orbitrap scans[6].
Experimental Methodology: Self-Validating Protocol
To ensure data integrity, the following LC-HRMS protocol utilizes a self-validating system with built-in suitability checkpoints.
Causality Note on Ionization: While the methoxy group allows for Electrospray Ionization (ESI+), thiophene rings are relatively poor proton acceptors in solution. Atmospheric Pressure Chemical Ionization (APCI+) is recommended. APCI relies on gas-phase corona discharge, which efficiently ionizes conjugated, moderately polar systems via charge transfer, yielding superior signal-to-noise ratios.
Step 1: Instrument Calibration & Tuning
-
Infuse a standard positive ion calibration solution (e.g., Pierce LTQ Velos for Orbitrap or Sodium Formate for Q-TOF).
-
Validation Checkpoint: Ensure mass accuracy is < 1 ppm (Orbitrap) or < 3 ppm (Q-TOF). Do not proceed if calibration fails.
Step 2: Sample Preparation
-
Dissolve 3-Bromo-2-(4-methoxyphenyl)thiophene in LC-MS grade Methanol to a stock concentration of 1 mg/mL.
-
Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.
-
Validation Checkpoint: Inject a pure solvent blank prior to the sample to verify zero carryover at
268.963.
Step 3: UHPLC Separation
-
Column: C18, 1.7 µm, 2.1 x 50 mm (maintains narrow peak widths).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
-
Validation Checkpoint: Monitor retention time stability across triplicate injections (RSD must be < 0.5%).
Step 4: HRMS Acquisition Parameters
-
Orbitrap Path: Set to Full MS mode. Resolution = 140,000 at
200. AGC target = 3e6. Maximum IT = 100 ms. -
Q-TOF Path: Set to
or SWATH mode. Scan time = 0.1 seconds (ensures >10 data points across the UHPLC peak)[6].
Quantitative Data Summaries
Table 1: Exact Mass and Isotopic Fine Structure for
| Isotopologue | Elemental Composition | Exact Mass (Da) | Relative Abundance | Required Resolution (R) |
|---|
| Monoisotopic (
Table 2: Platform Performance Comparison for Thiophene Derivatives
| Metric | LC-APCI-Orbitrap | LC-APCI-Q-TOF |
|---|---|---|
| Max Resolution (FWHM) | > 140,000 | ~ 40,000 - 60,000 |
| Mass Accuracy | < 1 ppm | < 3 ppm |
|
Mechanistic Workflow Diagram
The following diagram illustrates the analytical pathways and resolution bottlenecks when analyzing the
HRMS resolution pathways for the M+2 isotopic cluster of 3-Bromo-2-(4-methoxyphenyl)thiophene.
References
-
Pros and Cons of Three High-Resolution Mass Spec Approaches Biocompare[Link]
-
Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap Waters Corporation[Link]
-
Mass resolution and mass accuracy in mass spectrometry The Bumbling Biochemist[Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation National Institutes of Health (PMC)[Link]
Sources
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. biocompare.com [biocompare.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Mass resolution and mass accuracy in mass spectrometry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. waters.com [waters.com]
Theoretical Basis of the FTIR Spectrum: Causality and Conjugation
An in-depth analytical evaluation of 3-Bromo-2-(4-methoxyphenyl)thiophene requires more than just reading a spectrum; it demands an understanding of how distinct functional groups interact within a conjugated system. As a Senior Application Scientist, I frequently guide researchers through the spectral differentiation of highly substituted thiophene derivatives during cross-coupling reaction monitoring.
Because this compound contains multiple distinct electronic environments—a thiophene heterocycle, a para-substituted phenyl ring, an electron-donating methoxy group, and an electron-withdrawing bromine atom—its Fourier-Transform Infrared (FTIR) spectrum serves as a highly readable map of its molecular architecture.
This guide objectively compares the FTIR performance and characteristic peaks of 3-Bromo-2-(4-methoxyphenyl)thiophene against its common synthetic precursors and structural analogs, providing a self-validating experimental framework for your laboratory.
In vibrational spectroscopy, the exact wavenumber of a stretch or bend is dictated by the reduced mass of the atoms and the force constant of the bond. To accurately interpret the spectrum of 3-Bromo-2-(4-methoxyphenyl)thiophene, we must analyze the competing electronic effects:
-
The Methoxy (+R) Effect: The strong electron-donating resonance from the para-methoxy group pushes electron density into the phenyl ring. This strengthens the aromatic C=C bonds, anchoring their stretching frequencies to distinct, sharp peaks at ~1600 cm⁻¹ and ~1500 cm⁻¹. Furthermore, the C-O-C asymmetric stretch provides a massive dipole moment change, resulting in a dominantly strong peak near 1245 cm⁻¹.
-
The Bromine (-I) Effect: The bromine atom at the 3-position of the thiophene exerts an inductive electron-withdrawing effect. This subtle polarization slightly weakens the adjacent thiophene C=C bonds compared to an unsubstituted analog, causing a minor bathochromic shift (lower wavenumber) in the heteroaromatic stretching region. Due to the high atomic mass of bromine, the C-Br stretching mode is pushed deep into the fingerprint region, typically appearing around 1045 cm⁻¹ .
Logical mapping of functional groups to their corresponding FTIR characteristic peaks.
Comparative FTIR Data: Target vs. Alternatives
When monitoring a synthesis—such as the bromination of 2-(4-methoxyphenyl)thiophene or the Suzuki-Miyaura coupling of 3-bromothiophene—analysts must track the appearance and disappearance of specific functional group markers.
Table 1 provides a comparative spectral breakdown to help you distinguish the target compound from its uncoupled or unbrominated alternatives.
Table 1: Comparative FTIR Characteristic Peaks
| Vibrational Mode | Alternative 1: 3-Bromothiophene | Alternative 2: 2-(4-Methoxyphenyl)thiophene | Target: 3-Bromo-2-(4-methoxyphenyl)thiophene | Diagnostic Value for Reaction Monitoring |
| Heteroaromatic C-H Stretch | ~3110 cm⁻¹ | ~3100 cm⁻¹ | ~3100 cm⁻¹ | Low: Overlaps across all derivatives. |
| Aliphatic C-H Stretch (-OCH₃) | Absent | ~2950, 2835 cm⁻¹ | ~2950, 2835 cm⁻¹ | High: Confirms successful coupling of the methoxy group. |
| Aromatic C=C Stretch | ~1530, 1420 cm⁻¹ | ~1600, 1500, 1450 cm⁻¹ | ~1600, 1530, 1495, 1450 cm⁻¹ | Medium: Shows integration of both ring systems. |
| C-O-C Asymmetric Stretch | Absent | ~1250 cm⁻¹ | ~1245 cm⁻¹ | High: Extremely strong peak; acts as an internal reference. |
| C-Br Stretch | ~1050 cm⁻¹ | Absent | ~1045 cm⁻¹ | High: Confirms the presence of the halogen substituent. |
| Para-disubstituted C-H Bend | Absent | ~830 cm⁻¹ | ~830 cm⁻¹ | High: Validates the para-substitution on the phenyl ring. |
| Thiophene C-H Out-of-Plane | ~740, 710 cm⁻¹ | ~700 cm⁻¹ | ~720 cm⁻¹ | Medium: Shifts based on the substitution pattern at position 3. |
Experimental Workflow for ATR-FTIR Characterization
To ensure high-fidelity spectral acquisition without the moisture interference common in traditional KBr pellet preparations, Attenuated Total Reflectance (ATR) FTIR is the modern gold standard for characterizing solid and liquid thiophene derivatives.
The following protocol is designed as a self-validating system , ensuring that every spectrum acquired is analytically sound.
Step-by-Step Methodology
Step 1: Background Collection
-
Action: Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution) using a clean ATR crystal.
-
Causality: Atmospheric CO₂ and water vapor constantly fluctuate in the lab. Collecting a fresh background immediately before the sample ensures these environmental artifacts are perfectly subtracted, preventing false peaks in the 2300 cm⁻¹ and 3500 cm⁻¹ regions.
Step 2: Sample Application
-
Action: Apply the neat 3-Bromo-2-(4-methoxyphenyl)thiophene sample directly onto the diamond ATR crystal. Engage the pressure arm until the force gauge indicates optimal contact.
-
Causality: The evanescent wave generated in ATR-FTIR only penetrates a few micrometers into the sample. The pressure arm forces the solid into intimate contact with the diamond, maximizing the signal-to-noise ratio. Diamond is selected over ZnSe because thiophene derivatives and residual halogens can chemically degrade softer optical crystals over time.
Step 3: Data Acquisition
-
Action: Scan from 4000 to 400 cm⁻¹ using 32 co-added scans.
-
Causality: While 4 scans are faster, 32 scans mathematically average out random detector noise. This is absolutely critical for resolving the relatively weak C-Br stretching mode (~1045 cm⁻¹) against the baseline noise.
Step 4: Self-Validation & Cleaning
-
Action: Overlay the newly acquired sample spectrum with the raw background spectrum. Clean the crystal with isopropanol and a lint-free wipe.
-
Self-Validation System: Evaluate the baseline of the sample spectrum in the 4000–3500 cm⁻¹ region. If the baseline is perfectly flat, the protocol is validated—it confirms no residual cleaning solvent or ambient moisture compromised the reading. If a broad O-H stretch appears, the system flags a preparation error, prompting an immediate reclean and rescan.
Step-by-step ATR-FTIR experimental workflow for solid thiophene derivatives.
References
-
Title : PubChem Compound Summary for CID 13383, 3-Bromothiophene | Source : National Center for Biotechnology Information | URL :[Link]
-
Title : Investigating the encapsulation of lead bromide perovskite with poly(3-bromothiophene) for improved aqua stability and enhanced fluorescence memory | Source : Royal Society Open Science | URL :[Link]
Technical Comparison: Suzuki-Miyaura vs. Stille Cross-Coupling for 2-Arylthiophene Synthesis
Executive Summary
For researchers in medicinal chemistry and materials science, the synthesis of 2-arylthiophenes represents a frequent decision point. While Suzuki-Miyaura (SM) coupling is generally preferred for its green profile and ease of purification, it faces a critical failure mode in this specific application: rapid protodeboronation of 2-thienylboronic acids .
Conversely, Stille coupling, utilizing organostannanes, offers superior stability and functional group tolerance at the 2-position of thiophene, albeit with significant downstream purification burdens due to tin toxicity. This guide analyzes the mechanistic divergence, provides data-driven decision frameworks, and details optimized protocols for both pathways.
The "2-Thienyl" Conundrum: Mechanistic Divergence
The core differentiator between these two methods for this specific substrate class is the stability of the metallated intermediate.
The Suzuki Failure Mode: Protodeboronation
2-Thienylboronic acid is inherently unstable. Under the basic conditions required for Suzuki coupling (necessary to activate the boronic acid for transmetallation), the C-B bond is prone to hydrolysis and protonolysis.[1]
-
Mechanism: The heteroatom (sulfur) facilitates electrophilic attack at the C2 position.
-
Consequence: The boronic acid degrades to thiophene before it can enter the catalytic cycle, leading to low yields and difficult purification (separation of product from deboronated starting material).
The Stille Advantage: Stannane Stability
2-(Tributylstannyl)thiophene is robust. The C-Sn bond is covalent and non-polar, resisting hydrolysis under neutral conditions. This allows the reagent to persist in the reaction mixture until the rate-determining transmetallation step occurs, ensuring high conversion even with sterically hindered partners.
Comparative Catalytic Cycle Diagram
The following diagram highlights the critical divergence in the transmetallation step and the side-reaction pathway specific to Suzuki coupling.
Caption: Comparative flux showing the Suzuki side-reaction (red dotted) vs. the direct Stille pathway (green).
Performance Metrics & Decision Matrix
The choice between Suzuki and Stille is rarely about yield alone; it is a trade-off between reaction stability and purification complexity .
Comparative Data Table
| Feature | Suzuki-Miyaura (SM) | Stille Coupling |
| 2-Thienyl Stability | Poor. Rapid protodeboronation at pH > 8. | Excellent. Stable to air, moisture, and silica. |
| Atom Economy | High. Boronic acids are low MW. | Low. Tributyltin group is heavy waste. |
| Toxicity | Low.[2] Boron byproducts are generally benign. | High. Organotins are neurotoxic; strict removal limits (<5ppm). |
| Base Requirement | Mandatory. Can be incompatible with base-sensitive groups. | None. Neutral conditions (unless optimizing). |
| Steric Tolerance | Moderate.[3] | High. "Ligand-free" conditions often work. |
| Purification | Standard flash chromatography. | Difficult. Requires KF wash or fused silica to remove Tin. |
| Typical Yield (2-Aryl) | 40-70% (Standard), 80-95% (MIDA/Rapid) | 75-95% (Consistent) |
Strategic Decision Tree
Use this logic flow to determine the optimal pathway for your specific molecule.
Caption: Decision framework prioritizing functional group tolerance and downstream application constraints.
Experimental Protocols
Protocol A: Robust Stille Coupling (Research Scale)
Best for: Complex substrates, base-sensitive groups, or when Suzuki yields are inconsistent.
Reagents:
-
2-(Tributylstannyl)thiophene (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/AsPh₃ for difficult cases.
-
Solvent: Toluene or DMF (anhydrous).
Workflow:
-
Setup: Charge a flame-dried Schlenk flask with the Aryl Bromide, Pd catalyst, and anhydrous Toluene (0.1 M concentration).
-
Addition: Add 2-(Tributylstannyl)thiophene via syringe.
-
Reaction: Degas (freeze-pump-thaw x3) and heat to 100°C for 12-24 hours . Monitor by TLC/LCMS.
-
CRITICAL STEP - Tin Removal:
-
Cool to room temperature.[5]
-
Method 1 (KF Wash): Dilute with Et₂O. Add saturated aqueous KF solution.[6][7] Stir vigorously for 1 hour. A white polymeric precipitate (Bu₃SnF) will form. Filter through Celite.[7]
-
Method 2 (Silica/KF): Concentrate crude.[7] Load onto a column packed with 10% w/w KF-on-Silica. Elute standardly.
-
-
Isolation: Concentrate filtrate and purify via flash chromatography.
Protocol B: Optimized Suzuki Coupling (Green/Pharma Scale)
Best for: Scale-up, GMP intermediates, or avoiding toxic waste.
The "Rapid Injection" Modification: To mitigate protodeboronation, we minimize the time the boronic acid spends in the basic solution before reacting.
Reagents:
-
2-Thienylboronic acid (1.5 equiv) - Use MIDA boronate if available.
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) - SPhos is critical for rapid transmetallation.
-
Base: K₃PO₄ (3.0 equiv) - Anhydrous conditions preferred to reduce hydrolysis.
-
Solvent: 1,4-Dioxane/Water (10:1).
Workflow:
-
Catalyst Pre-formation: In the main vessel, mix Aryl Bromide, Pd(OAc)₂, SPhos, and Base in Dioxane/Water. Heat to 80°C .
-
Slow Addition (The Trick): Dissolve 2-Thienylboronic acid in a minimal amount of Dioxane. Add this solution dropwise to the hot reaction mixture over 30 minutes.
-
Why? This keeps the concentration of free boronic acid low relative to the catalyst, favoring the catalytic cycle over the protodeboronation side reaction.
-
-
Completion: Stir for an additional 1-2 hours at 80°C.
-
Workup: Standard aqueous extraction (EtOAc/Water). No special fluoride washes required.
Expert Analysis: When to Switch?
Switch to Stille if:
-
You observe >20% deboronated thiophene (thiophene gas/liquid) in your Suzuki crude.
-
Your aryl partner is extremely sterically hindered (ortho-substituted). Stille transmetallation is less sensitive to steric bulk than the boronate-complex formation.
-
You are working on a milligram scale where purification ease (silica plug) outweighs toxicity concerns.
Switch to Suzuki (MIDA) if:
-
The final product is a pharmaceutical candidate (Tin limits are <10 ppm).
-
You are scaling up >100g (Organotin waste disposal is prohibitively expensive).
-
You can access MIDA-boronates , which slowly release the active boronic acid, effectively mimicking the "Slow Addition" protocol chemically.
References
-
Mechanistic Studies on Protodeboronation
- Kinetics and Mechanism of the Protodeboron
-
Source:
-
Stille vs Suzuki Comparison in Materials
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.[8]
-
Source:
-
-
Tin Removal Methodologies
-
MIDA Boronates in Synthesis
- A General Solution for the 2-Pyridyl Problem (Applicable to 2-Thienyl).
-
Source:
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. sdlookchem.com [sdlookchem.com]
A Researcher's Guide to Regioselectivity in Thiophene Bromination: C2 vs. C3
For Researchers, Scientists, and Drug Development Professionals
Thiophene, a foundational sulfur-containing heterocycle, is a critical scaffold in medicinal chemistry and materials science.[1] Its value often lies in precise functionalization, with bromination serving as a key gateway to a multitude of derivatives. However, the thiophene ring presents two distinct reaction sites for electrophilic substitution: the C2 (α) and C3 (β) positions. Understanding and controlling the regioselectivity of bromination at these sites is paramount for efficient and predictable synthesis.
This guide provides an in-depth comparison of the reactivity of the C2 and C3 positions in thiophene derivatives towards electrophilic bromination, supported by mechanistic insights and experimental data.
The Root of Selectivity: Electronic Structure and Intermediate Stability
Thiophene is an electron-rich aromatic compound, more reactive towards electrophilic substitution than benzene.[1][2] This heightened reactivity stems from the participation of one of the sulfur atom's lone pairs in the aromatic π-system, which increases the electron density of the ring.
The preference for electrophilic attack at the C2 position is a fundamental characteristic of the unsubstituted thiophene ring.[2] This can be explained by examining the stability of the cationic intermediate, known as the σ-complex or arenium ion, formed during the reaction.
Attack at the C2 position yields a σ-complex where the positive charge can be delocalized over three atoms, including the sulfur atom, through resonance. The ability of the sulfur to stabilize the adjacent carbocation is a key factor. In contrast, attack at the C3 position results in a less stable σ-complex with only two resonance structures, and delocalization onto the sulfur atom is less effective.[3]
Computational studies, using methods like Density Functional Theory (DFT), have corroborated these findings, demonstrating that electrophilic attack at the α-carbon (C2) is preferred both kinetically and thermodynamically over the β-carbon (C3).[4]
Caption: Energy landscape comparing C2 and C3 electrophilic attack on thiophene.
Modulating Reactivity: The Influence of Substituents
The inherent C2 selectivity can be either reinforced or altered by the presence of substituents on the thiophene ring. The electronic nature of these groups plays a decisive role in directing the incoming electrophile.
-
Electron-Donating Groups (EDGs): Activating groups such as alkyl (-R), alkoxy (-OR), and amino (-NR2) groups enhance the electron density of the ring and further increase the rate of electrophilic substitution.
-
An EDG at C2 strongly directs incoming electrophiles to the C5 position.
-
An EDG at C3 activates the C2 and C5 positions, with a strong preference for substitution at C2.
-
-
Electron-Withdrawing Groups (EWGs): Deactivating groups like nitro (-NO2), cyano (-CN), and acyl (-COR) decrease the ring's electron density.
-
An EWG at C2 deactivates the entire ring but directs bromination primarily to the C5 and sometimes the C4 position.
-
An EWG at C3 strongly directs the incoming electrophile to the C5 position. The presence of the sulfonic acid group in thiophene-2-sulfonic acid, for example, reduces the nucleophilicity of the ring and lowers the rate of bromination compared to unsubstituted thiophene.[5]
-
Quantitative Comparison of Bromination Regioselectivity
The choice of brominating agent and reaction conditions can significantly impact the selectivity of the reaction. Milder reagents like N-bromosuccinimide (NBS) often provide higher selectivity compared to molecular bromine (Br₂), especially in the presence of a Lewis acid catalyst.
| Substrate | Brominating Agent | Conditions | C2:C3 Product Ratio | Reference |
| Thiophene | Br₂ in Acetic Acid | Room Temp | High C2 selectivity | [6] |
| 3-Alkylthiophenes | NBS in Acetic Acid | Room Temp | >99% C2 selectivity | [7] |
| 2-Acetylthiophene | NBS | - | 5-bromo product (99% yield) | [8] |
| Thiophene | Br₂ (solvent-free) | Microreactor, Room Temp | High 2,5-dibromo selectivity | [9] |
| Thiophene | NaBr, H₂O₂, H₂SO₄, L-valine methyl ester | 5-10 °C | High C2, low C3 impurity | [10][11] |
Note: "High C2 selectivity" often implies that the C3 isomer is a minor or trace product.
Experimental Protocol: Selective Bromination of 3-Methylthiophene
This protocol outlines a typical procedure for the highly selective bromination of a 3-substituted thiophene at the C2 position using N-bromosuccinimide.
Objective: To synthesize 2-bromo-3-methylthiophene with high regioselectivity.
Materials:
-
3-Methylthiophene
-
N-Bromosuccinimide (NBS)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.
Caption: Workflow for the selective bromination of 3-methylthiophene.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylthiophene (1.0 eq) in a mixture of glacial acetic acid and dichloromethane (a common ratio is 1:1 v/v). Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Slowly add N-bromosuccinimide (1.05 eq) in portions over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Pour the reaction mixture into water and neutralize carefully with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium thiosulfate solution (to remove any unreacted bromine), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation or column chromatography on silica gel to yield pure 2-bromo-3-methylthiophene. Studies show this method can achieve >99% regioselectivity for the 2-bromo isomer.[7][12]
Strategic Synthesis of the Elusive 3-Bromothiophene
Direct bromination of thiophene overwhelmingly yields the 2-bromo isomer, making the synthesis of 3-bromothiophene a more complex challenge.[13] The most common laboratory-scale methods involve a multi-step sequence starting from the exhaustive bromination of thiophene to produce 2,3,5-tribromothiophene. Subsequent selective de-bromination at the more reactive α-positions (C2 and C5) using zinc dust in acetic acid or by forming a Grignard reagent followed by hydrolysis, yields the desired 3-bromothiophene.[13][14]
Conclusion
The regioselectivity of thiophene bromination is a well-understood phenomenon governed primarily by electronic effects. The C2 position is inherently more reactive due to the superior stability of the resulting σ-complex intermediate. This intrinsic preference provides a reliable platform for the synthesis of 2-brominated thiophenes. However, this selectivity is not absolute and can be expertly manipulated through the strategic placement of electron-donating or electron-withdrawing substituents. For the synthesis of less-favored isomers, such as 3-bromothiophene, indirect methods involving blocking or directing groups are required. A thorough understanding of these principles is essential for medicinal and materials chemists to effectively design and execute synthetic routes to novel and functionalized thiophene derivatives.
References
- Marino, G. (1971). Electrophilic Substitutions of Five-Membered Rings. Advances in Heterocyclic Chemistry, 13, 235-314.
- Savoo, N., et al. (2023). Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study. Pure and Applied Chemistry, 95(7), 799-807.
- Lu, H. K., et al. (2023). Electrochemical Bromination of Substituted Thiophenes in Batch and Continuous Flow. European Journal of Organic Chemistry.
- Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics.
- Pearson Education. (n.d.). Propose a mechanism for the following reactions: b. Study Prep.
- Savoo, N., et al. (2023). Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study. Ingenta Connect.
- Wikipedia. (2023, November 28). 3-Bromothiophene.
- Marino, G. (1971). Electrophilic Substitution of Thiophene and its Derivatives.
- Taylor, R. (1991). Electrophilic Substitution of Thiophene and Its Derivatives.
- Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromin
- BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Bromothiophene: Established Methods vs. Novel Approaches.
- Vaia. (2023, October 21).
- Google Patents. (2020).
- A novel method for the bromination of thiophenes. (n.d.). Academia.edu.
- MDPI. (2021, February 20).
- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025, July 14). PMC.
- Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. SciSpace.
- Hoffmann, K. J., & Carlsen, P. H. J. (1999). Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Scilit.
- Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. (2016, October 17).
- Eureka | Patsnap. (2020, October 13).
- BenchChem. (2025). Technical Support Center: Synthesis of 3-Substituted Thiophenes.
- Hoffmann, K. J., & Carlsen, P. H. J. (1999). ChemInform Abstract: Study of an Efficient and Selective Bromination Reaction of Substituted Thiophenes. Sci-Hub.
- Structure-Reactivity Correlation of Thiophene and Thiophene-2-Sulfonic Acid by Investigation of Rapid Kinetics of Bromin
- Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. (2016, October 17). PMC.
- Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. (2019, December 20).
- Thiophene. (n.d.).
- The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018, March 30). MDPI.
- Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. (2014, May 27). Beilstein Journals.
- BenchChem. (2025). Technical Support Center: Stability of Thiophene-Containing Compounds.
- Stable anionic sigma-complexes of highly electrophilic aromatics and C-nucleophiles: synthesis and oxidation. (2025, October 15).
- Chemistry LibreTexts. (2019, September 3). 17.6: Substituent Effects on the EAS Reaction.
- Mechanisms of Bromination between Thiophenes and NBS: a DFT Investig
- Lob, P., et al. (2005). Bromination of Thiophene in Micro Reactors. Bentham Science Publishers.
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Technical Comparison Guide: UV-Vis Absorption Spectra of 3-Bromo-2-(4-methoxyphenyl)thiophene
Executive Summary
3-Bromo-2-(4-methoxyphenyl)thiophene is a specialized halogenated heterocycle primarily utilized as a building block in the synthesis of organic semiconductors, OLED materials, and pharmaceutical intermediates. Unlike its planar analogs, this molecule exhibits distinct optoelectronic properties driven by the steric interaction between the bromine atom at the 3-position and the adjacent phenyl ring.
This guide objectively compares the UV-Vis absorption profile of 3-Bromo-2-(4-methoxyphenyl)thiophene against its non-brominated parent and regioisomeric alternatives.[1] The data highlights how steric hindrance modulates conjugation length, serving as a critical selection criterion for researchers designing "twisted" intramolecular charge transfer (TICT) systems or requiring specific solubility profiles.
Molecular Architecture & Chromophore Analysis
The optical behavior of this molecule is defined by the competition between electronic conjugation (favoring planarity) and steric repulsion (favoring a twisted geometry).
-
Chromophore: The core chromophore is the 2-phenylthiophene system.[1]
-
Auxochrome: The 4-methoxy group (-OMe) acts as a strong electron donor (EDG), extending conjugation and inducing a bathochromic (red) shift.
-
Steric Modulator: The 3-Bromo substituent is the critical differentiator.[1] Located ortho to the inter-ring bond, it clashes with the ortho-protons of the phenyl ring.
Mechanism of Steric Modulation
The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Hydrogen (1.20 Å). This forces the thiophene and phenyl rings to rotate out of coplanarity to relieve strain. This deconjugation results in a hypsochromic (blue) shift relative to planar analogs.[1]
Figure 1: Logical pathway of steric modulation causing spectral shifts.
Comparative Analysis: Product vs. Alternatives
To validate the performance of 3-Bromo-2-(4-methoxyphenyl)thiophene, we compare it with two key alternatives: the non-brominated parent (Alternative A) and the 5-bromo regioisomer (Alternative B).
Table 1: Comparative UV-Vis Spectral Data (in CHCl₃)
| Feature | Product: 3-Bromo-2-(4-methoxyphenyl)thiophene | Alt A: 2-(4-methoxyphenyl)thiophene | Alt B: 2-Bromo-5-(4-methoxyphenyl)thiophene |
| Primary | ~275 - 285 nm | 295 - 310 nm | 305 - 315 nm |
| Spectral Shift | Blue Shift (Hypsochromic) | Reference Standard | Red Shift (Bathochromic) |
| Conformation | Twisted (Non-planar) | Planar | Planar |
| Molar Extinction ( | Lower (Hypochromic effect) | High | High |
| Key Application | Steric control, solubility enhancement, cross-coupling handle | Liquid crystals, planar conducting polymers | Linear chain extension, red-shifted dyes |
Technical Interpretation[1][2][3][4][5][6]
-
Product (3-Bromo): The blue shift of 15–25 nm compared to the parent (Alt A) confirms the "ortho-effect." The bromine atom disrupts the
- overlap between the two rings. This makes the product ideal for applications requiring high triplet energy (by breaking conjugation) or increased solubility (by preventing -stacking). -
Alternative A (Parent): Exhibits the classic broad absorption of a conjugated phenylthiophene.[1] It is the baseline for maximum conjugation without heavy atoms.[1]
-
Alternative B (5-Bromo): Here, the bromine is at the 5-position (para to the bond). It causes no steric hindrance.[1] Instead, the bromine's polarizability and weak mesomeric effect lead to a slight red shift. This is the preferred choice for extending conjugation linearly.[1]
Experimental Protocol: UV-Vis Characterization
To ensure reproducible spectral data, the following self-validating protocol is recommended. This workflow accounts for the potential solvatochromism induced by the methoxy group.
Reagents & Equipment[1][2][6][7][8]
-
Solvent: Spectroscopic grade Dichloromethane (DCM) or Chloroform (CHCl₃).[1] Note: Ethanol may be used but can cause shifts due to hydrogen bonding with the methoxy oxygen.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., PerkinElmer Lambda 950 or Shimadzu UV-2600).[1]
-
Cuvettes: Quartz, 10 mm path length.[1]
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Dilution Series:
-
Prepare concentrations of
, , and .[1] -
Reasoning: Measuring multiple concentrations validates the Beer-Lambert Law linearity and rules out aggregation effects (which would appear as new bands at higher concentrations).
-
-
Baseline Correction:
-
Measurement:
-
Scan the sample from 200 nm to 600 nm.[1]
-
Record
and calculate Molar Extinction Coefficient ( ) using:
-
Figure 2: Validated workflow for UV-Vis characterization.
References
-
Gronowitz, S. (1959).[1] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica. Link
-
Rinks, I. J. (1932).[1][2] The Ultraviolet Spectra of Thiophene Derivatives. Recueil des Travaux Chimiques des Pays-Bas. (Foundational work establishing the "ortho-effect" in thiophenes).[1]
-
Anshebo, T. Y. (2015).[1] Chromic transitions in phenyl-substituted polythiophenes. ResearchGate. (Demonstrates steric twisting causing blue shifts in phenyl-thiophene systems). Link
-
PubChem. 2-(4-methoxyphenyl)thiophene Compound Summary. National Library of Medicine.[1] Link
-
BenchChem. Synthesis Route for 3-(6-Methoxyhexyl)thiophene. (Reference for general thiophene bromination and ether synthesis protocols). Link
Sources
Safety Operating Guide
Comprehensive Safety and Disposal Protocol for 3-Bromo-2-(4-methoxyphenyl)thiophene
As a synthetic intermediate widely utilized in cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) for drug development and materials science, 3-Bromo-2-(4-methoxyphenyl)thiophene presents unique logistical and safety challenges. Because this molecule contains both a halogen (bromine) and a sulfur-containing heterocycle (thiophene), its disposal cannot be treated like standard organic waste.
This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational framework for the safe handling, segregation, and thermal destruction of this compound.
Chemical Profiling & Hazard Assessment
To design an effective disposal plan, we must first understand the causality behind the chemical's hazards. The presence of the bromine atom and the thiophene ring dictates not only the compound's toxicity but also its behavior during thermal destruction. When incinerated, this compound generates highly corrosive hydrobromic acid (HBr) and toxic sulfur oxides (SOx), mandating specialized downstream exhaust treatment [1].
Quantitative Hazard Summary
| Property / Hazard | Classification / Data | Operational Implication |
| Chemical Class | Halogenated Organosulfur Compound | Requires specialized rotary kiln incineration; strictly incompatible with standard non-halogenated solvent waste [2]. |
| Primary Hazards | Acute Toxicity (Oral/Dermal), Irritant | Mandates strict PPE (fume hood, heavy-duty nitrile or butyl rubber gloves, safety goggles) [3]. |
| Combustion Byproducts | HBr, SOx, CO, CO₂ | Incinerator exhaust must undergo caustic scrubbing to neutralize acid gases prior to atmospheric release [1]. |
| Environmental Risk | Toxic to aquatic life (H411) | Absolute prohibition of drain disposal; secondary containment is mandatory during storage and transport [3]. |
Waste Segregation & Storage Logic
The most common and costly error in laboratory waste management is the improper mixing of halogenated and non-halogenated waste streams.
The Causality of Segregation: Halogenated waste disposal is significantly more expensive because it requires high-temperature incineration (>1100°C) equipped with alkaline scrubbers to prevent the environmental release of corrosive acids [1]. If a researcher inadvertently disposes of a non-halogenated solvent (like pure ethanol or acetone) into a halogenated waste carboy, the entire volume must be legally manifested and treated as halogenated waste, needlessly inflating EHS costs [2].
Workflow for segregation, thermal destruction, and neutralization of halogenated organosulfur waste.
Operational Methodologies
Protocol A: Spill Response and Containment
In the event of a spill (either as a dry powder or dissolved in an organic solvent), immediate containment is required to prevent aerosolization and environmental contamination.
-
Evacuate and Isolate: Clear personnel from the immediate area. Ensure the chemical fume hood is operating at maximum exhaust capacity to capture volatile organics.
-
Neutralize Ignition Sources: If the compound is dissolved in a flammable solvent (e.g., THF or DCM), immediately remove all heat sources and unplug nearby electrical equipment to prevent vapor ignition.
-
Absorb and Contain: Apply an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or specialized HazMat pads) directly to the spill. Causality: Do not use combustible materials like paper towels, as halogenated organics can sometimes form reactive or highly flammable mixtures depending on the solvent used.
-
Collect and Seal: Using non-sparking tools, sweep the absorbed mixture into a chemically compatible, vapor-tight container (e.g., High-Density Polyethylene, HDPE).
-
Labeling: Affix a red "Hazardous Waste" tag, explicitly listing "Halogenated Waste: 3-Bromo-2-(4-methoxyphenyl)thiophene" and the exact date of accumulation.
Protocol B: Waste Preparation and Disposal
This protocol ensures compliance with Resource Conservation and Recovery Act (RCRA) guidelines for laboratory waste generators.
-
Segregation: Deposit all residual chemical, contaminated solid waste (e.g., Kimwipes, filter paper, silica gel from column chromatography), and solvent washings into a designated "Halogenated Organic Waste" container [2].
-
Self-Validation Check (Trustworthiness): Before sealing the waste container, review the laboratory waste log. Verify that no reactive metals (e.g., sodium, lithium) or strong oxidizing agents have been added to this carboy. Causality: Halogenated organics can react violently with alkali metals, potentially causing an explosion in the waste container.
-
Storage: Store the sealed container in a secondary containment tray within a cool, well-ventilated Satellite Accumulation Area (SAA). Ensure the container is kept closed at all times unless actively adding waste.
-
Manifesting: Transfer custody to a licensed hazardous waste broker. Ensure the EPA Uniform Hazardous Waste Manifest accurately reflects the presence of brominated and sulfur-containing organics so the receiving facility can route it to the correct incinerator.
Disposal & Destruction Methodology (EPA Compliance)
The ultimate destruction of 3-Bromo-2-(4-methoxyphenyl)thiophene relies on a two-step physical and chemical process to ensure zero toxic environmental discharge.
Step 1: Rotary Kiln Incineration The waste is injected into a rotary kiln incinerator operating at temperatures exceeding 1100°C. At this temperature, the carbon-carbon, carbon-bromine, and carbon-sulfur bonds are completely cleaved. The organic backbone is oxidized into carbon dioxide (CO₂) and water vapor (H₂O). However, the halogens and sulfur are converted into hydrobromic acid gas (HBr) and sulfur dioxide/trioxide (SOx) [1].
Step 2: Caustic Scrubbing Because releasing HBr and SOx into the atmosphere would cause severe acid rain and respiratory hazards, the incinerator exhaust is immediately routed through a caustic scrubber. The exhaust gas is sprayed with a highly alkaline solution (typically Sodium Hydroxide, NaOH).
-
The HBr reacts with NaOH to form harmless Sodium Bromide (NaBr) and water.
-
The SOx reacts with NaOH to form Sodium Sulfate (Na₂SO₄) and water. These resulting salts are environmentally benign and can be safely discharged into industrial wastewater treatment systems [1].
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes , US Environmental Protection Agency (EPA). 1
-
Guidelines for Solvent Waste Recycling and Disposal , Hazardous Waste Experts. 2
-
SAFETY DATA SHEET: 3-Bromothiophene , TCI Chemicals. 3
Sources
Personal protective equipment for handling 3-Bromo-2-(4-methoxyphenyl)thiophene
As a Senior Application Scientist, I recognize that handling specialized halogenated thiophene derivatives like 3-Bromo-2-(4-methoxyphenyl)thiophene requires more than a cursory glance at a standard Safety Data Sheet (SDS). Frequently utilized as a critical electrophilic building block in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) for organic electronics and active pharmaceutical ingredients (APIs), this compound presents specific toxicological and logistical challenges[1][2].
Halogenated thiophenes are known skin sensitizers, potential environmental hazards, and require rigorous operational discipline to ensure both researcher safety and chemical integrity[3][4]. This guide provides a self-validating system of safety protocols, explaining the causality behind each requirement so you can handle this compound with absolute confidence.
Chemical Profiling & Hazard Assessment
Before stepping up to the fume hood, it is critical to understand why this molecule behaves the way it does. The thiophene ring is electron-rich, but the bromine atom creates a highly reactive electrophilic site. Furthermore, the methoxyphenyl group adds significant steric bulk and lipophilicity.
Table 1: Physicochemical Hazards & Operational Impact
| Property / Hazard | Description / Classification | Causality & Operational Impact |
| Chemical Class | Halogenated Aryl Thiophene | Highly lipophilic. Easily penetrates standard porous materials (like skin or woven fabrics). Requires non-permeable PPE. |
| Physical State | Solid | Fine powder can carry static charge. Dust generation during weighing represents a primary inhalation risk (STOT SE 3)[4]. |
| GHS Classification | Skin Irrit. 2, Eye Irrit. 2A | The electrophilic brominated ring can react with nucleophilic biological thiols, causing severe eye damage and skin sensitization[3][4]. |
| Storage Logistics | Light & Moisture Sensitive | Must be stored in a tightly closed container under inert gas (Argon/Nitrogen) away from strong oxidizing agents[4][5]. |
| Environmental | Aquatic Toxicity | Halogenated organics are strictly prohibited from sink disposal; mandates segregated halogenated waste streams[3]. |
Personal Protective Equipment (PPE) Matrix
Do not treat PPE as a mere checklist; it is a system of barriers designed specifically around the physicochemical properties of 3-Bromo-2-(4-methoxyphenyl)thiophene.
-
Hand Protection (The Primary Barrier):
-
Protocol: Wear heavy-duty Nitrile gloves (minimum thickness 0.11 mm) or Butyl rubber gloves[4].
-
Scientific Rationale: While the solid powder poses a contact risk, the true danger emerges when it is dissolved in organic solvents (e.g., DCM, THF) during reaction setup. Solvents act as molecular carriers, rapidly accelerating the dermal absorption of lipophilic halogenated aromatics. Double-gloving is mandatory during solvent transfer.
-
-
Eye and Face Protection:
-
Protocol: Snug-fitting chemical splash goggles (ANSI Z87.1 compliant).
-
Scientific Rationale: Thiophene derivatives can cause severe, irreversible corneal damage upon contact[4]. Safety glasses with side shields are insufficient against solvent splashes containing dissolved bromothiophenes.
-
-
Respiratory & Engineering Controls:
-
Protocol: Handling must occur exclusively within a certified chemical fume hood with a minimum face velocity of 100 fpm[4][5].
-
Scientific Rationale: Sublimation or airborne dust generation during the transfer of the solid powder presents a respiratory irritation hazard. Furthermore, thiophene derivatives often emit a strong, unpleasant odor (stench) that requires active ventilation[5].
-
-
Body Protection:
-
Protocol: Flame-retardant, antistatic lab coat (fully buttoned) and closed-toe, non-porous shoes.
-
Operational Workflow & Safe Handling Protocol
Trustworthy science relies on reproducible and safe methodologies. Follow this step-by-step protocol for setting up reactions involving this compound.
Step 1: Pre-Operation & Static Mitigation Verify fume hood flow rate. Because fine organic powders can carry static charges (creating a risk of sudden dispersion), use an anti-static gun (e.g., Zerostat) on your stainless-steel weighing spatulas and weigh boats before handling.
Step 2: Enclosed Transfer Never carry an open weigh boat containing bromothiophene powder across the lab. Tare a sealable glass vial, transfer the required mass using a clean spatula inside the fume hood, and cap the vial immediately.
Step 3: Inert Solvent Addition To minimize the release of hazardous vapors, add reaction solvents (e.g., Toluene, THF) via a syringe through a rubber septum while the reaction vessel is under an inert atmosphere (Nitrogen or Argon).
Workflow for safe handling, spill response, and disposal of halogenated thiophene derivatives.
Spill Management & Decontamination
A spill protocol must be immediate and systematic to prevent environmental contamination and personnel exposure[3][6].
-
Evacuation & Isolation: If a spill occurs outside the fume hood, immediately alert nearby personnel and restrict access to the area[6].
-
Solid Spill Containment: Do not dry-sweep the powder, as this generates toxic airborne dust. Gently cover the spilled solid with damp paper towels (moistened with water or a high-boiling aliphatic hydrocarbon) to suppress dust before collection.
-
Liquid Spill Absorption: If spilled in solution, use an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do NOT use combustible sawdust , as halogenated compounds combined with organic solvents can pose a fire risk[3][5].
-
Decontamination: Wash the affected surface with a mild detergent and water, followed by a wipe-down with isopropanol to remove residual lipophilic traces. Collect all wipes and absorbent materials as hazardous waste[3].
Waste Disposal Plan
Proper disposal is a critical component of laboratory safety and responsible chemical management[3]. 3-Bromo-2-(4-methoxyphenyl)thiophene cannot be disposed of in standard trash or down the drain.
-
Segregation: The unreacted compound, contaminated PPE (gloves/wipes), and reaction byproducts MUST be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container[3].
-
Material Compatibility: Ensure the waste container is made of high-density polyethylene (HDPE) or glass, which is compatible with halogenated organics.
-
EHS Handoff: Log the exact mass/volume of the compound added to the waste stream. Provide your institution's Environmental Health and Safety (EHS) office with the chemical name and structure for licensed high-temperature incineration[3][5]. If the reaction utilized heavy metal catalysts (e.g., Palladium for a Suzuki coupling), the waste must be specifically labeled as "Halogenated Organic + Heavy Metal Waste" to prevent dangerous mixing at the disposal facility.
References
-
Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives Source: Beilstein Journal of Organic Chemistry URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
